Product packaging for 4,4'-Dimethoxydiphenylamine(Cat. No.:CAS No. 101-70-2)

4,4'-Dimethoxydiphenylamine

Cat. No.: B142901
CAS No.: 101-70-2
M. Wt: 229.27 g/mol
InChI Key: VCOONNWIINSFBA-UHFFFAOYSA-N
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Description

4,4'-Dimethoxydiphenylamine is a significant diphenylamine derivative that serves as a versatile building block in advanced materials research and industrial applications. Its primary research value lies in its strong electron-donating properties. It is employed in the synthesis of amine electron-donating groups for organic donor-bridge-acceptor dyads in Dye-Sensitized Solar Cells (DSSCs) . Furthermore, it is utilized in the development of organic nonlinear optical (NLO) chromophores, which are critical for high-performance photonic devices due to their high thermal and chemical stability, high degree of non-linearity, and transparency . Beyond photonic applications, this compound is also used as a chemical additive for cured rubber . The compound requires careful handling as it is air-sensitive and must be stored under an inert atmosphere .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B142901 4,4'-Dimethoxydiphenylamine CAS No. 101-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)aniline
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InChI

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3
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InChI Key

VCOONNWIINSFBA-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC
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Molecular Formula

C14H15NO2
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025093
Record name 4,4'-Dimethoxydiphenylamine
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Molecular Weight

229.27 g/mol
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Physical Description

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992)
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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CAS No.

101-70-2
Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Record name Bis(4-methoxyphenyl)amine
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Record name Benzenamine, 4-methoxy-N-(4-methoxyphenyl)-
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Record name 4,4'-Dimethoxydiphenylamine
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Record name N-(4-methoxyphenyl)-p-anisidine
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Record name 4,4'-DIMETHOXYDIPHENYLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine (CAS 101-70-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 4,4'-Dimethoxydiphenylamine (CAS 101-70-2), a versatile aromatic amine. This document consolidates essential physicochemical, spectral, and toxicological data, alongside detailed experimental protocols for its synthesis and purification. Furthermore, it elucidates its primary application as a hole-transporting material in organic electronics, visualized through a detailed workflow diagram. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in materials science and organic synthesis.

Chemical and Physical Properties

This compound, also known as bis(4-methoxyphenyl)amine, is a silver-grey crystalline solid at room temperature.[1][2] It is a symmetrical aromatic amine with two methoxy-substituted phenyl rings attached to a central nitrogen atom. This structure imparts significant electron-donating properties, making it a valuable component in various applications, particularly in the field of organic electronics.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅NO₂[4][5]
Molecular Weight 229.27 g/mol [4][5]
CAS Number 101-70-2[4][5]
Appearance Silver-grey crystalline solid[1][2]
Melting Point 100-104 °C[4][5]
Boiling Point 250-255 °C at 15 Torr[3]
Solubility Soluble in methanol; Insoluble in water.[1][4]
Density ~1.1 g/cm³ (rough estimate)[1][3]
Refractive Index ~1.5300 (estimate)[1][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityAssignmentSource(s)
¹H NMR (400 MHz, CDCl₃)6.75-7.10Singlet (broad)4H, Aromatic CH[6]
6.80Doublet (J = 7.9 Hz)4H, Aromatic CH[6]
3.77Singlet6H, -OCH₃[6]
¹³C NMR (100 MHz, CDCl₃)154.0-C (quaternary, aromatic, attached to O)[6]
119.4-CH (aromatic)[6]
114.6-CH (aromatic)[6]
55.6--OCH₃[6]
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)AssignmentSource(s)
~3000Aromatic C-H stretch[4][7]
~2850Aliphatic C-H stretch (-OCH₃)[4][7]
~1500, ~1600Aromatic C=C stretch[4][7]
~1240C-O stretch (aryl ether)[4][7]
~1030C-O stretch (aryl ether)[4][7]
~820C-H out-of-plane bend (para-substituted)[4][7]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

m/zAssignmentSource(s)
229[M]⁺ (Molecular ion)[4][8]
214[M - CH₃]⁺[4][8]
186[M - CH₃ - CO]⁺[4][8]
158[M - CH₃ - CO - CO]⁺[4][8]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule.

λmax (nm)SolventSource(s)
~300-310Various organic solvents[3][9]

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

This modern and efficient method is widely used for the synthesis of diarylamines.[10]

Reaction Scheme:

Synthesis cluster_reactants Reactants 4-Iodoanisole 4-Iodoanisole reagents Pd(OAc)₂ / XPhos K₃PO₄, Toluene (B28343) 4-Methoxyaniline 4-Methoxyaniline plus1 + product This compound reagents->product Buchwald-Hartwig Coupling

Caption: Buchwald-Hartwig amination for the synthesis of this compound.

Materials:

  • 4-Iodoanisole

  • 4-Methoxyaniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-iodoanisole, 4-methoxyaniline, potassium phosphate, palladium(II) acetate, and XPhos.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by the following methods:

Recrystallization:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Vacuum Distillation:

  • For larger quantities or to remove non-volatile impurities, vacuum distillation can be employed.[11] The crude product is heated under reduced pressure, and the purified compound is collected as the distillate.

Applications in Organic Electronics

This compound is extensively used as a hole-transporting material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells.[3][10] Its electron-rich nature facilitates the efficient transport of positive charge carriers (holes) to the emissive layer of the device, enhancing its overall performance.

Workflow in an OLED Device

The following diagram illustrates the role of this compound within a typical OLED structure.

OLED_Workflow Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL Emissive Emissive Layer ETL->Emissive Electron Transport Emissive->light_out Light Emission (Photon) HTL Hole Transport Layer (HTL) (e.g., this compound) HTL->Emissive Hole Transport Anode Anode (+) Anode->HTL electron_source->Cathode Electrons Injected hole_source->Anode Holes Injected

Caption: Role of this compound as a Hole Transport Layer in an OLED.

Toxicology and Safety

This compound is classified as harmful and an irritant.[4] It is irritating to the eyes, respiratory system, and skin.[4] There is limited evidence of a carcinogenic effect and possible risk of irreversible effects.[4]

Safety Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a tightly closed container in a cool, dry place under an inert atmosphere.[4] It is sensitive to air and may slowly oxidize.[3]

Conclusion

This compound is a key organic compound with well-defined physicochemical and spectroscopic properties. Its utility as a hole-transporting material in organic electronics is a primary driver of its research and commercial interest. This guide provides essential data and protocols to facilitate its synthesis, purification, and application in a research and development setting. Adherence to appropriate safety protocols is paramount when handling this compound.

References

Synthesis of 4,4'-Dimethoxydiphenylamine from p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4,4'-Dimethoxydiphenylamine from p-Anisidine

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is a significant chemical intermediate widely utilized in materials science and organic synthesis. Its electron-donating properties make it a valuable building block for hole-transporting materials used in the fabrication of organic light-emitting diodes (OLEDs) and polymeric solar cells.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound starting from p-anisidine, with a focus on methodologies relevant to researchers and professionals in drug development and materials science. The two predominant and commercially viable methods discussed are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthetic Strategies: An Overview

The synthesis of diarylamines from an aniline (B41778) and an aryl halide is a cornerstone of modern organic chemistry. The formation of the C-N bond between two aryl rings can be challenging and typically requires catalytic methods. The classical Ullmann condensation utilizes copper catalysis, often under harsh conditions, while the more contemporary Buchwald-Hartwig amination employs palladium catalysts with sophisticated ligands, allowing for milder reaction conditions and broader substrate scope.[3][4]

G pAnisidine p-Anisidine plus + pAnisidine->plus pAnisoleHalide 4-Haloanisole (X = I, Br) pAnisoleHalide->plus product This compound branch plus->branch branch->product   Ullmann Condensation   (Cu Catalyst) branch->product   Buchwald-Hartwig Amination   (Pd Catalyst)    G cluster_legend Ullmann Condensation Catalytic Cycle CuX Cu(I)X Intermediate1 Ar-Cu(III)-X    |   (X) CuX->Intermediate1 + Ar-X OxAdd Oxidative Addition Ar-X Intermediate2 Ar-Cu(III)-NHR'    |   (X) Intermediate1->Intermediate2 + R'NH₂ - HX LigandExch Ligand Exchange (p-Anisidine) Intermediate2->CuX Reductive Elimination Product Ar-NHR' (Product) Intermediate2->Product RedElim Reductive Elimination ArX Ar = 4-methoxyphenyl RNH2 R'NH₂ = p-anisidine G cluster_legend Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl OxAdd->PdII_Aryl + Ar-X AmineCoord Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(R'NH₂)]⁺X⁻ PdII_Aryl->PdII_Amine AmineCoord->PdII_Amine + R'NH₂ Deprotonation Deprotonation (Base) PdII_Amido L₂Pd(II)(Ar)(NHR') PdII_Amine->PdII_Amido Deprotonation->PdII_Amido - Base-H⁺X⁻ PdII_Amido->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-NHR' (Product) ArX Ar = 4-methoxyphenyl RNH2 R'NH₂ = p-anisidine G Setup 1. Reaction Setup (Flask, Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Solvent Addition (Anhydrous, Degassed) Inert->Solvent Reaction 4. Heating & Stirring (Monitor by TLC/GC) Solvent->Reaction Workup 5. Quench & Work-up (Filter, Extract, Wash) Reaction->Workup Purify 6. Purification (Column Chromatography or Recrystallization) Workup->Purify Analyze 7. Characterization (NMR, MS, MP, Purity) Purify->Analyze

References

An In-depth Technical Guide to the Ullmann Condensation for the Synthesis of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a cornerstone in the edifice of cross-coupling reactions, provides a powerful and versatile methodology for the formation of carbon-heteroatom bonds. Named after its discoverer, Fritz Ullmann, this copper-catalyzed reaction has become indispensable in synthetic organic chemistry for the construction of diaryl ethers, diaryl thioethers, and notably, diarylamines. Di(p-anisyl)amine, also known as 4,4'-dimethoxydiphenylamine, is a key structural motif in numerous pharmacologically active compounds and advanced materials. Its synthesis via the Ullmann condensation represents a classic yet continually evolving application of this important transformation. This technical guide provides a comprehensive overview of the Ullmann condensation for the synthesis of this compound, detailing experimental protocols, summarizing quantitative data, and illustrating key mechanistic and procedural workflows.

Core Principles of the Ullmann Condensation

The Ullmann condensation for the synthesis of diarylamines, often referred to as the Ullmann-type or Goldberg reaction, involves the copper-catalyzed coupling of an aryl halide with an amine.[1] Traditionally, these reactions necessitated harsh conditions, including high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene (B124822) or N-methylpyrrolidone.[1]

Modern advancements have significantly refined the Ullmann condensation, allowing for milder reaction conditions and broader substrate scope. The introduction of soluble copper(I) catalysts, such as copper(I) iodide (CuI), and the use of ligands have been pivotal in this evolution. Ligands, typically bidentate molecules like diamines or amino acids, serve to stabilize the copper catalyst, enhance its solubility, and facilitate the key steps of the catalytic cycle, thereby lowering the activation energy of the reaction.[2]

Synthesis of this compound: Reaction Scheme

The synthesis of this compound via the Ullmann condensation typically involves the reaction of a p-haloanisole (such as 4-iodoanisole (B42571) or 4-bromoanisole) with p-anisidine (B42471) (4-methoxyaniline) in the presence of a copper catalyst and a base.

General Reaction Scheme for the Ullmann Synthesis of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments related to the Ullmann condensation for diarylamine and diaryl ether synthesis, which can be adapted for the specific synthesis of this compound.

Protocol 1: Ligand-Assisted Ullmann Condensation of an Aryl Bromide and a Phenol (Model for C-N Coupling)

This protocol is adapted from a ligand screening study for the synthesis of diaryl ethers and serves as a valuable model for the analogous C-N bond formation.[2]

Materials:

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add copper(I) iodide, N,N-dimethylglycine, and potassium phosphate.

  • The vial is sealed with a septum and purged with an inert atmosphere (e.g., argon or nitrogen).

  • Add 4-bromoanisole and 4-methoxyphenol to the vial, followed by the addition of acetonitrile via syringe.

  • The reaction mixture is stirred and heated to 80°C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove insoluble salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired diaryl ether.

Protocol 2: Ligand-Free Ullmann Condensation of an Aryl Iodide and an Amine in a Deep Eutectic Solvent

This protocol utilizes a deep eutectic solvent (DES) as a recyclable and environmentally benign reaction medium, obviating the need for a ligand.[3]

Materials:

  • Aryl iodide (e.g., 4-iodoanisole) (1.0 mmol)

  • Amine (e.g., 4-methoxyaniline) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol)

  • Deep Eutectic Solvent (e.g., Choline chloride/Glycerol 1:2) (2.0 g)

Procedure:

  • In a reaction vial, combine the aryl iodide, amine, copper(I) iodide, and potassium tert-butoxide.

  • Add the deep eutectic solvent to the vial.

  • Seal the vial and stir the mixture vigorously at 100°C for the appropriate time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate). The DES, catalyst, and base can often be recycled.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Ullmann-type reactions, providing a basis for optimizing the synthesis of this compound.

Table 1: Ligand Screening for the Ullmann Diaryl Ether Synthesis (Model Reaction) [2]

Reaction Conditions: 4-bromoanisole (1.0 equiv), 4-methoxyphenol (1.0 equiv), CuI (10 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), MeCN, 80°C.

Ligand (Abbreviation)Substrate Conversion (%) after 2.25 hSubstrate Conversion (%) after 24 h
N,N-Dimethylglycine (L1)55>95
L-Proline (L2)4090
8-Hydroxyquinoline (L47)3585
8-Aminoquinoline (L44)3080
No Ligand<510

Table 2: Influence of Reaction Parameters on Ligand-Free Ullmann Amination [3]

Reaction Conditions: Aryl Halide (1.0 equiv), Amine (1.2 equiv), CuI (10 mol%), Base, Solvent, Temperature.

Aryl HalideAmineBaseSolventTemp (°C)Yield (%)
4-IodoanisoleIndoleK₂CO₃DMSO12093
4-IodoanisoleBenzylamineK₂CO₃ChCl/Gly (1:2)10090
4-BromotolueneAnilinet-BuOKChCl/Gly (1:2)10085
IodobenzeneAnilinet-BuOKChCl/Gly (1:2)10098

Mandatory Visualizations

Ullmann Condensation Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Ullmann condensation for C-N bond formation. The cycle involves the formation of a copper(I)-amide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the diarylamine product and regenerate the active copper(I) species.[1]

Ullmann_Catalytic_Cycle cluster_reactants Reactants CuI Cu(I) Catalyst Cu_Amide Cu(I)-Amide CuI->Cu_Amide Cu_III_Intermediate Cu(III) Intermediate Cu_Amide->Cu_III_Intermediate Oxidative Addition Cu_III_Intermediate->CuI Regeneration of Cu(I) Catalyst Product Ar-NH-Ar' Cu_III_Intermediate->Product Reductive Elimination Amine Ar'-NH₂ + Base Amine->CuI Formation of Cu(I)-Amide Aryl_Halide Ar-X Aryl_Halide->Cu_III_Intermediate

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

General Experimental Workflow

The logical flow of a typical Ullmann condensation experiment, from setup to product purification, is depicted in the following workflow diagram.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating and Stirring (Monitor by TLC/GC-MS) setup->reaction workup Workup (Cooling, Dilution, Filtration) reaction->workup extraction Liquid-Liquid Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Product purification->product

References

The Buchwald-Hartwig Amination: An In-Depth Technical Guide to Diarylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds. This reaction has revolutionized the synthesis of arylamines, particularly diarylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Its broad substrate scope, functional group tolerance, and often milder reaction conditions compared to classical methods like the Ullmann condensation have cemented its importance in both academic research and industrial drug development. This guide provides a comprehensive overview of the Buchwald-Hartwig amination for diarylamine synthesis, including its mechanistic underpinnings, key reaction parameters, and detailed experimental protocols.

Core Concepts: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate. The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl.[3] However, with the development of specialized ligands, the use of less reactive but more cost-effective aryl chlorides has become commonplace.

  • Amine Coordination and Deprotonation: The aniline (B41778) (Ar'-NH₂) then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is critical and can significantly influence the reaction rate and substrate compatibility.[4]

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond of the diarylamine product (Ar-NH-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

A potential side reaction is β-hydride elimination, which can be minimized through the careful selection of phosphine (B1218219) ligands that promote reductive elimination.[1]

Key Reaction Parameters

The success of a Buchwald-Hartwig amination for diarylamine synthesis is highly dependent on the interplay of several key parameters: the palladium source, the phosphine ligand, the base, and the solvent.

Palladium Source and Ligands

While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, the choice of the phosphine ligand is arguably the most critical factor in determining the reaction's efficiency and scope.[5] The evolution of the Buchwald-Hartwig amination is often categorized by "generations" of ligands, with each new generation offering improved reactivity and broader substrate compatibility. For diarylamine synthesis, bulky, electron-rich phosphine ligands are generally preferred as they facilitate both the oxidative addition and the final reductive elimination steps.

Commonly Employed Ligands for Diarylamine Synthesis:

Ligand FamilySpecific ExamplesKey Features
Biaryl Phosphines XPhos, SPhos, RuPhos, BrettPhosHighly effective for a broad range of substrates, including challenging aryl chlorides. Their steric bulk promotes reductive elimination.
Bidentate Phosphines BINAP, DPPF, XantphosThe development of these ligands provided a significant advancement, allowing for the reliable coupling of a wider range of amines.[1] Xantphos, in particular, is a versatile and commonly used ligand.[5]
Josiphos-type Ligands CyPF-tBuThese ferrocene-based ligands have shown high activity, even enabling the coupling of challenging substrates.
Trialkylphosphines P(t-Bu)₃The use of bulky trialkylphosphines has allowed for reactions to be conducted under milder conditions.[5]
The Role of the Base

The base plays a crucial role in the deprotonation of the amine, forming the key palladium amido intermediate. The choice of base is a balance between reactivity and substrate tolerance.

Comparison of Commonly Used Bases: [2][4]

BasepKaH (approx.)AdvantagesDisadvantages
Sodium tert-butoxide (NaOtBu) 19Permits high reaction rates and low catalyst loadings.Incompatible with many base-sensitive functional groups (e.g., esters, nitro groups).
Lithium bis(trimethylsilyl)amide (LHMDS) 26Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures.
Cesium carbonate (Cs₂CO₃) 10Offers excellent functional group tolerance and is often the most reactive of the weaker bases.More expensive and can be difficult to stir on a large scale.
Potassium phosphate (B84403) (K₃PO₄) 12A good alternative weak base with good functional group tolerance.Generally results in lower reaction rates compared to strong bases.
Solvent Selection

The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. The choice of solvent can also influence the solubility of the inorganic base, which can impact the reaction rate.[4]

Common Solvents for Buchwald-Hartwig Amination:

SolventTypeKey Features
Toluene (B28343)/Xylene AromaticCommonly used with a good balance of solubility and a high boiling point.
1,4-Dioxane EtherFrequently used but is considered a solvent to be avoided in greener chemistry protocols.
Tetrahydrofuran (THF) / 2-Methyltetrahydrofuran (2-MeTHF) EtherCommon ethereal solvents. 2-MeTHF is often considered a greener alternative to THF.
tert-Amyl alcohol / n-Butanol AlcoholCan be effective in certain cases, particularly with specific catalyst systems.

Data Presentation: Reaction Conditions and Yields for Diarylamine Synthesis

The following tables summarize representative quantitative data for the Buchwald-Hartwig synthesis of various diarylamines, highlighting the impact of different catalysts, ligands, bases, and solvents on reaction outcomes.

Table 1: Palladium-Catalyzed Synthesis of N-phenylaniline Derivatives

EntryAryl HalideAnilinePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1BromobenzeneAnilinePd(OAc)₂ (1)P(o-tol)₃ (2)NaOtBu (1.2)Toluene1003>95
2ChlorobenzeneAnilinePd₂(dba)₃ (0.5)XPhos (1.2)NaOtBu (1.4)Toluene1102498
34-Bromotoluene4-MethoxyanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane1001895
41-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)Dioxane1002485
52-ChloropyridineAniline[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)NaOtBu (1.5)Toluene801692

Table 2: Synthesis of Sterically Hindered and Electronically Diverse Diarylamines

EntryAryl HalideAnilinePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-2,4,6-trimethylbenzeneAnilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)t-BuOH1101288
24-Chlorobenzonitrile2,6-DiisopropylanilinePd(OAc)₂ (2)BrettPhos (3)NaOtBu (1.5)Toluene1002491
31-Bromo-3,5-bis(trifluoromethyl)benzene4-AminobiphenylPd₂(dba)₃ (1.5)XPhos (3.6)K₃PO₄ (2.1)t-Amyl alcohol1001896
42-Bromo-N,N-dimethylanilineAnilinePd(OAc)₂ (1)P(t-Bu)₃ (1.5)NaOtBu (1.4)Toluene80497

Experimental Protocols

The following are representative, non-optimized protocols for the small-scale synthesis of diarylamines via Buchwald-Hartwig amination. Note: These are general guidelines, and reaction conditions must be optimized for specific substrates.

Protocol 1: General Procedure for the Synthesis of an Unsubstituted Diarylamine

This protocol is suitable for the coupling of an aryl bromide with aniline using a biarylphosphine ligand.

Materials:

  • Aryl bromide (1.0 mmol)

  • Aniline (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Magnetic stir bar

  • Oven-dried reaction tube with a screw cap and septum

Procedure:

  • To the oven-dried reaction tube containing a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu.

  • Seal the tube with the screw cap and septum.

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the aryl bromide, followed by the aniline and anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired diarylamine.

Protocol 2: Procedure Using an Air-Stable Palladium Precatalyst

Materials:

  • Aryl chloride (1.0 mmol)

  • Aniline (1.1 mmol)

  • XPhos Pd G3 (a palladacycle precatalyst, 0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous tert-amyl alcohol (4 mL)

  • Magnetic stir bar

  • Oven-dried vial with a screw cap

Procedure:

  • To the oven-dried vial containing a magnetic stir bar, add the aryl chloride, aniline, XPhos Pd G3, and K₃PO₄.

  • Seal the vial with the screw cap.

  • Add the anhydrous tert-amyl alcohol via syringe.

  • Place the vial in a preheated aluminum heating block at 110 °C and stir for 12-18 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure diarylamine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)(X)L₂ OxAdd->PdII_halide Ar-X Amine_Coord Amine Coordination PdII_halide->Amine_Coord PdII_amine [Ar-Pd(II)(NH₂Ar')L₂]⁺X⁻ Amine_Coord->PdII_amine Ar'-NH₂ Deprotonation Deprotonation PdII_amine->Deprotonation PdII_amido Ar-Pd(II)(NHAr')L₂ Deprotonation->PdII_amido Base Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Ar-NH-Ar'

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Aryl Halide, Aniline, Pd Catalyst, Ligand, and Base in an oven-dried flask. start->reagents inert Establish Inert Atmosphere (e.g., Ar or N₂ purge) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 80-120 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Workup (Quench, Extract, Dry) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Diarylamine Product purify->product

Caption: General experimental workflow for diarylamine synthesis.

Conclusion

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of diarylamines, offering a broad scope and high efficiency that is critical for drug discovery and development. A thorough understanding of the reaction mechanism and the careful optimization of the catalyst system, base, and solvent are paramount to achieving successful outcomes. The protocols and data presented in this guide provide a solid foundation for researchers to apply this powerful transformation in their own synthetic endeavors. As research continues to advance, the development of even more active and versatile catalyst systems promises to further expand the capabilities of this remarkable reaction.

References

Spectroscopic Profile of 4,4'-Dimethoxydiphenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Dimethoxydiphenylamine, a compound of significant interest in materials science and synthetic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic and methoxy (B1213986) protons.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
6.75-7.10s, br-4HAr-H
6.80d7.9 Hz4HAr-H
3.77s-6H-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
154.0C-O
119.4Ar-C
114.6Ar-C
55.6-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy of this compound reveals the presence of its key functional groups through their characteristic vibrational frequencies. The spectrum is available on the NIST Chemistry WebBook.[2][3] While a detailed peak list is not provided in the database, the spectrum can be visually inspected for key absorptions.

Expected Characteristic IR Absorptions:

Wavenumber Range (cm⁻¹)VibrationFunctional Group
3300-3500N-H StretchSecondary Amine
3000-3100C-H StretchAromatic
2850-2960C-H Stretch-OCH₃
1500-1600C=C StretchAromatic Ring
1230-1270Asymmetric C-O-C StretchAryl Ether
1020-1040Symmetric C-O-C StretchAryl Ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is available on the NIST Chemistry WebBook.[4] The spectrum is characterized by strong absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the conjugated aromatic system.[5]

λmax (nm)Solvent
~300-310Not specified

Note: The precise λmax can vary depending on the solvent used.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)
  • Sample Preparation:

    • Weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the tube.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small amount of solid this compound powder onto the center of the ATR crystal.

  • Instrument Setup and Data Acquisition:

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform a background subtraction.

    • Identify and label the significant absorption peaks in the spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane).

    • Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrument Setup and Data Acquisition:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The software will automatically subtract the baseline spectrum from the sample spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_results Results Compound This compound Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Place Solid on ATR Crystal Compound->Prep_IR Prep_UV Dissolve in UV-Transparent Solvent Compound->Prep_UV NMR_Acq NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Prep_IR->IR_Acq UV_Acq UV-Vis Spectrophotometer Prep_UV->UV_Acq NMR_Proc FT, Phasing, Calibration, Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Peak Picking IR_Acq->IR_Proc UV_Proc Baseline Correction, λmax Determination UV_Acq->UV_Proc NMR_Data NMR Data Tables (δ, J, multiplicity) NMR_Proc->NMR_Data IR_Data IR Peak Table (Wavenumber, Intensity) IR_Proc->IR_Data UV_Data UV-Vis Data (λmax) UV_Proc->UV_Data

Caption: Workflow for spectroscopic analysis.

References

In-Depth Technical Guide to the Crystal Structure of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4,4'-dimethoxydiphenylamine, a key intermediate in materials science and a potential scaffold in medicinal chemistry. This document details the crystallographic parameters, the synthetic route to obtain the crystalline material, and the experimental procedures used for its structural elucidation.

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is an aromatic amine that serves as a versatile building block in the synthesis of organic electronic materials, particularly as a hole-transporting material in applications like Dye-Sensitized Solar Cells (DSSCs). Its electron-donating properties make it an attractive component in the design of novel functional materials. Understanding its solid-state structure is crucial for predicting and controlling the properties of materials derived from it. This guide focuses on the definitive crystal structure determination of this compound through single-crystal X-ray diffraction.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, and the crystallographic data are available from the Crystallography Open Database (COD) under the deposition number 7222379.[1] The compound crystallizes in the orthorhombic system, and its key crystallographic parameters are summarized in the table below.

Parameter Value
Database IDCOD 7222379
Crystal SystemOrthorhombic
Space GroupC 2 c b
a6.14510 Å
b26.7789 Å
c7.39200 Å
α90.00°
β90.00°
γ90.00°
Volume1216.79 ų
Z (Molecules/Unit Cell)4
Residual Factor0.0315

Table 1: Summary of Crystallographic Data for this compound.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the direct, metal-free twofold C-H functionalization of anisole (B1667542) with 2-nitropropane (B154153) in polyphosphoric acid (PPA). This method serves as an efficient route to symmetrical diarylamines.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow reagents Anisole (1a) 2-Nitropropane Polyphosphoric Acid (PPA) reaction Reaction Mixture reagents->reaction Combine heating Heat at 90 °C for 5h reaction->heating Subject to workup Aqueous Work-up heating->workup Cool and pour into water extraction Extraction with Ethyl Acetate (B1210297) workup->extraction purification Column Chromatography extraction->purification Concentrate and purify product This compound (2a) purification->product Isolate

Synthesis workflow for this compound.

Detailed Protocol:

  • In a suitable reaction vessel, anisole (2.00 mmol) and 2-nitropropane (2.02 mmol) are combined with 86% polyphosphoric acid.

  • The reaction mixture is stirred and heated to a temperature of 90 °C.

  • The reaction is allowed to proceed for 5 hours at this temperature.

  • After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into 50 mL of cold water.

  • The aqueous mixture is then extracted with ethyl acetate.

  • The organic layers are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Single-Crystal X-ray Diffraction

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction (XRD). While the specific experimental details for the data collection and structure refinement for this particular crystal structure (COD 7222379) are not fully detailed in the primary literature, a general protocol for such an analysis is provided below.

General Experimental Workflow for Single-Crystal XRD

XRD_Workflow crystal Single Crystal Selection mounting Crystal Mounting crystal->mounting diffractometer Data Collection (X-ray Diffractometer) mounting->diffractometer processing Data Processing (Integration, Scaling, Absorption Correction) diffractometer->processing solution Structure Solution (Direct Methods or Patterson) processing->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Structure Validation (CIF generation, CheckCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Generalized workflow for single-crystal X-ray diffraction.

Detailed General Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of this compound is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities, which are then corrected for various experimental factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The structural model is refined by full-matrix least-squares methods on F² to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms. Hydrogen atoms may be located in the difference Fourier map and refined isotropically, or they may be placed in calculated positions and refined using a riding model.

  • Structure Validation: The final refined structure is validated using software such as PLATON and checked for consistency using the IUCr's checkCIF service. The final crystallographic data are then prepared in the Crystallographic Information File (CIF) format for deposition in a crystallographic database.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research indicating the involvement of this compound in specific biological signaling pathways. Its primary applications and research focus have been in the field of materials science. Therefore, diagrams of signaling pathways are not applicable to this compound based on the available scientific literature.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound. The quantitative crystallographic data have been presented in a structured format for ease of reference. Detailed experimental protocols for the synthesis and a general protocol for the single-crystal X-ray diffraction analysis have been provided, along with graphical representations of the workflows. The lack of known interactions with biological signaling pathways has also been noted. This information is intended to be a valuable resource for researchers and professionals working with this compound in materials science and other related fields.

References

The Solubility Profile of 4,4'-Dimethoxydiphenylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxydiphenylamine, a derivative of diphenylamine, is a versatile organic compound with applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as an antioxidant in various industrial processes. Its utility in drug development and other research areas is also emerging. A thorough understanding of its solubility in different organic solvents is paramount for its application in synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the known solubility of this compound in a range of organic solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The solubility is a result of the intermolecular interactions between the solute and solvent molecules. For this compound, the presence of two methoxy (B1213986) groups introduces some polarity, while the two phenyl rings contribute to its non-polar character. This dual nature influences its solubility across a spectrum of organic solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents. It is important to note that precise quantitative data for this compound is not extensively published in readily accessible literature. The information presented here is compiled from various chemical suppliers and databases.

SolventChemical FormulaPolarity (Dielectric Constant)SolubilityTemperatureCitation
WaterH₂O80.1Insoluble (< 1 mg/mL)18.9 °C (66 °F)[1][2]
MethanolCH₃OH32.7SolubleNot Specified[3]
ChloroformCHCl₃4.81Slightly SolubleNot Specified[4][5]
Ethyl AcetateC₄H₈O₂6.02Slightly SolubleNot Specified[4][5]

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors and can vary between sources. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Volumetric flasks

  • Pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis (for less volatile solvents):

    • If the solvent is non-volatile or has a high boiling point, the concentration of the solute can be determined gravimetrically.

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, weigh the volumetric flask containing the dried this compound residue.

    • Calculate the solubility in g/100 mL or other desired units.

  • Quantitative Analysis by HPLC or UV-Vis Spectroscopy (Preferred Method):

    • Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution (i.e., the solubility) by taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_analysis Quantitative Analysis cluster_calculation Solubility Calculation prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 sampling1 Allow excess solid to settle prep3->sampling1 sampling2 Withdraw supernatant sampling1->sampling2 sampling3 Filter through 0.45 µm syringe filter sampling2->sampling3 analysis2 Dilute filtered sample sampling3->analysis2 analysis1 Prepare standard solutions analysis4 Construct calibration curve analysis1->analysis4 analysis3 Analyze standards and sample (HPLC/UV-Vis) analysis2->analysis3 analysis3->analysis4 calc1 Determine concentration from calibration curve analysis4->calc1 calc2 Apply dilution factor calc1->calc2 calc3 Express solubility (e.g., g/100mL) calc2->calc3

Caption: Workflow for the experimental determination of solubility.

Conclusion

While qualitative data provides a general understanding, for scientific and developmental purposes, precise, quantitative solubility data is indispensable. The lack of extensive published quantitative solubility data for this compound underscores the importance of experimental determination for specific applications. The provided generalized protocol and workflow offer a robust framework for researchers to obtain reliable and accurate solubility data, which is critical for advancing research and development involving this compound. It is recommended that for any application requiring precise solubility information, the experimental protocol outlined in this guide be followed to determine the solubility in the specific solvent system and at the relevant temperature.

References

Thermal stability and decomposition temperature of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Thermal Stability and Decomposition of 4,4'-Dimethoxydiphenylamine

For researchers, scientists, and professionals in drug development, a thorough understanding of the thermal properties of chemical compounds is paramount for ensuring stability, safety, and efficacy in various applications. This technical guide provides a detailed overview of the thermal stability and decomposition temperature of this compound, a compound utilized in materials science and as an intermediate in the synthesis of more complex molecules.

Physicochemical Properties

This compound is a fine, very light gray to silver-gray crystalline solid.[1][2][3] It is known to be sensitive to prolonged exposure to air, undergoing slow oxidation.[1][2][3][4][5] This compound is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[1][2][3][4][6][7]

Thermal Properties

The thermal stability of a compound is a critical parameter, indicating its resistance to decomposition at elevated temperatures. For this compound, the onset of thermal decomposition has been observed at approximately 250°C.[8]

Quantitative Thermal Data

The following table summarizes the key thermal and physical properties of this compound gathered from various sources.

PropertyValueSource(s)
Decomposition Onset Temperature ~250°C[8]
Melting Point 100-104°C
103°C[2][3]
101-102°C[6]
Boiling Point 250-255°C @ 15 Torr[2][3]
371.18°C (rough estimate)[6]

Experimental Protocols for Thermal Analysis

While a specific, detailed experimental protocol for the thermal analysis of this compound was not available in the reviewed literature, a general methodology for determining thermal stability using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is outlined below. These techniques are standard for characterizing the thermal properties of chemical compounds.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature of materials.

General TGA Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to provide a non-reactive atmosphere.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., from ambient temperature to 600°C).

  • Data Acquisition: The instrument records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.

General DSC Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic and exothermic peaks corresponding to thermal events. The melting point is determined from the peak of the endothermic melting transition.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) Sample Obtain this compound Sample Weigh Accurately Weigh Sample Sample->Weigh Crucible Place in TGA Crucible Weigh->Crucible Pan Seal in DSC Pan Weigh->Pan TGA_Setup Instrument Setup (Inert Atmosphere) Crucible->TGA_Setup DSC_Setup Instrument Setup (Inert Atmosphere) Pan->DSC_Setup TGA_Heat Heat at Constant Rate TGA_Setup->TGA_Heat TGA_Record Record Mass vs. Temperature TGA_Heat->TGA_Record TGA_Analyze Analyze TGA Curve TGA_Record->TGA_Analyze TGA_Result Determine Decomposition Temperature TGA_Analyze->TGA_Result Final_Report Comprehensive Thermal Profile TGA_Result->Final_Report DSC_Temp Controlled Temperature Program DSC_Setup->DSC_Temp DSC_Record Record Heat Flow vs. Temperature DSC_Temp->DSC_Record DSC_Analyze Analyze DSC Thermogram DSC_Record->DSC_Analyze DSC_Result Determine Melting Point DSC_Analyze->DSC_Result DSC_Result->Final_Report

General workflow for thermal analysis.

References

Electrochemical properties of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrochemical Properties of 4,4'-Dimethoxydiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is an aromatic secondary amine recognized for its significant electron-donating properties.[1] Structurally, it consists of a central amine group linking two para-substituted methoxybenzene rings. This configuration imbues the molecule with a high electron density, particularly on the nitrogen atom, making it a versatile building block in materials science and a subject of interest for its redox capabilities.[1] Its primary applications are found in the development of organic electronic materials, such as hole-transporting layers in solar cells and components for photonic devices.[1][2] This guide provides a comprehensive overview of its core electrochemical properties, experimental evaluation techniques, and potential applications.

Core Electrochemical Behavior & Properties

The electrochemical character of this compound is dominated by its ability to undergo oxidation. The two methoxy (B1213986) (-OCH₃) groups are strong electron-donating groups that act through resonance, increasing the electron density on the phenyl rings and, crucially, on the nitrogen atom. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for removal, resulting in a lower oxidation potential compared to unsubstituted diphenylamine (B1679370).[1]

The primary electrochemical event is a one-electron oxidation to form a stable radical cation.

Stability of the Radical Cation: For the parent compound, diphenylamine, the electrochemically generated radical cation is known to be unstable and rapidly undergoes dimerization through a 4,4' C-C coupling of the phenyl rings.[3] However, in this compound, these para-positions are blocked by the methoxy groups. This structural feature prevents the typical dimerization pathway, leading to a significantly more stable radical cation. This stability is a key property exploited in its application as a hole-transporting material, as it allows for efficient and reversible charge carrying.

Quantitative Electrochemical & Physical Data

While the qualitative electrochemical behavior of this compound is well-understood, specific quantitative values for its oxidation potential are not prominently available in the reviewed scientific literature. The oxidation potential is a critical parameter often determined experimentally via cyclic voltammetry. For context, the related compound tris(4-methoxyphenyl)amine (B1353923) exhibits a first oxidation potential of 0.51 V (vs. Ag/AgCl), which can be used to estimate its HOMO level at approximately -5.31 eV.[1] Similar values would be anticipated for this compound.

Below is a summary of its key physical and chemical properties.

PropertyValue
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol [4]
Appearance Fine, very light gray to silver-gray crystalline solid[2][4]
Melting Point 101-102 °C[2]
Solubility Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate, Methanol[2][4]
CAS Number 101-70-2[5]

Visualizing the Redox Mechanism

The fundamental electrochemical process for this compound is the loss of a single electron from the nitrogen atom, facilitated by the electron-donating methoxy groups, to form a stable radical cation.

Redox_Mechanism Molecule This compound (Neutral) RadicalCation Radical Cation (Oxidized State) Molecule->RadicalCation -e⁻ (Oxidation) RadicalCation->Molecule +e⁻ (Reduction)

Caption: One-electron oxidation and reduction of this compound.

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical properties of compounds like this compound. It provides data on oxidation and reduction potentials and the stability of the resulting species.

Objective: To determine the first oxidation potential of this compound.

1. Materials and Equipment:

  • Potentiostat: An electrochemical instrument capable of performing CV scans.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy Carbon Electrode (recommended).

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

  • Counter (Auxiliary) Electrode: Platinum wire.

  • Analyte: this compound (1-5 mM concentration).

  • Solvent: Anhydrous acetonitrile (B52724) or dichloromethane.

  • Supporting Electrolyte: Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), 0.1 M concentration.

  • Inert Gas: Argon or Nitrogen for deaeration.

2. Procedure:

  • Electrode Preparation: Polish the working electrode surface using alumina (B75360) slurry on a polishing pad, sonicate in solvent to remove residue, and dry completely.

  • Solution Preparation: Dissolve the supporting electrolyte (0.1 M) in the chosen solvent. Then, add the this compound to achieve the desired concentration (e.g., 1 mM).

  • Deaeration: Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

  • Cell Assembly: Assemble the three electrodes in the electrochemical cell containing the analyte solution. Ensure the reference electrode tip is close to the working electrode.

  • Background Scan: Run a CV scan on the solvent and supporting electrolyte solution without the analyte to establish the potential window and identify any background peaks.

  • Analyte Scan:

    • Set the initial potential to a value where no reaction occurs (e.g., 0 V).

    • Scan in the positive (anodic) direction to a potential sufficient to observe the oxidation peak (e.g., +1.0 V).

    • Reverse the scan direction towards negative potentials.

    • Set a typical scan rate of 100 mV/s.

  • Data Analysis:

    • Identify the anodic peak potential (Epa) from the forward scan.

    • If the process is reversible, a corresponding cathodic peak (Epc) will be visible on the reverse scan. The half-wave potential (E½) can be calculated as (Epa + Epc) / 2. This value represents the formal potential of the redox couple.

Experimental Workflow Diagram

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish & Clean Working Electrode p2 Prepare Analyte Solution (1-5 mM in 0.1 M Electrolyte) p1->p2 p3 Deaerate Solution (Purge with N₂/Ar) p2->p3 e1 Assemble 3-Electrode Cell p3->e1 e2 Run Background Scan (Solvent + Electrolyte) e1->e2 e3 Run Analyte Scan (e.g., 0V to +1.0V at 100 mV/s) e2->e3 a1 Record Voltammogram (Current vs. Potential) e3->a1 a2 Identify Peak Potentials (Epa, Epc) a1->a2 a3 Calculate E½ & Analyze Reversibility a2->a3

Caption: Standard workflow for a Cyclic Voltammetry experiment.

Relevance in Biological Systems and Drug Development

While the primary applications of this compound are in materials science, its chemical structure suggests potential relevance in biological contexts, particularly concerning antioxidant activity.

Diphenylamine and its derivatives are known to function as antioxidants by donating the hydrogen atom from the secondary amine to scavenge free radicals, thereby terminating oxidative chain reactions.[6] The electron-donating methoxy groups on this compound could theoretically enhance this radical-scavenging ability by stabilizing the resulting aminyl radical. However, it is important to note that current scientific literature lacks specific studies directly investigating the antioxidant or biological properties of this particular compound.[6]

The general mechanism by which a diphenylamine-type antioxidant (Ar₂NH) neutralizes a generic free radical (R•) is illustrated below.

Antioxidant_Mechanism Antioxidant Diphenylamine Scaffold (Ar₂NH) Products Neutralized Radical (RH) + Aminyl Radical (Ar₂N•) Antioxidant->Products H• Donation FreeRadical Free Radical (R•) FreeRadical->Products H• Abstraction

Caption: Proposed antioxidant mechanism via hydrogen atom donation.

For drug development professionals, the N-(4-methoxyphenyl) moiety is a recognized structural element in various biologically active molecules. For instance, it serves as a component in certain compounds developed as potent apoptosis inducers for anticancer research. While this link is indirect, it highlights the utility of this chemical scaffold in medicinal chemistry.

Conclusion

This compound is an electron-rich molecule with well-defined redox behavior centered on its reversible one-electron oxidation. The methoxy groups not only facilitate this oxidation but also block the para-positions, leading to a stable radical cation. This electrochemical stability is the cornerstone of its utility as a hole-transporting material in organic electronics. While its direct biological or pharmaceutical applications have not been extensively explored, its diphenylamine core suggests a potential for antioxidant activity that warrants further investigation. The methodologies and principles outlined in this guide provide a framework for researchers to further explore and harness the unique electrochemical properties of this compound.

References

An In-depth Technical Guide to 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4,4'-Dimethoxydiphenylamine, a significant diphenylamine (B1679370) derivative. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing its chemical properties, synthesis, and analytical characterization. This compound serves as a versatile building block, particularly noted for its electron-donating properties, which make it valuable in the synthesis of advanced materials.

Core Molecular Information

This compound, also known by synonyms such as Bis(4-methoxyphenyl)amine and Di-p-anisylamine, is an aromatic amine.[1][2][3][4] Its core structure consists of two 4-methoxyphenyl (B3050149) groups attached to a central nitrogen atom.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₁₅NO₂[1][3][5]
Molecular Weight 229.28 g/mol [2][6]
CAS Registry Number 101-70-2[1][5]
IUPAC Name 4-methoxy-N-(4-methoxyphenyl)aniline[1][4]
Appearance Fine, very light gray to silver-gray crystalline solid[1][7]
Melting Point 100-104 °C[3][6]
Boiling Point ~371.18 °C (estimate)[3][7]
Solubility Insoluble in water; slightly soluble in chloroform (B151607), ethyl acetate, and methanol.[1][3][7]
Stability Combustible; may be sensitive to prolonged air exposure and slowly oxidizes. Incompatible with strong oxidizing agents.[3][6][7]

Experimental Protocols

The synthesis and characterization of this compound can be achieved through various established methodologies.

Several synthetic pathways are available, including the traditional Ullmann coupling and the modern Buchwald-Hartwig amination.

1. Ullmann Condensation Protocol

The Ullmann reaction is a classic method for forming the carbon-nitrogen bond required to synthesize diarylamines like this compound. A historical approach involves the reaction of iodoanisole with acetyl-p-anisidine.[8]

  • Reactants : Iodoanisole and acetyl-p-anisidine.

  • Catalyst : Copper bronze.[8]

  • Acid Acceptor : Sodium carbonate.[8]

  • Procedure :

    • Combine iodoanisole, acetyl-p-anisidine, copper bronze, and sodium carbonate in a suitable high-boiling point solvent.

    • Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC or GC).

    • Cool the mixture and filter to remove the copper catalyst and inorganic salts.

    • The filtrate contains N-acetyl-4,4'-dimethoxydiphenylamine.

    • Hydrolyze the acetyl group using acidic or basic conditions to yield the final product, this compound.

    • Purify the crude product by recrystallization or column chromatography.

2. Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a more efficient and versatile method for synthesizing diarylamines under milder conditions compared to the Ullmann reaction.

  • Reactants : An aryl halide (e.g., 4-bromoanisole (B123540) or 4-iodoanisole) and p-anisidine.

  • Catalyst : A palladium-based catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine (B1218219) ligand (e.g., BINAP).

  • Base : A strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Procedure :

    • In an inert atmosphere (e.g., under argon or nitrogen), charge a reaction vessel with the palladium catalyst, phosphine ligand, and base.

    • Add the aryl halide and p-anisidine, followed by an anhydrous solvent (e.g., toluene (B28343) or dioxane).

    • Heat the mixture at a specified temperature (typically 80-110 °C) until the starting materials are consumed.

    • After cooling, quench the reaction and extract the product into an organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the resulting product using column chromatography or recrystallization.

To confirm the structure and purity of the synthesized this compound, several analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound.[6]

    • Column : C18 reverse-phase column.

    • Mobile Phase : A mixture such as acetonitrile/water (e.g., 70:30 ratio).

    • Detection : UV detector at a suitable wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Confirms the chemical structure.

    • Solvent : Deuterated chloroform (CDCl₃).

    • Expected Signals : Aromatic protons typically appear in the δ 6.8–7.2 ppm range, while the methoxy (B1213986) (OCH₃) protons show a characteristic singlet around δ 3.8 ppm.

  • Mass Spectrometry (MS) : Verifies the molecular weight.

    • Technique : Electrospray ionization (ESI-MS) is common.

    • Expected Ion : The protonated molecule [M+H]⁺ should be observed at m/z 230.1.

  • Thermogravimetric Analysis (TGA) : Assesses the thermal stability of the compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthesis and analytical characterization of this compound.

G Synthesis Workflow: Ullmann Condensation A Reactants (Iodoanisole, Acetyl-p-anisidine) C Reaction (Heating in Solvent) A->C B Catalyst & Base (Copper Bronze, Na₂CO₃) B->C D Intermediate (N-acetyl-4,4'-dimethoxydiphenylamine) C->D E Hydrolysis (Acid or Base) D->E F Crude Product E->F G Purification (Recrystallization) F->G H Final Product (this compound) G->H

Caption: Generalized workflow for the synthesis of this compound via Ullmann condensation.

G Analytical Characterization Workflow cluster_0 Primary Analysis cluster_1 Structural Confirmation A Synthesized Sample B Purity Check (HPLC) A->B C Purity >98%? B->C D Structural Analysis (¹H NMR, MS) C->D Yes Z Repurify C->Z No E Structure Confirmed? D->E F Further Analysis (TGA for Thermal Stability) E->F Yes E->Z No G Characterized Product F->G

Caption: Logical workflow for the analytical characterization of this compound.

Applications in Research and Development

This compound is a valuable compound in materials science and has potential applications in drug development contexts.

  • Materials Science : It is extensively used as a building block for organic electronic materials. Its electron-donating nature makes it a key component in the synthesis of hole-transport materials for OLEDs (Organic Light Emitting Diodes) and as an electron-donating group in organic dyes for Dye-Sensitized Solar Cells (DSSCs).[3][6][7] It is also used in creating organic nonlinear optical (NLO) chromophores, which are integral to high-performance photonic devices due to their high thermal stability and transparency.[3][7]

  • Industrial Applications : Historically, it has been used as a chemical additive and antioxidant for cured rubber.[3][7][8]

  • Drug Development : While direct applications as a therapeutic agent are not prominent, its diphenylamine scaffold is present in various pharmacologically active molecules. Its use as an intermediate allows for the synthesis of more complex molecules that may be investigated for various therapeutic targets. Its antioxidant properties may also be of interest in designing new therapeutic agents.

References

A Comprehensive Technical Guide to 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4,4'-Dimethoxydiphenylamine, a chemical compound with significant applications in industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the synonyms, chemical properties, and handling of this compound.

Synonyms and Chemical Identifiers

This compound is known by a variety of names across different suppliers and databases. A comprehensive list of these synonyms is provided in Table 1 for easy reference.

Table 1: Synonyms and Identifiers for this compound

Type Identifier
IUPAC Name 4-methoxy-N-(4-methoxyphenyl)aniline[1][2]
CAS Number 101-70-2[1][2][3][4][5][6]
EC Number 202-968-1[1][3][4][7]
Common Synonyms Bis(4-methoxyphenyl)amine[1][3][6][7][8][9][10][11]
Di-p-anisylamine[1][2][3][6][7][8][9][10]
p,p'-Dimethoxydiphenylamine[1][3][6][7][8][9][10]
Bis(p-anisyl)amine[1][3][5][6][7][8][9][10]
Bis(p-methoxyphenyl)amine[1][2][3][4][6][7][8][9][10]
Di-p-methoxyphenylamine[1][2][3][4][5][6][7][8][9]
4-Methoxy-N-(4-methoxyphenyl)benzenamine[4][6][7][11]
N-(p-Methoxyphenyl)-p-anisidine[1][6][7][8][10]
N,N-Bis(4-methoxyphenyl)amine[1][6][7][10][11]
Trade Names Termofleks A[1][3][5][6][9]
Difenam[1][7][8][10][11]
Fenam M[1][7][11]
Thermoflex[1][7][8][10][11]
Other Identifiers UNII: I912MLM9XT[1][7]
DTXSID3025093[1][7]

Quantitative Chemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 2. This data is essential for understanding the compound's behavior in various experimental and industrial conditions.

Table 2: Physical and Chemical Properties of this compound

Property Value Source
Molecular Formula C14H15NO2[1][2][4][5][6][10][11]
Molecular Weight 229.28 g/mol [2][3]
Appearance Fine very light gray to silver-gray crystalline solid[1][4][5][7]
Melting Point 100-104 °C[12]
Boiling Point 250-255 °C @ 15 Torr[7][11]
Solubility Insoluble in water; Soluble in methanol, chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly)[1][5][7]
Density ~1.096 g/cm³ (estimate)[5][7]
Flash Point 150.5 ± 13.2 °C[7][11]

Experimental Considerations and Applications

This compound is primarily utilized as an antioxidant in the rubber industry and as an intermediate in the synthesis of more complex molecules.[4][5] It serves as an electron donor in the development of organic nonlinear optical (NLO) chromophores and in the synthesis of amine electron-donating groups for Dye Sensitized Solar Cells (DSSC).[4][5]

Due to its chemical nature, this compound may be sensitive to prolonged exposure to air and can be slowly oxidized.[1][7] It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][5][7]

General Experimental Workflow

While specific experimental protocols for the synthesis or analysis of this compound are proprietary or vary by application, a general workflow for the characterization of a chemical compound like it is outlined below. This workflow is a standardized process in chemical research to ensure the identity, purity, and properties of a substance.

G cluster_C Structural Analysis Techniques cluster_D Purity Analysis Techniques A Compound Synthesis/ Procurement B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Characterization B->C D Purity Assessment B->D E Physicochemical Property Measurement C->E C1 NMR Spectroscopy (¹H, ¹³C) C->C1 C2 Mass Spectrometry (MS) C->C2 C3 Infrared Spectroscopy (IR) C->C3 D->E D1 High-Performance Liquid Chromatography (HPLC) D->D1 D2 Gas Chromatography (GC) D->D2 D3 Melting Point Analysis D->D3 F Application Testing/ Further Reaction E->F

Caption: General workflow for chemical characterization.

References

An In-Depth Technical Guide to the Health and Safety of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for 4,4'-Dimethoxydiphenylamine (CAS No. 101-70-2). The information is compiled from safety data sheets, toxicology databases, and established experimental guidelines to ensure safe handling, storage, and use in a professional laboratory setting.

Chemical and Physical Properties

This compound is a fine, very light gray to silver-gray crystalline solid.[1] It is sensitive to prolonged air exposure and is insoluble in water.[2][3] A summary of its key physical and chemical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₅NO₂[4]
Molecular Weight 229.27 g/mol [3]
CAS Number 101-70-2[4]
Appearance Fine very light gray to silver-gray crystalline solid[1][2]
Melting Point 100 - 104 °C / 212 - 219.2 °F[5]
Boiling Point 250-255 °C @ 15 Torr[4]
Solubility Insoluble in water; Slightly soluble in Chloroform, Ethyl Acetate, Methanol.[2][3]
Stability Stable under normal conditions. May be sensitive to prolonged exposure to air and slowly oxidizes.[2][5]
Flash Point 150.5 ± 13.2 °C[4]
XLogP3 3.6[4]

Toxicological Information

The primary toxicological concerns associated with this compound are irritation to the skin, eyes, and respiratory system, with a suspicion of carcinogenicity.[6]

TestSpeciesRouteValueReference(s)
LD₅₀ (Acute Oral) RatOral2470 mg/kg[7]
LD₅₀ (Acute Oral) MouseOral2500 mg/kg[7]
LC₅₀ (Toxicity to fish) Oryzias latipes-13.5 mg/l (48 h)[8]

Hazard Identification and Classification

This chemical is considered hazardous by the OSHA Hazard Communication Standard (29 CFR 1910.1200).[5]

  • GHS Classification:

    • Skin Corrosion/Irritation: Category 2[5]

    • Serious Eye Damage/Eye Irritation: Category 2[5]

    • Specific target organ toxicity (single exposure), Respiratory system: Category 3[5]

    • Carcinogenicity: Category 2[6]

  • Signal Word: Warning[5]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H351: Suspected of causing cancer.[1]

    • H412: Harmful to aquatic life with long lasting effects.[9]

Experimental Protocols

The toxicological classifications are based on data from standardized tests. The general methodologies for these key experiments are outlined below.

Acute Oral Toxicity (LD₅₀) - Based on OECD Guideline 401

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.[6] The LD₅₀ (Lethal Dose 50) is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[10]

  • Principle: The test substance is administered in graduated doses to several groups of experimental animals, one dose per group.[6]

  • Test Animals: The preferred species is the rat. Healthy, young adult animals are used.[6]

  • Procedure:

    • Animals are fasted prior to dosing.[6]

    • The substance is administered in a single dose by gavage. If a single dose is not possible, it can be given in smaller fractions over a period not exceeding 24 hours.[6]

    • At least 5 rodents are used per dose level.[6]

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.

    • Body weights are recorded weekly.

    • All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[6]

Acute Dermal Irritation - Based on OECD Guideline 404

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.[11]

  • Principle: The substance is applied in a single dose to a small area of the skin of an animal. The degree of irritation is read and scored at specified intervals.[12]

  • Test Animals: The albino rabbit is the preferable laboratory animal.[12]

  • Procedure:

    • Approximately 24 hours before the test, fur is removed from the dorsal area of the trunk of the test animal.

    • A dose of 0.5 g of the solid substance, moistened with a small amount of a suitable solvent, is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[12]

    • The exposure period is 4 hours. After exposure, residual test substance is removed.[12]

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[12]

    • Dermal reactions are scored according to a standardized scale. The substance is considered an irritant if responses persist at the end of the observation period.[11][12]

experimental_workflow_dermal_irritation cluster_prep Preparation Phase cluster_exp Exposure Phase (OECD 404) cluster_obs Observation & Scoring Phase cluster_res Conclusion p1 Select healthy young albino rabbits p2 Acclimatize animals to laboratory conditions p1->p2 p3 Remove fur from dorsal test area (24h prior) p2->p3 e1 Apply 0.5g of substance to a ~6 cm² skin patch p3->e1 Start Test e2 Cover with gauze patch and secure e1->e2 e3 Expose for 4 hours e2->e3 e4 Remove patch and clean residual substance e3->e4 o1 Examine for erythema & edema e4->o1 Begin Observation o2 Score dermal reactions at 1, 24, 48, and 72 hours o1->o2 o3 Continue observation for up to 14 days o2->o3 r1 Analyze scores and reversibility of effects o3->r1 Final Evaluation r2 Classify substance hazard r1->r2

Experimental Workflow for Acute Dermal Irritation (OECD 404).
Acute Eye Irritation - Based on OECD Guideline 405

This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[8]

  • Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.[8][13]

  • Test Animals: The albino rabbit is the recommended species.[8]

  • Procedure:

    • The test is performed initially on a single animal.[14]

    • A dose of the test substance is placed in the conjunctival sac after gently pulling the lower lid away from the eyeball. The lids are held together for about one second.[15]

    • Topical anesthetics and systemic analgesics should be used to minimize pain and distress.[14]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[16]

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[8]

    • If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.[14]

Mutagenicity (Ames Test) - Based on OECD Guideline 471

The bacterial reverse mutation assay, or Ames test, is used to detect the mutagenic potential of chemicals.[17] A positive result is an indicator of potential carcinogenicity.

  • Principle: The test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli with mutations in the genes for histidine or tryptophan synthesis, respectively. The substance is tested for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and grow on a selective medium.[17]

  • Procedure:

    • The test is conducted with and without a metabolic activation system (S9 mix, a rat liver homogenate) to simulate mammalian metabolism.[18]

    • Bacteria are exposed to the test substance at various concentrations.

    • The bacteria are then plated on a minimal agar (B569324) medium lacking the specific amino acid required by the parent strain.[17]

    • After incubation, the number of revertant colonies is counted.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.[18]

Potential Mechanism of Carcinogenicity

As an aromatic amine, this compound is suspected of causing cancer. The general mechanism for aromatic amine carcinogenesis involves metabolic activation.[5][19]

  • Phase I Metabolism: The parent amine is N-hydroxylated by cytochrome P450 enzymes (primarily CYP1A2) in the liver to form a reactive N-hydroxy-arylamine.[20]

  • Phase II Metabolism: This intermediate can be further activated through conjugation reactions (e.g., O-acetylation).[5]

  • DNA Adduct Formation: The resulting highly electrophilic nitrenium ion can react with nucleophilic sites on DNA, particularly guanine (B1146940) bases, to form covalent DNA adducts.[1]

  • Mutation and Cancer Initiation: These DNA adducts can lead to mutations during DNA replication, which is a key initiating event in chemical carcinogenesis.[20]

signaling_pathway_aromatic_amine Proposed Carcinogenic Pathway for Aromatic Amines cluster_liver Metabolic Activation (Liver) cluster_cell Cellular Damage substance This compound (Aromatic Amine) met1 N-hydroxylation substance->met1 intermediate N-Hydroxy Arylamine (Reactive Intermediate) met1->intermediate enzyme1 Cytochrome P450 (e.g., CYP1A2) enzyme1->met1 met2 Further Activation (e.g., O-acetylation) intermediate->met2 ultimate Electrophilic Nitrenium Ion (Ultimate Carcinogen) met2->ultimate dna DNA in Target Cell ultimate->dna Covalent Binding adduct Covalent DNA Adducts dna->adduct mutation Somatic Mutations adduct->mutation During DNA Replication cancer Cancer Initiation mutation->cancer

Metabolic Activation and Genotoxicity of Aromatic Amines.

Safe Handling and Emergency Procedures

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent exposure.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands and any exposed skin thoroughly after handling.[5]

  • Respiratory Protection: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. If dust formation is likely, wear a NIOSH-approved respirator.[5][15]

  • Workplace Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid dust formation. Use non-sparking tools and prevent electrostatic discharge.[5][6]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is air-sensitive and should be stored under an inert atmosphere. Store locked up and apart from incompatible materials such as strong oxidizing agents, acids, and acid halides.[3][5][6]

First-Aid Measures
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention.[5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Take off contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[5][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Get medical attention if symptoms occur.[5]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and remove all sources of ignition.[5][15]

  • Environmental Precautions: Should not be released into the environment. Do not let the product enter drains.[5][17]

  • Containment and Cleanup: Dampen the solid spill material with a solvent like acetone (B3395972) to avoid generating dust. Sweep up and shovel into suitable, closed containers for disposal. Wash the spill area with soap and water.[5][15]

Fire-Fighting Measures
  • Extinguishing Media: Use extinguishing measures that are appropriate to local circumstances and the surrounding environment, such as dry chemical, carbon dioxide (CO₂), or foam.[21]

  • Specific Hazards: The material is probably combustible.[3] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[5]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[5]

logical_relationship_safety cluster_assess Hazard Assessment cluster_control Exposure Control cluster_procedure Safe Handling Procedure cluster_emergency Emergency Response h1 Review SDS & Literature h2 Identify Hazards: - Skin/Eye/Resp Irritant - Suspected Carcinogen - Air Sensitive h1->h2 c1 Engineering Controls: - Fume Hood - Eyewash/Safety Shower h2->c1 Mitigate c2 Administrative Controls: - SOPs & Training - Restricted Access c1->c2 c3 Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat - Respirator (if needed) c2->c3 p1 Weigh & handle under inert atmosphere c3->p1 Implement p2 Store in tightly sealed container in a cool, dry place p1->p2 p3 Avoid dust generation p1->p3 e1 Spill: Evacuate, Ventilate, Contain, & Clean p2->e1 In Case of Accident e2 Exposure: Follow First-Aid (Eyes, Skin, Inhalation) e3 Fire: Use appropriate extinguisher, Wear SCBA

Chemical Safety and Handling Workflow.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Dimethoxydiphenylamine as a Hole Transporting Material in Dye-Sensitized Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Dimethoxydiphenylamine and its derivatives as hole transporting materials (HTMs) in solid-state dye-sensitized solar cells (ssDSSCs). While this compound serves as a fundamental building block for more complex HTMs, this document outlines its direct application and provides protocols adapted from methodologies for similar small molecule organic HTMs.

Introduction

This compound is an organic compound featuring a diphenylamine (B1679370) core functionalized with two methoxy (B1213986) groups. These electron-donating methoxy groups can favorably influence the highest occupied molecular orbital (HOMO) energy level, a critical parameter for efficient hole extraction from the sensitizing dye in a DSSC. In solid-state DSSCs, an organic HTM replaces the traditional liquid electrolyte, offering advantages in terms of device stability and manufacturing. The function of the HTM is to efficiently regenerate the oxidized dye by accepting a hole and transporting it to the counter electrode.

Key Properties of this compound Derivatives as HTMs
  • Amorphous Nature: Derivatives of this compound can form stable amorphous glasses, which is crucial for achieving uniform thin films and preventing crystallization that can lead to device short-circuiting.

  • Thermal Stability: Good thermal stability is essential for the long-term operational stability of the solar cell.

  • Solubility: Adequate solubility in common organic solvents is necessary for solution-based processing of the HTM layer.

  • Electrochemical Properties: The HOMO energy level of the HTM must be well-aligned with that of the sensitizing dye to ensure efficient hole transfer.

Experimental Data

The performance of ssDSSCs is highly dependent on the specific molecular structure of the HTM, the choice of sensitizing dye, and the overall device architecture. Below is a summary of performance data for ssDSSCs employing derivatives of this compound.

HTM Derivative StructureDyeVoc (V)Jsc (mA/cm²)FFPCE (%)Reference
Tris(thienylphenyl)amine with di(p-methoxyphenyl)amine end-capsD102~0.65~2.9~0.631.2[1]
Spiro-OMeTAD (for comparison)D102~0.70~5.0~0.70~2.5[1]

Note: Spiro-OMeTAD, a state-of-the-art small molecule HTM, incorporates N,N-di-p-methoxyphenylamine moieties and is often used as a benchmark for comparison.

Experimental Protocols

The following protocols are generalized for the fabrication and characterization of solid-state DSSCs using a small molecule organic HTM like a this compound derivative.

Protocol 1: Synthesis of this compound

A common method for synthesizing this compound is the Buchwald-Hartwig amination.

Materials:

Procedure:

  • Combine p-anisidine, 4-bromoanisole, K₃PO₄, and PEG 2000 dimethylether in a reaction vessel.

  • Add toluene as a mixing aid.

  • Add the catalyst system, Pd(OAc)₂ and XPhos.

  • Heat the reaction mixture under an inert atmosphere.

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Fabrication of a Solid-State Dye-Sensitized Solar Cell

This protocol outlines the layer-by-layer fabrication of a solid-state DSSC.

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste (nanoparticulate)

  • Sensitizing dye solution (e.g., N719, D102 in a suitable solvent)

  • HTM solution: this compound derivative, lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), and 4-tert-butylpyridine (B128874) (tBP) in chlorobenzene.

  • Silver or Gold for counter electrode deposition

Procedure:

  • Substrate Cleaning: Thoroughly clean the FTO-coated glass substrates by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.

  • TiO₂ Blocking Layer Deposition: Deposit a compact TiO₂ blocking layer on the FTO substrate, for example, by spin coating a titanium diisopropoxide bis(acetylacetonate) solution and annealing at 500°C.

  • Mesoporous TiO₂ Layer: Deposit a mesoporous TiO₂ layer using the doctor-blade technique with a TiO₂ paste. Sinter the film at 500°C to form a nanocrystalline, porous network.

  • Dye Sensitization: Immerse the TiO₂-coated substrate in the dye solution and leave it for several hours to ensure complete dye adsorption onto the TiO₂ surface. Rinse with the solvent of the dye solution to remove excess dye.

  • HTM Layer Deposition: Prepare the HTM solution by dissolving the this compound derivative, Li-TFSI, and tBP in chlorobenzene. Deposit the HTM solution onto the dye-sensitized TiO₂ film by spin coating. The additives Li-TFSI and tBP are commonly used to improve the conductivity and performance of the HTM layer.

  • Counter Electrode Deposition: Thermally evaporate a layer of silver or gold (typically ~100 nm) on top of the HTM layer to serve as the counter electrode.

Protocol 3: Characterization of the Solid-State DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter for current-voltage (I-V) measurements

  • Incident Photon-to-Current Conversion Efficiency (IPCE) measurement system

Procedure:

  • I-V Characterization:

    • Place the fabricated ssDSSC under the solar simulator.

    • Connect the device to the source meter.

    • Sweep the voltage from reverse to forward bias and measure the corresponding current.

    • From the I-V curve, determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • IPCE Measurement:

    • Measure the short-circuit current of the device at different wavelengths of monochromatic light.

    • Calculate the IPCE as the ratio of the number of collected electrons to the number of incident photons at each wavelength.

Visualizations

Below are diagrams illustrating the key processes and structures involved in a solid-state DSSC with a this compound-based HTM.

DSSC_Fabrication_Workflow cluster_preparation Substrate Preparation cluster_sensitization Active Layer Formation cluster_htm Hole Transport Layer cluster_electrode Finalization FTO_Cleaning FTO Substrate Cleaning Blocking_Layer TiO₂ Blocking Layer Deposition FTO_Cleaning->Blocking_Layer Mesoporous_TiO2 Mesoporous TiO₂ Deposition Blocking_Layer->Mesoporous_TiO2 Mes_TiO2_dummy Mesoporous_TiO2->Mes_TiO2_dummy Sintering Sintering at 500°C Dye_Adsorption Dye Sensitization Sintering->Dye_Adsorption HTM_Deposition HTM Solution Spin Coating (this compound derivative) Dye_Adsorption->HTM_Deposition Counter_Electrode Counter Electrode Deposition (Ag or Au) HTM_Deposition->Counter_Electrode Mes_TiO2_dummy->Sintering

Caption: Workflow for the fabrication of a solid-state DSSC.

Charge_Transport_Mechanism cluster_device ssDSSC Structure and Energy Levels Photoanode_label Photoanode CB_TiO2 TiO₂ Conduction Band Dye_label Dye LUMO_Dye Dye LUMO HTM_label HTM HOMO_HTM HTM HOMO Counter_Electrode_label Counter Electrode CE Counter Electrode CB_TiO2->Photoanode_label 4. Electron Transport HOMO_Dye Dye HOMO LUMO_Dye->CB_TiO2 2. Electron Injection HOMO_HTM->HOMO_Dye 3. Dye Regeneration CE->HOMO_HTM 5. Hole Transport Light Photon (hν) Light->LUMO_Dye 1. Light Absorption

Caption: Charge transport mechanism in a solid-state DSSC.

References

Application Notes and Protocols: 4,4'-Dimethoxydiphenylamine in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxydiphenylamine, also known as bis(4-methoxyphenyl)amine, is a versatile organic compound utilized in the field of materials science, particularly as a building block for advanced materials in organic electronics.[1] Its inherent electronic properties, stemming from the electron-donating methoxy (B1213986) groups and the triphenylamine-like core structure, make it a valuable precursor for the synthesis of hole-transporting materials (HTMs) crucial for the efficiency and stability of Organic Light-Emitting Diodes (OLEDs). While direct application as a standalone hole transport layer is not extensively documented in publicly available literature, its derivatives are integral to the development of high-performance OLEDs.[2][3] This document provides an overview of its application, a general protocol for the fabrication of OLEDs where such a material would be used, and a logical workflow for its integration into a research and development pipeline.

Role of this compound in OLEDs

In the multilayer structure of an OLED, the hole transport layer (HTL) plays a critical role in facilitating the efficient injection and transport of holes from the anode to the emissive layer, while simultaneously blocking the passage of electrons.[4][5] This ensures a balanced charge carrier recombination within the emissive layer, leading to higher efficiency and longer device lifetime.

This compound serves as a foundational chemical scaffold for synthesizing more complex HTMs. The methoxy groups can be modified, and the amine nitrogen and phenyl rings provide reactive sites for creating larger, more rigid molecules with tailored electronic properties and improved thermal and morphological stability.[3]

Experimental Protocols

The following are generalized protocols for the fabrication of a multilayer OLED device using thermal evaporation, a common technique for small molecule organic materials. These protocols are representative of how a material like this compound or its derivatives would be integrated as a hole transport layer.

Protocol 1: Substrate Preparation and Cleaning
  • Substrate: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.

  • Cleaning:

    • Place the ITO substrates in a substrate rack.

    • Sonicate in a beaker with a 1% solution of Hellmanex™ in deionized (DI) water for 15 minutes.

    • Rinse the substrates thoroughly with DI water.

    • Sonicate in isopropyl alcohol for 15 minutes.

    • Rinse again with DI water.

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • Immediately transfer the cleaned substrates to a UV-Ozone cleaner for 15 minutes to remove any remaining organic residues and to improve the work function of the ITO.

Protocol 2: Organic Layer and Cathode Deposition by Thermal Evaporation

This process is performed in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Hole Injection Layer (HIL) Deposition:

    • Mount the cleaned ITO substrates in the evaporation chamber.

    • Deposit a thin layer (typically 10-20 nm) of a suitable hole injection material, such as 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA). The deposition rate should be maintained at approximately 0.1-0.2 nm/s.

  • Hole Transport Layer (HTL) Deposition:

    • Deposit a layer (typically 20-40 nm) of the hole transport material. This is the layer where This compound or a derivative would be used.

    • Maintain a deposition rate of 0.1-0.2 nm/s.

  • Emissive Layer (EML) Deposition:

    • Deposit the light-emitting layer (typically 20-30 nm). This can be a single material or a host material doped with a fluorescent or phosphorescent emitter. For example, Tris(8-hydroxyquinolinato)aluminium (Alq₃) is a common green emitter.

    • The deposition rate for the host is typically 0.1-0.2 nm/s, while the dopant rate is adjusted to achieve the desired concentration (e.g., 1-10%).

  • Electron Transport Layer (ETL) Deposition:

    • Deposit a layer (typically 20-40 nm) of an electron-transporting material, such as Alq₃.

    • Maintain a deposition rate of 0.1-0.2 nm/s.

  • Electron Injection Layer (EIL) Deposition:

    • Deposit a thin layer (typically 0.5-1 nm) of an electron injection material like Lithium Fluoride (LiF) to facilitate electron injection from the cathode.

    • The deposition rate should be low, around 0.01-0.05 nm/s.

  • Cathode Deposition:

    • Without breaking vacuum, deposit a layer (typically 100 nm) of a low work function metal, such as Aluminum (Al), to serve as the cathode.

    • The deposition rate can be higher, around 0.5-1 nm/s.

Protocol 3: Encapsulation

OLEDs are highly sensitive to moisture and oxygen. Encapsulation is a critical final step to ensure device longevity.

  • In an inert atmosphere (e.g., a nitrogen-filled glovebox), apply a UV-curable epoxy around the active area of the device.

  • Carefully place a clean glass coverslip over the epoxy.

  • Cure the epoxy using a UV lamp to create an airtight seal.

Data Presentation

Performance MetricNPB-based DeviceTAPC-based DeviceReference
Maximum Current Efficiency (cd/A) ~2.75 - 5.5~21.1 - 55.74[6]
Maximum Power Efficiency (lm/W) Not widely reported~18.58 - 29.28[6]
Maximum External Quantum Efficiency (%) Not widely reported~10.6 - 21.59[6]
Maximum Luminance (cd/m²) ~7600~6220[6]
Turn-on Voltage (V) ~3.5 - 6.5~3.1 - 5.0[6]

Note: The performance of OLEDs is highly dependent on the specific device architecture, emissive material, and other layers used. The values presented are for illustrative purposes and can vary significantly.

Visualizations

OLED Device Structure

OLED_Structure cluster_OLED Typical Multilayer OLED Structure cluster_Charge_Flow Charge Injection and Recombination Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL e_source Cathode ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) ETL->EML e Electrons ETL->e HTL Hole Transport Layer (HTL) (e.g., this compound derivative) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL h Holes HTL->h Anode Anode (e.g., ITO) HIL->Anode Substrate Substrate (Glass) Anode->Substrate h_source Anode recomb Recombination -> Light e->recomb h->recomb recomb->EML

Caption: Simplified diagram of a multilayer OLED structure.

Experimental Workflow for OLED Fabrication and Characterization

OLED_Workflow cluster_Fabrication Device Fabrication cluster_Characterization Device Characterization Start Start: ITO Substrate Cleaning Substrate Cleaning (Sonication, UV-Ozone) Start->Cleaning Deposition Thin Film Deposition (Thermal Evaporation) Cleaning->Deposition Encapsulation Encapsulation (UV Epoxy) Deposition->Encapsulation Device Complete OLED Device Encapsulation->Device IVL Current-Voltage-Luminance (I-V-L) Measurement Device->IVL EL Electroluminescence (EL) Spectrum Measurement Device->EL Lifetime Lifetime and Stability Testing Device->Lifetime Efficiency Efficiency Calculation (Current, Power, EQE) IVL->Efficiency EL->Efficiency Data Performance Data Efficiency->Data Lifetime->Data

Caption: General workflow for OLED fabrication and testing.

References

Application of 4,4'-Dimethoxydiphenylamine in Perovskite Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based solar cells. A critical component in achieving high-performance PSCs is the hole transporting material (HTM), which facilitates the efficient extraction and transport of photogenerated holes from the perovskite absorber layer to the electrode. While spiro-OMeTAD has been the benchmark HTM, its high cost and complex synthesis have driven the search for alternative materials. 4,4'-Dimethoxydiphenylamine (DMDA) has emerged as a key building block in the design of novel, cost-effective, and efficient HTMs. Its electron-donating methoxy (B1213986) groups play a crucial role in tuning the highest occupied molecular orbital (HOMO) energy level of the final HTM, ensuring proper energy level alignment with the perovskite valence band for efficient hole extraction. This document provides detailed application notes and experimental protocols for the synthesis of DMDA and its incorporation into HTMs for use in high-performance perovskite solar cells.

Application Notes

The this compound (DMDA) moiety is a versatile functional group utilized in the synthesis of a variety of organic electronic materials, most notably as a core component of hole transporting materials (HTMs) for perovskite solar cells. The primary role of the DMDA unit is to act as a strong electron-donating group. This property is crucial for tuning the electronic characteristics of the resulting HTM.

Key Contributions of the DMDA Moiety:

  • HOMO Level Engineering: The electron-rich nature of the two methoxy groups on the phenyl rings elevates the Highest Occupied Molecular Orbital (HOMO) energy level of the HTM.[1] This is a critical parameter for efficient hole extraction from the perovskite absorber layer, as the HOMO level of the HTM should be slightly higher than the valence band maximum of the perovskite material to provide a sufficient driving force for charge transfer.[2]

  • Enhanced Hole Mobility: The delocalization of electrons across the diphenylamine (B1679370) structure contributes to the charge-carrying capacity of the HTM, facilitating efficient hole transport to the electrode.

  • Improved Solubility and Film Formation: The presence of the methoxy groups can enhance the solubility of the final HTM in common organic solvents, which is advantageous for solution-based fabrication processes like spin coating, leading to uniform and high-quality thin films.

  • Cost-Effectiveness: DMDA can be synthesized from relatively inexpensive starting materials, contributing to the overall goal of reducing the manufacturing cost of perovskite solar cells.

By incorporating DMDA as end-caps or as part of a larger conjugated system, researchers have successfully developed a range of novel HTMs that exhibit comparable or even superior performance to the widely used but expensive spiro-OMeTAD.

Quantitative Data Summary

The following tables summarize the performance of perovskite solar cells utilizing various hole transporting materials that incorporate the this compound moiety. The data is compared against the standard HTM, spiro-OMeTAD.

Table 1: Performance of Perovskite Solar Cells with DMDA-Containing Hole Transporting Materials

HTM Name/CodePower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF) [%]Reference
KR37419.21.0923.1576[3]
EtheneTTPA12.77---[4][5]
TBTD~21---[5]
TET18.6-->81[6]
spiro-OMeTAD (Reference) 13.28 - 19.0 - - - [4][5]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

This section provides a composite experimental protocol for the synthesis of a this compound-containing hole transporting material and the subsequent fabrication of a perovskite solar cell.

Protocol 1: Synthesis of this compound (DMDA)

This protocol is based on the Buchwald-Hartwig amination reaction.

Materials:

Procedure:

  • In a reaction vessel, combine 4-iodoanisole, aniline, Pd(OAc)2, XPhos, and K3PO4.

  • Add PEG 2000 dimethylether as a phase transfer catalyst.

  • Add toluene to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and stir for the required reaction time.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product using an appropriate organic solvent and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

Protocol 2: Fabrication of a Planar n-i-p Perovskite Solar Cell

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell using a solution-based spin-coating method.

Materials and Substrates:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Zinc powder

  • 2 M HCl solution

  • Deionized water, acetone, isopropanol (B130326)

  • Titanium diisopropoxide bis(acetylacetonate) solution in isopropanol (for compact TiO2 layer)

  • Perovskite precursor solution (e.g., a mixture of FAPbI3 and MABr in DMF:DMSO)

  • Chlorobenzene (B131634) (antisolvent)

  • HTM solution: DMDA-containing HTM (e.g., KR374) dissolved in chlorobenzene with additives like Li-TFSI and tBP.

  • Gold (Au) for the back electrode

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2 M HCl to create the desired electrode pattern.

    • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

  • Deposition of the Electron Transport Layer (ETL):

    • Deposit a compact TiO2 (c-TiO2) layer by spin-coating a precursor solution onto the FTO substrate.

    • Anneal the c-TiO2 layer at a high temperature (e.g., 500 °C) to form a crystalline layer.

  • Deposition of the Perovskite Layer:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Spin-coat the perovskite precursor solution onto the ETL.

    • During the spin-coating process, drop-cast an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.[7]

    • Anneal the perovskite film at a moderate temperature (e.g., 100-150 °C) to form the final perovskite crystal structure.

  • Deposition of the Hole Transport Layer (HTL):

    • Prepare the HTM solution by dissolving the DMDA-containing HTM and additives in chlorobenzene.

    • Spin-coat the HTM solution onto the perovskite layer.

  • Deposition of the Back Electrode:

    • Transfer the device to a thermal evaporator.

    • Deposit a gold (Au) back electrode (typically 80-100 nm thick) through a shadow mask to define the active area of the solar cell.

Protocol 3: Characterization of the Perovskite Solar Cell

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm2)

  • Source meter unit

  • Quantum efficiency measurement system

  • Scanning Electron Microscope (SEM)

Procedures:

  • Current Density-Voltage (J-V) Measurement:

    • Measure the J-V characteristics of the fabricated solar cell under simulated sunlight.

    • Extract key performance parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (VOC), Short-Circuit Current Density (JSC), and Fill Factor (FF).

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.

  • Morphological Characterization:

    • Use a Scanning Electron Microscope (SEM) to examine the cross-section of the device to verify the thickness and uniformity of each layer.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of DMDA Start 4-Iodoanisole + Aniline Reagents Pd(OAc)2, XPhos, K3PO4, PEG 2000 dimethylether, Toluene Start->Reagents Reaction Buchwald-Hartwig Amination Reagents->Reaction Purification Extraction & Column Chromatography Reaction->Purification End This compound (DMDA) Purification->End

Caption: Workflow for the synthesis of this compound.

G cluster_fabrication Protocol 2: Perovskite Solar Cell Fabrication (n-i-p Architecture) cluster_substrate Substrate Preparation cluster_layers Layer Deposition cluster_characterization Protocol 3: Device Characterization FTO FTO Glass Clean Cleaning FTO->Clean ETL ETL (c-TiO2) Spin Coating Clean->ETL Perovskite Perovskite Layer Spin Coating + Antisolvent ETL->Perovskite HTL HTL (DMDA-based) Spin Coating Perovskite->HTL Electrode Au Electrode Thermal Evaporation HTL->Electrode JV J-V Measurement (PCE, Voc, Jsc, FF) Electrode->JV EQE EQE Measurement Electrode->EQE SEM SEM Imaging Electrode->SEM

Caption: Experimental workflow for PSC fabrication and characterization.

G cluster_device n-i-p Perovskite Solar Cell Architecture Light Sunlight FTO FTO (Transparent Electrode) Light->FTO ETL ETL (e.g., c-TiO2) FTO->ETL Perovskite Perovskite Absorber ETL->Perovskite HTL HTL (DMDA-based) Perovskite->HTL Au Au (Back Electrode) HTL->Au

Caption: Schematic of a standard n-i-p perovskite solar cell.

References

Application Notes: 4,4'-Dimethoxydiphenylamine as a High-Performance Electron Donor for Nonlinear Optical (NLO) Chromophores

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nonlinear optical (NLO) chromophores are the fundamental components of next-generation electro-optic (EO) devices, enabling advancements in optical data storage, information processing, and optical switching. The performance of these materials is critically dependent on the molecular architecture of the chromophores, typically a Donor-π-Acceptor (D-π-A) structure. The electron donor moiety plays a pivotal role in determining the magnitude of the NLO response. An effective donor enhances the intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, leading to a large first hyperpolarizability (β), a key figure of merit for second-order NLO activity.

4,4'-Dimethoxydiphenylamine, a diarylamine derivative, has emerged as a superior electron donor for high-performance NLO chromophores. Its key advantages include:

  • Strong Electron-Donating Ability: The nitrogen lone pair is effectively delocalized over two methoxy-substituted phenyl rings, providing strong electron-donating character.

  • Enhanced Thermal Stability: Compared to commonly used dialkylamine donors, the diarylamine structure offers significantly improved thermal stability, a crucial requirement for device fabrication and long-term operational reliability.[1]

  • Tunable Properties: The core structure can be further modified to fine-tune the electronic and optical properties of the final chromophore.

These application notes provide an overview of the synthesis, properties, and characterization protocols for NLO chromophores utilizing this compound as the electron donor.

Molecular Design and Structure-Property Relationships

The fundamental design of an NLO chromophore involves connecting the this compound donor to a suitable electron acceptor through a π-conjugated bridge. The choice of bridge and acceptor allows for the systematic tuning of the chromophore's properties.

cluster_D Electron Donor cluster_pi π-Conjugated Bridge cluster_A Electron Acceptor D This compound Pi e.g., Thiophene, Polyene D->Pi Enhances ICT A e.g., TCF, CF3-Ph-TCF Pi->A Mediates ICT

Caption: General D-π-A structure of an NLO chromophore.

The strength of the donor directly influences the energy of the highest occupied molecular orbital (HOMO). A stronger donor raises the HOMO energy level, reducing the HOMO-LUMO gap and causing a red-shift in the maximum absorption wavelength (λmax) of the ICT band.[2] This is a desirable feature for enhancing the molecular hyperpolarizability, β.

Data Presentation: Performance of Chromophores

The following table summarizes the key performance metrics for chromophores based on N,N-bis-(4-methoxyphenyl)aryl-amino donors and compares them with a standard dialkylaniline-based donor, demonstrating the significant enhancement achieved.

Chromophore IDDonor MoietyBridgeAcceptorλmax (nm) in CHCl₃β₀ (10⁻³⁰ esu)¹Td (°C)²
Compound B [3]N,N-bis(4-methoxyphenyl)thienyl-amino2,5-divinylenethienylCF₃-Ph-TCF8121160265
Compound C [3]N,N-bis(4-methoxyphenyl)pyrrolyl-amino2,5-divinylenethienylCF₃-Ph-TCF8401640255
Ref. Chromophore [3]N-ethyl, N-phenylhexyl aniline (B41778)2,5-divinylenethienylCF₃-Ph-TCF730510270

¹ β₀ is the zero-frequency hyperpolarizability calculated from Hyper-Rayleigh Scattering data. ² Td is the decomposition temperature corresponding to 5% weight loss measured by TGA.

The data clearly indicates that incorporating the bis(4-methoxyphenyl)amino moiety results in a substantial bathochromic shift in λmax and a 2- to 3-fold enhancement in the molecular nonlinearity (β₀) compared to the reference chromophore with a simpler aniline donor.[3]

Experimental Protocols

Protocol 1: Synthesis of a D-π-A Chromophore

This protocol outlines the synthesis of a key aldehyde intermediate incorporating the this compound donor, which can then be reacted with an acceptor moiety via Knoevenagel condensation to yield the final D-π-A chromophore.[3]

reagents This compound + 4-Bromobenzaldehyde step1 Hartwig-Buchwald Coupling reagents->step1 intermediate Donor-Aldehyde Intermediate step1->intermediate step2 Knoevenagel Condensation intermediate->step2 reagents2 Acceptor Moiety (e.g., TCF) reagents2->step2 product Final D-π-A Chromophore step2->product

Caption: Synthetic workflow for a D-π-A chromophore.

A. Hartwig-Buchwald Amination for Donor-Aldehyde Synthesis [3]

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • 4-Bromobenzaldehyde (1.0 eq)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 eq)

    • Racemic-BINAP (0.03 eq)

    • Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

    • Anhydrous Toluene (B28343)

    • Schlenk flask, magnetic stirrer, condenser, nitrogen/argon atmosphere.

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound, 4-bromobenzaldehyde, sodium tert-butoxide, and racemic-BINAP.

    • Add anhydrous toluene to the flask.

    • Stir the mixture and degas with nitrogen or argon for 15-20 minutes.

    • Add the Pd(OAc)₂ catalyst to the mixture.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours, monitoring progress by TLC.

    • After completion, cool the reaction to room temperature and quench with deionized water.

    • Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure donor-aldehyde intermediate.

Protocol 2: NLO Property Measurement by Hyper-Rayleigh Scattering (HRS)

HRS is a technique used to directly measure the first hyperpolarizability (β) of molecules in solution.[2] It relies on the detection of scattered light at twice the frequency of the incident laser light.

start Prepare Chromophore Solutions in CHCl₃ sample Irradiate Sample Cuvette start->sample laser Pulsed Laser Source (e.g., 1907 nm) laser->sample collection Collect Scattered Light at 90° sample->collection detection Filter & Detect Second Harmonic Signal (e.g., 953.5 nm) collection->detection analysis Analyze Signal vs. Concentration detection->analysis result Calculate β Value analysis->result

References

Application Notes and Protocols: 4,4'-Dimethoxydiphenylamine as an Antioxidant in Rubber Compounding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4,4'-Dimethoxydiphenylamine

This compound, a derivative of diphenylamine, is utilized as a chemical additive in various industrial applications, including as an antioxidant in rubber compounding.[1] As a member of the amine antioxidant family, it is designed to protect rubber articles from degradation caused by oxidative aging due to exposure to heat, oxygen, and ozone.[2] Amine antioxidants are known for their ability to inhibit the oxidation process, which can lead to detrimental changes in the physical properties of rubber, such as cracking, hardening, and loss of elasticity.[2]

The antioxidant activity of diarylamines like this compound is attributed to their ability to act as radical scavengers. They can donate a hydrogen atom to interrupt the free-radical chain reactions that occur during the oxidation of the rubber polymer, thereby slowing down the aging process.[1] This protective mechanism is crucial for extending the service life and ensuring the reliability of rubber products in demanding applications.

Antioxidant Mechanism of Diarylamines

Amine-based antioxidants, including diarylamines, function primarily as chain-breaking antioxidants.[2] During the auto-oxidation of rubber, highly reactive peroxy radicals (ROO•) are formed, which propagate the degradation chain reaction. Diarylamines (Ar₂NH) can donate a hydrogen atom to these peroxy radicals, neutralizing them and forming a more stable radical that is less likely to continue the oxidation chain. This process significantly retards the overall rate of oxidative degradation.

Figure 1: Simplified antioxidant mechanism of a diarylamine.

Experimental Protocols

The following protocols provide a framework for evaluating the effectiveness of this compound as an antioxidant in a typical rubber formulation.

Materials and Equipment
  • Rubber: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), or other suitable elastomers.

  • Fillers: Carbon black, silica, etc.

  • Activators: Zinc oxide, stearic acid.

  • Accelerator: Sulfenamide-based or other appropriate types.

  • Curing Agent: Sulfur.

  • Antioxidant: this compound.

  • Equipment: Two-roll mill, internal mixer (e.g., Brabender), hydraulic press with heated platens, moving die rheometer (MDR), universal testing machine (UTM), durometer, aging oven.

Rubber Compounding
  • Masterbatch Preparation:

    • Masticate the raw rubber on a two-roll mill until a coherent band is formed.

    • Sequentially add the activators (zinc oxide, stearic acid), filler (e.g., carbon black), and this compound (for the test compound). Ensure thorough mixing between each addition.

    • Continue mixing until a homogenous masterbatch is achieved.

  • Final Mixing:

    • Add the accelerator and sulfur to the masterbatch on the cooled two-roll mill.

    • Mix until the curing agents are uniformly dispersed. The temperature should be kept low to prevent scorching.

    • Sheet out the final compound to the desired thickness.

  • Control Compound: Prepare a separate compound following the same procedure but without the addition of this compound to serve as a control.

Figure 2: Experimental workflow for evaluating a rubber antioxidant.

Vulcanization
  • Cure Characteristics: Determine the optimal cure time (t₉₀) and scorch time (tₛ₂) of the compounded rubber using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C).

  • Press Curing: Vulcanize sheets of the compounded rubber in a hydraulic press at the same temperature used for the MDR analysis for the determined optimal cure time.

Testing of Physical Properties
  • Tensile Strength and Elongation at Break:

    • Cut dumbbell-shaped specimens from the vulcanized rubber sheets according to ASTM D412.

    • Measure the tensile strength and elongation at break using a Universal Testing Machine (UTM) at a constant crosshead speed.

  • Hardness:

    • Measure the Shore A hardness of the vulcanized samples using a durometer according to ASTM D2240.

Accelerated Aging
  • Heat Aging:

    • Place the vulcanized rubber specimens in a circulating air oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72 or 168 hours) as per ASTM D573.[3]

  • Post-Aging Evaluation:

    • After the aging period, allow the specimens to cool to room temperature for at least 24 hours.

    • Re-measure the tensile strength, elongation at break, and hardness.

    • Calculate the percentage change in these properties to determine the aging resistance.

Data Presentation (Illustrative)

The following tables present hypothetical data to illustrate how the performance of a rubber compound with and without this compound could be compared.

Table 1: Physical Properties of Unaged Rubber Compounds

PropertyControl (Without Antioxidant)Test (With this compound)
Tensile Strength (MPa)20.520.8
Elongation at Break (%)550560
Hardness (Shore A)6061

Table 2: Physical Properties after Accelerated Aging (168 hours @ 100°C)

PropertyControl (Without Antioxidant)Test (With this compound)
Tensile Strength (MPa)12.317.7
Elongation at Break (%)250420
Hardness (Shore A)7568

Table 3: Percentage Change in Physical Properties after Accelerated Aging

PropertyControl (Without Antioxidant)Test (With this compound)
Tensile Strength (%)-40.0-14.9
Elongation at Break (%)-54.5-25.0
Hardness (Points)+15+7

Chemical Structure of this compound

Figure 3: Chemical structure of this compound.

Conclusion

This compound, as a diarylamine antioxidant, is expected to enhance the thermal-oxidative stability of rubber compounds. The provided protocols offer a systematic approach to quantify its effectiveness by comparing the physical properties of rubber vulcanizates before and after accelerated aging. The illustrative data highlights the potential improvements in retaining key mechanical properties, thereby extending the service life of the rubber product. For specific applications, further optimization of the dosage and compounding procedure is recommended.

References

Application Notes and Protocols for the Synthesis of 4,4'-Dimethoxydiphenylamine via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4,4'-dimethoxydiphenylamine, a versatile building block in organic synthesis, particularly for the development of materials with electronic and optical properties. The described methodology is the Ullmann condensation, a copper-catalyzed cross-coupling reaction for the formation of a C-N bond between an aryl halide and an amine.

Introduction

This compound, also known as bis(4-methoxyphenyl)amine, is a key intermediate in the synthesis of various organic materials, including hole-transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells, as well as in the development of novel pharmaceuticals. The Ullmann coupling reaction provides a classical and effective method for the synthesis of diarylamines. While traditional Ullmann conditions often require harsh reaction conditions, modern protocols have been developed that employ soluble copper(I) catalysts and ligands to facilitate the reaction under milder conditions. This protocol outlines a representative modern Ullmann N-arylation procedure.

Reaction Principle

The synthesis of this compound via Ullmann coupling involves the copper-catalyzed reaction of 4-iodoanisole (B42571) with 4-methoxyaniline. A copper(I) salt, such as copper(I) iodide (CuI), is commonly used as the catalyst. The reaction is typically carried out in the presence of a base and a ligand in a high-boiling point solvent. The proposed mechanism involves the formation of a copper(I)-amido intermediate, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the desired C-N bond and regenerate the active copper(I) catalyst.

Experimental Protocol

This protocol is a representative procedure based on modern Ullmann C-N coupling reactions. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-iodoanisole (1.0 mmol), 4-methoxyaniline (1.2 mmol), copper(I) iodide (0.1 mmol), potassium carbonate (2.0 mmol), and 1,10-phenanthroline (0.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask via a syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to afford pure this compound.

Data Presentation

The following table summarizes the key physicochemical and spectroscopic data for this compound.

ParameterValueReference
Molecular Formula C₁₄H₁₅NO₂[1]
Molecular Weight 229.27 g/mol [1]
Appearance Fine very light gray to silver-gray crystalline solid[1]
Melting Point 101-102 °C[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 6.75-7.10 (br s, 4H), 6.80 (d, J = 7.9 Hz, 4H), 3.77 (s, 6H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 154.0, 119.4, 114.6, 55.6
IR (KBr, cm⁻¹) ν 3059 (w), 1586 (w), 1454 (w), 1429 (m), 1285 (s), 1229 (w), 1211 (w), 1192 (w), 1007 (s), 778 (m), 764 (m), 642 (m)[3]
Mass Spectrum (EI) m/z 229 (M+), 214, 186, 158, 115[4]

Visualizations

Ullmann Coupling Reaction Mechanism

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuAmide Copper(I) Amide Intermediate CuI->CuAmide + 4-Methoxyaniline - HI Amine 4-Methoxyaniline CuIII Copper(III) Intermediate CuAmide->CuIII + 4-Iodoanisole (Oxidative Addition) ArylHalide 4-Iodoanisole CuIII->CuI Regeneration of Catalyst Product This compound CuIII->Product Reductive Elimination Base Base (e.g., K₂CO₃)

Caption: Proposed catalytic cycle for the Ullmann C-N coupling reaction.

Experimental Workflow

Workflow start Start reactants Combine Reactants: 4-Iodoanisole, 4-Methoxyaniline, CuI, Base, Ligand start->reactants inert Establish Inert Atmosphere (N₂ or Ar) reactants->inert solvent Add Anhydrous Solvent (e.g., DMF) inert->solvent reaction Heat and Stir (e.g., 120-140 °C) solvent->reaction workup Work-up: Cool, Dilute, Filter reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry and Concentrate extraction->drying purification Purification: Column Chromatography drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: Experimental Procedure for the Buchwald-Hartwig Synthesis of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope, functional group tolerance, and high efficiency compared to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[3] Its development has significantly advanced the synthesis of arylamines, which are ubiquitous structures in pharmaceuticals, natural products, and materials science.[1][3]

This document provides a detailed protocol for the synthesis of 4,4'-dimethoxydiphenylamine, a symmetrical diarylamine, via the Buchwald-Hartwig coupling of 4-bromoanisole (B123540) and 4-methoxyaniline. The protocol outlines the experimental setup, reaction conditions, purification, and characterization, and includes data on the optimization of reaction parameters.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromoanisole) and an amine (4-methoxyaniline) in the presence of a phosphine (B1218219) ligand and a base.

Reaction: 4-bromoanisole couples with 4-methoxyaniline to yield this compound.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedure for the synthesis.

Materials and Equipment
  • Reagents: 4-Bromoanisole (≥98%), 4-methoxyaniline (p-anisidine, ≥98%), Palladium(II) acetate (B1210297) (Pd(OAc)₂), XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, ≥98%), Sodium tert-butoxide (NaOtBu, ≥98%), Toluene (B28343) (anhydrous, ≥99.8%), Ethyl acetate (EtOAc, ACS grade), Hexanes (ACS grade), Diethyl ether (Et₂O, ACS grade).

  • Equipment: Oven-dried Schlenk flask with a Teflon-coated magnetic stir bar, rubber septum, Teflon screwcap, heating mantle with a temperature controller and thermocouple, magnetic stirrer, nitrogen or argon gas line with a bubbler, syringes, needles, rotary evaporator, silica (B1680970) gel for column chromatography, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and standard laboratory glassware.

Step-by-Step Procedure

Reaction Setup:

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and XPhos (191 mg, 0.40 mmol, 4 mol%).

  • Add Sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).

  • Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

Reagent Addition: 4. Through the septum via syringe, add anhydrous toluene (50 mL). 5. Add 4-bromoanisole (1.25 mL, 1.87 g, 10.0 mmol, 1.0 equiv) via syringe. 6. Add 4-methoxyaniline (1.48 g, 12.0 mmol, 1.2 equiv) to the stirring mixture. 7. Replace the rubber septum with a Teflon screwcap and seal the flask.

Reaction and Monitoring: 8. Lower the flask into a pre-heated oil bath or heating mantle set to 100 °C. 9. Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by TLC (e.g., using a 1:9 Ethyl acetate/Hexanes eluent) or LC-MS until the starting material (4-bromoanisole) is consumed.

Workup and Purification: 10. Once the reaction is complete, cool the mixture to room temperature. 11. Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional diethyl ether (2 x 20 mL). 12. Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid. 13. Purify the crude residue by silica gel column chromatography. A gradient elution starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate in hexanes is typically effective. 14. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Characterization: 15. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Quantitative data for the reaction and a summary of optimization studies are presented below.

Table 1: Reagent Quantities for Synthesis

ReagentFormulaMW ( g/mol )Equiv.Moles (mmol)Amount
4-BromoanisoleC₇H₇BrO187.041.010.01.87 g (1.25 mL)
4-MethoxyanilineC₇H₉NO123.151.212.01.48 g
Pd(OAc)₂C₄H₆O₄Pd224.500.020.2045 mg
XPhosC₃₉H₅₃P476.620.040.40191 mg
NaOtBuC₄H₉NaO96.101.414.01.35 g
TolueneC₇H₈92.14--50 mL

Table 2: Optimization of Reaction Conditions

This table summarizes typical results from optimizing the Buchwald-Hartwig amination of 4-bromoanisole with 4-methoxyaniline. Yields are based on isolated product after chromatography.

EntryLigandBaseSolventTemp (°C)Time (h)Yield (%)
1BINAPCs₂CO₃Toluene1102478
2DPPFK₃PO₄Dioxane1002472
3XPhosNaOtBuToluene1001294
4RuPhosNaOtBuToluene1001292
5BrettPhosK₂CO₃t-Amyl Alcohol1101885
6XPhosLHMDSTHF652088

Note: Data are representative and intended to illustrate the effects of different reaction parameters. Sterically hindered biarylphosphine ligands like XPhos and RuPhos often provide superior results with strong bases like NaOtBu.[1]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure.

Buchwald_Hartwig_Workflow A 1. Reaction Setup - Charge Schlenk flask with Pd(OAc)₂,  XPhos, and NaOtBu. B 2. Inert Atmosphere - Evacuate and backfill flask  with N₂/Ar gas (3x). A->B C 3. Reagent Addition - Add Toluene (solvent). - Add 4-Bromoanisole (aryl halide). - Add 4-Methoxyaniline (amine). B->C D 4. Reaction - Heat mixture to 100 °C. - Stir vigorously for 12-24 h. C->D E 5. Workup - Cool to room temperature. - Dilute with Et₂O. - Filter through Celite. D->E F 6. Concentration - Remove solvent from filtrate  via rotary evaporation. E->F G 7. Purification - Purify crude product by silica  gel column chromatography. F->G H 8. Final Product - Isolate pure this compound. - Characterize (NMR, MS). G->H

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Safety Precautions

  • Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

  • Sodium tert-butoxide is a strong, corrosive, and moisture-sensitive base. Handle under an inert atmosphere.

  • Organic solvents (Toluene, Hexanes, Ethyl Acetate, Diethyl Ether) are flammable. Avoid open flames and ensure proper ventilation.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • The reaction is performed under positive inert gas pressure. Ensure the system is properly sealed.

Disclaimer: This protocol is intended for use by trained chemistry professionals. All procedures should be carried out with appropriate safety measures in a laboratory setting.

References

Application Notes and Protocols for Purity Characterization of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,4'-Dimethoxydiphenylamine is a crucial intermediate in the synthesis of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and polymers.[1][2] Its purity is paramount as impurities can significantly impact the performance and stability of these high-value materials. This document provides detailed application notes and experimental protocols for a comprehensive suite of analytical techniques to accurately characterize the purity of this compound, intended for researchers, scientists, and professionals in drug development and materials science.

High-Performance Liquid Chromatography (HPLC)

Application Note: High-Performance Liquid Chromatography (HPLC) is the industry-standard method for determining the purity of non-volatile organic compounds like this compound.[1] Reverse-Phase HPLC (RP-HPLC), utilizing a non-polar stationary phase and a polar mobile phase, is particularly effective for this analysis.[2] The method provides excellent resolution and sensitivity, allowing for the quantification of the main component and the detection of process-related impurities and degradation products.[2] Purity is typically reported as a percentage based on the relative peak area.

Experimental Protocol:

  • System Preparation:

    • Instrument: A standard HPLC or UPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile (MeCN) and Water (H₂O) in a 70:30 (v/v) ratio. For mass spectrometry (MS) compatibility, 0.1% formic acid can be added to both solvents.[2][3]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase to create a 0.1 mg/mL solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the mobile phase as the diluent.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution to determine the retention time of this compound.

    • Inject the sample solution.

    • Integrate the peaks in the resulting chromatogram. Purity is calculated using the area percent method.

Data Presentation:

ComponentRetention Time (min)Area % (Typical)
This compound~ 5.8>98.0%
Potential ImpuritiesVaries<2.0%

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (MeCN:H2O) Equilibrate Equilibrate Column Prep_Mobile->Equilibrate Prep_Sample Prepare Sample (0.1 mg/mL) Inject Inject Sample Prep_Sample->Inject Equilibrate->Inject Acquire Acquire Data (UV @ 254 nm) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

HPLC Purity Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in a sample. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can detect residual solvents, starting materials, and volatile byproducts from the synthesis process.[4] The mass spectrum provides a molecular fingerprint, allowing for confident identification of unknown peaks by comparison with spectral libraries like NIST.[5]

Experimental Protocol:

  • System Preparation:

    • Instrument: GC system coupled to a quadrupole mass spectrometer.

    • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

    • Injector Temperature: 280 °C.

    • Temperature Program: Initial temperature of 60 °C for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[6]

    • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent like acetone (B3395972) or ethyl acetate.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC inlet.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.

    • Identify the main peak corresponding to this compound (Molecular Weight: 229.27 g/mol ).[5]

    • Identify impurity peaks by searching their mass spectra against the NIST library.

Data Presentation:

ComponentRetention Time (min)Key m/z Fragments (EI)Identification
This compound~ 18.5229, 214, 186, 114Target Compound
Potential ImpuritiesVariesVariesIdentified via Library Search

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC Separation & MS Detection cluster_data Data Analysis Prep Dissolve Sample in Acetone Inject Inject into GC Prep->Inject Separate Separate on HP-5MS Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (m/z 50-500) Ionize->Detect TIC Generate TIC Detect->TIC Spectra Extract Mass Spectra Detect->Spectra Identify Identify Impurities (NIST Library) Spectra->Identify

GC-MS Impurity Profiling Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is an indispensable tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR provide a detailed picture of the carbon-hydrogen framework of this compound.[2] For purity analysis, ¹H NMR is particularly useful due to its high sensitivity and quantitative nature (when an internal standard is used). The presence of unexpected signals can indicate impurities, while the integration of signals corresponding to the main compound can confirm its identity and relative purity. The molecule's symmetry simplifies the spectrum, making impurity detection more straightforward.[2]

Experimental Protocol:

  • Sample Preparation:

  • Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum.

  • Data Processing:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum and assign them to the corresponding protons.

    • Assign the signals in the ¹³C spectrum.

    • Analyze the spectra for any unassigned peaks that may correspond to impurities.

Data Presentation:

NucleusAssignment (Symmetry)Expected Chemical Shift (δ, ppm) in CDCl₃
¹H -OCH₃ (6H, singlet)~ 3.79
Aromatic C-H (4H, doublet)~ 6.85
Aromatic C-H (4H, doublet)~ 7.05
-NH- (1H, broad singlet)~ 5.5 - 6.0
¹³C -OCH₃~ 55.4
Aromatic C~ 114.6
Aromatic C~ 121.5
Aromatic C-N~ 136.0
Aromatic C-O~ 156.0

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Logical Relationship Diagram:

NMR_Logic Molecule This compound Structure Analysis Spectral Analysis Molecule->Analysis Predicts Spectrum Acquired NMR Spectrum (¹H and ¹³C) Spectrum->Analysis Provides Data Purity Purity Confirmed Analysis->Purity Signals Match Impurity Impurity Detected Analysis->Impurity Extra Signals

NMR Data Interpretation Logic.

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The resulting spectrum serves as a unique fingerprint. For this compound, FTIR is used to confirm the presence of key functional groups (N-H amine, C-O-C ether, aromatic rings) and to verify the identity of the material by comparing its spectrum to that of a known reference standard.[7] While not inherently quantitative for purity, significant differences or the appearance of unexpected bands (e.g., a carbonyl peak) can indicate the presence of impurities.

Experimental Protocol:

  • System Preparation:

    • Instrument: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

    • Ensure the ATR crystal is clean by taking a background spectrum and confirming no interfering peaks are present.

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-650 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to the expected values for this compound.

    • Overlay the sample spectrum with a reference spectrum to confirm identity.

Data Presentation:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~ 3400N-H StretchSecondary Amine
~ 3100-3000Aromatic C-H StretchAromatic Ring
~ 2950-2850Aliphatic C-H StretchMethoxy (-OCH₃)
~ 1610, 1510C=C StretchAromatic Ring
~ 1240Asymmetric C-O-C StretchAryl Ether
~ 1030Symmetric C-O-C StretchAryl Ether
~ 825para-disubstituted C-H BendAromatic Ring

Workflow Diagram:

FTIR_Workflow Start Start Background Collect Background Spectrum Start->Background Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum (4000-650 cm⁻¹) Sample->Acquire Analyze Analyze Spectrum Acquire->Analyze Match Identity Confirmed (Match to Standard) Analyze->Match Yes NoMatch Identity Questionable (Mismatch/Impurity Bands) Analyze->NoMatch No End End Match->End NoMatch->End

FTIR Identity Confirmation Workflow.

Thermal Analysis (DSC and TGA)

Application Note: Thermal analysis provides critical information about the physical properties and thermal stability of a material.

  • Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and can provide an estimate of absolute purity based on the van't Hoff equation, which describes the melting point depression caused by soluble impurities.[8][9][10]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and to quantify the content of volatile components, such as residual solvents or water.[11]

Experimental Protocols:

A. Differential Scanning Calorimetry (DSC)

  • System Preparation:

    • Instrument: A calibrated DSC instrument.

    • Sample Pans: Aluminum pans.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum pan.

    • Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.

  • Data Acquisition:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 150 °C at a rate of 2-5 °C/min.

  • Data Analysis:

    • Determine the onset temperature and the peak maximum of the melting endotherm. The melting point is typically reported as a range.[1]

    • Use the instrument's software to perform a purity calculation based on the shape of the melting peak.

B. Thermogravimetric Analysis (TGA)

  • System Preparation:

    • Instrument: A calibrated TGA instrument.

    • Sample Pans: Platinum or ceramic pans.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Data Acquisition:

    • Place the sample pan into the TGA furnace.

    • Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min.

  • Data Analysis:

    • Analyze the resulting TGA curve (weight % vs. temperature).

    • Determine the onset temperature of decomposition.

    • Quantify any mass loss that occurs before the main decomposition event, which may correspond to volatile impurities.

Data Presentation:

TechniqueParameterTypical Value
DSCMelting Point (Onset)~ 101-103 °C
DSCPurity (van't Hoff)>99.0 mol% (for highly pure samples)
TGAOnset of Decomposition (Td)> 250 °C
TGAMass Loss before Td< 0.5%

Workflow Diagram:

Thermal_Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Sample_DSC Weigh Sample (2-5 mg) Heat_DSC Heat at 2-5 °C/min Sample_DSC->Heat_DSC Result_DSC Determine Melting Point & Purity Heat_DSC->Result_DSC Sample_TGA Weigh Sample (5-10 mg) Heat_TGA Heat at 10 °C/min Sample_TGA->Heat_TGA Result_TGA Determine Thermal Stability & Volatiles Heat_TGA->Result_TGA

Workflow for Thermal Analysis.

References

Application Notes and Protocols: Formulation of 4,4'-Dimethoxydiphenylamine in Hole Transport Layers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dimethoxydiphenylamine (DMDPA) is a crucial electron-donating moiety frequently incorporated into the molecular design of hole transporting materials (HTMs) for optoelectronic devices, particularly perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). Its methoxy (B1213986) groups enhance solubility and favorably tune the highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite absorber layer. While DMDPA itself is a building block, it is the core of many high-performance HTMs. This document provides detailed protocols for the formulation of a representative DMDPA-containing HTM in a hole transport layer (HTL) and summarizes the performance of devices employing such materials.

Physicochemical Properties of DMDPA-based HTMs

The electronic and physical properties of HTMs are critical for efficient charge transport and device stability. The DMDPA moiety contributes to a desirable HOMO energy level, typically in the range of -5.0 to -5.2 eV, which aligns well with the valence band of commonly used perovskite materials. This alignment facilitates efficient hole injection from the perovskite to the HTL. The Lowest Unoccupied Molecular Orbital (LUMO) is generally high, ensuring effective electron blocking.

Featured DMDPA-containing Hole Transporting Material: KR374

A notable example of a high-performance HTM incorporating the DMDPA unit is 9-(2,7-bis(bis(4-methoxyphenyl)amino)-9H-fluoren-9-ylidene)-N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-9H-thioxanthene-2,7-diamine (KR374) . This molecule has demonstrated excellent performance in perovskite solar cells, achieving a power conversion efficiency (PCE) of 19.2%.[1] The formulation and application of this material are detailed below as a representative protocol for DMDPA-based HTMs.

Quantitative Data Summary

The performance of perovskite solar cells is highly dependent on the formulation of the hole transport layer. The following table summarizes the key performance parameters of a device using the DMDPA-containing HTM, KR374, in comparison to the widely used spiro-OMeTAD.

Hole Transporting MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm2]Fill Factor (FF)
KR37419.261.0923.150.76
spiro-OMeTAD (reference)19.541.0423.500.80

Data sourced from a study on mixed cation and anion perovskite solar cells.[1]

Experimental Protocols

Preparation of the Hole Transport Layer (HTL) Solution

This protocol describes the preparation of the KR374 solution for deposition as a hole transport layer in a perovskite solar cell.

Materials:

  • KR374 (or other DMDPA-based HTM)

  • Chlorobenzene (B131634) (anhydrous)

  • Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI)

  • 4-tert-Butylpyridine (tBP)

  • Acetonitrile (anhydrous)

Equipment:

  • Nitrogen-filled glovebox

  • Analytical balance

  • Vortex mixer or magnetic stirrer

  • Micropipettes

  • Scintillation vials or other suitable containers

Procedure:

  • Prepare a stock solution of Li-TFSI in acetonitrile:

    • In a nitrogen-filled glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile.

    • Mix thoroughly until the Li-TFSI is completely dissolved.

  • Prepare the HTL solution:

    • Weigh 72.3 mg of KR374 and dissolve it in 1 mL of chlorobenzene in a vial.

    • Mix the solution until the KR374 is fully dissolved, which may be indicated by a transparent appearance.[2]

    • To this solution, add 28.8 µL of tBP.

    • Finally, add 17.5 µL of the Li-TFSI stock solution.

    • Vortex or stir the final solution for at least 30 minutes to ensure homogeneity.

Deposition of the Hole Transport Layer

This protocol outlines the spin-coating process for depositing the HTL onto the perovskite layer.

Equipment:

  • Spin coater (located in a nitrogen-filled glovebox)

  • Micropipette

Procedure:

  • Ensure the perovskite-coated substrate is ready for HTL deposition.

  • Place the substrate onto the chuck of the spin coater.

  • Dispense approximately 40 µL of the prepared HTL solution onto the center of the perovskite layer.

  • Spin coat the substrate at 4000 rpm for 30 seconds.

  • After spin coating, the substrate with the deposited HTL is ready for the final step of metal electrode evaporation.

Visualizations

Experimental Workflow for HTL Formulation and Deposition

HTL_Formulation_Workflow cluster_solution_prep HTL Solution Preparation cluster_deposition HTL Deposition start Start dissolve_htm Dissolve KR374 in Chlorobenzene start->dissolve_htm add_tbp Add tBP dissolve_htm->add_tbp add_litfsi Add Li-TFSI Stock Solution add_tbp->add_litfsi mix Vortex/Stir add_litfsi->mix solution_ready HTL Solution mix->solution_ready dispense Dispense HTL Solution on Perovskite solution_ready->dispense spin_coat Spin Coat (4000 rpm, 30s) dispense->spin_coat end End spin_coat->end

Caption: Workflow for the formulation and deposition of the DMDPA-based HTL.

Logical Relationship of HTL in a Perovskite Solar Cell

PSC_Structure cluster_charge_transport Charge Transport FTO FTO (Conductive Glass) ETL Electron Transport Layer (e.g., TiO2) FTO->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite Perovskite:w->ETL:w Electron Extraction HTL Hole Transport Layer (DMDPA-based) Perovskite->HTL Perovskite:e->HTL:e Hole Extraction Metal_Electrode Metal Electrode (e.g., Gold) HTL->Metal_Electrode e e⁻ h h⁺

Caption: Structure of a perovskite solar cell highlighting the role of the HTL.

References

Doping of 4,4'-Dimethoxydiphenylamine for Enhanced Conductivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the theoretical and practical aspects of enhancing the electrical conductivity of 4,4'-dimethoxydiphenylamine through doping. While specific experimental data on the doping of this compound is limited in publicly available literature, this guide extrapolates from established principles of doping for organic hole-transporting materials (HTMs) and analogous small molecules. The protocols outlined below are designed to serve as a foundational methodology for researchers to systematically investigate the impact of various dopants on the electrical properties of this compound.

Introduction

This compound is an organic compound recognized for its potential as a hole-transporting material in various electronic applications, including organic light-emitting diodes (OLEDs) and perovskite solar cells. In its pristine state, the conductivity of this compound is typically low. Doping, the intentional introduction of impurities, is a common strategy to significantly increase the charge carrier concentration and, consequently, the electrical conductivity of organic semiconductors. This process is crucial for improving the efficiency and performance of devices incorporating these materials.

The primary mechanism for enhancing the conductivity of p-type organic materials like this compound involves oxidative doping. This process, also known as p-doping, involves the introduction of an electron-accepting molecule (p-dopant) that can oxidize the host material. This oxidation generates mobile positive charge carriers (holes) in the highest occupied molecular orbital (HOMO) of the this compound, thereby increasing its conductivity.

Common p-type dopants for organic semiconductors include iodine (I₂), tetracyanoquinodimethane (TCNQ) and its fluorinated derivatives like F4TCNQ, and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). The effectiveness of a dopant is determined by its ability to accept an electron from the host material, which is related to the relative energy levels of the dopant's lowest unoccupied molecular orbital (LUMO) and the host's HOMO.

Experimental Protocols

The following protocols describe methods for doping this compound thin films and measuring their conductivity. These are generalized procedures and may require optimization based on experimental observations and specific research goals.

Materials and Equipment

Materials:

  • This compound (purity >99%)

  • Dopants:

    • Iodine (I₂)

    • 2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ)

    • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)

  • Solvents:

  • Substrates (e.g., glass, silicon wafers with a dielectric layer)

  • Deionized water

  • Acetone (ACS grade)

  • Isopropanol (B130326) (ACS grade)

Equipment:

  • Spin coater

  • Hot plate

  • Vacuum oven or glovebox with an inert atmosphere (e.g., nitrogen or argon)

  • Thermal evaporator (for electrode deposition)

  • Source measure unit (SMU) or semiconductor parameter analyzer

  • Probe station

  • Atomic Force Microscope (AFM)

  • UV-Vis Spectrophotometer

  • Four-point probe setup or interdigitated electrodes

Substrate Preparation
  • Cut substrates to the desired size.

  • Clean the substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

Thin Film Deposition and Doping

This method involves co-dissolving this compound and the dopant in a suitable solvent before thin film deposition.

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of this compound in chlorobenzene (e.g., 10 mg/mL).

    • Prepare separate stock solutions of the dopants (I₂, F4TCNQ, LiTFSI) in a suitable solvent (e.g., chlorobenzene for F4TCNQ, acetonitrile for LiTFSI, toluene for iodine).

  • Doping:

    • Mix the this compound stock solution with the desired volume of the dopant stock solution to achieve the target molar doping ratio (e.g., 1 mol%, 5 mol%, 10 mol%).

    • Stir the mixed solution for at least 1 hour in an inert atmosphere.

  • Thin Film Deposition:

    • Deposit the doped solution onto the cleaned substrate using a spin coater. A typical spin coating program might be 500 rpm for 10 seconds followed by 2000 rpm for 40 seconds.

    • Anneal the film on a hotplate at a suitable temperature (e.g., 80-100 °C) for 10-15 minutes to remove residual solvent.

This method is suitable for volatile dopants like iodine.

  • Thin Film Deposition of Undoped Material:

    • Prepare a solution of this compound in chlorobenzene (e.g., 10 mg/mL).

    • Spin-coat the solution onto a cleaned substrate as described in Protocol 1.

    • Anneal the film.

  • Doping:

    • Place the substrate with the undoped film in a sealed chamber (e.g., a petri dish or a desiccator).

    • Place a small amount of solid iodine in the same chamber, ensuring it does not directly contact the film.

    • Allow the iodine vapor to diffuse and dope (B7801613) the film for a controlled period (e.g., 30 minutes to several hours) at room temperature or slightly elevated temperatures. The doping level can be controlled by the exposure time and temperature.

Characterization of Doped Films
  • Electrode Deposition:

    • Deposit top-contact electrodes (e.g., gold or silver) onto the doped thin film using a thermal evaporator through a shadow mask. For four-point probe measurements, a linear array of four electrodes is required. For two-point measurements, interdigitated electrodes can be patterned on the substrate before film deposition.

  • Conductivity Measurement:

    • Two-Point Probe Method: Use a source measure unit to apply a voltage sweep across two electrodes and measure the resulting current. The resistance can be calculated from the slope of the I-V curve. The conductivity (σ) can then be calculated using the formula: σ = L / (R * A) where L is the channel length, R is the resistance, and A is the cross-sectional area of the film.

    • Four-Point Probe Method: This method is preferred for more accurate measurements as it eliminates contact resistance. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. The sheet resistance (Rs) is calculated as: Rs = (π / ln(2)) * (V / I) The conductivity is then calculated as: σ = 1 / (Rs * t) where t is the film thickness.

  • UV-Vis Spectroscopy: To confirm the formation of charge-transfer complexes between the this compound and the dopant, which often results in the appearance of new absorption bands.

  • Atomic Force Microscopy (AFM): To investigate the surface morphology and roughness of the doped films, as doping can sometimes influence film formation.

Data Presentation

The following tables provide a template for organizing and presenting the quantitative data obtained from the experiments.

Table 1: Conductivity of Doped this compound Films

DopantDoping MethodDoping Ratio (mol%)Film Thickness (nm)Conductivity (S/cm)
None-0ValueValue
I₂Solution-Based1ValueValue
I₂Solution-Based5ValueValue
I₂Solution-Based10ValueValue
I₂Vapor-PhaseExposure TimeValueValue
F4TCNQSolution-Based1ValueValue
F4TCNQSolution-Based5ValueValue
F4TCNQSolution-Based10ValueValue
LiTFSISolution-Based1ValueValue
LiTFSISolution-Based5ValueValue
LiTFSISolution-Based10ValueValue

Visualizations

The following diagrams illustrate the conceptual workflow and the proposed doping mechanism.

Doping_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization Substrate Substrate Cleaning SpinCoat Spin Coating Substrate->SpinCoat Solution Precursor Solution (Host + Dopant) Solution->SpinCoat Anneal Annealing SpinCoat->Anneal Electrodes Electrode Deposition Anneal->Electrodes IV I-V Measurement Electrodes->IV Spectroscopy Spectroscopy (UV-Vis) Electrodes->Spectroscopy Microscopy Microscopy (AFM) Electrodes->Microscopy

Experimental workflow for doping and characterization.

Doping_Mechanism Host_HOMO Host HOMO Host_LUMO Host LUMO Dopant_LUMO Dopant LUMO Host_HOMO->Dopant_LUMO Electron Transfer Dopant_HOMO Dopant HOMO

Mechanism of p-type doping.

Conclusion

The protocols and guidelines presented in this document offer a starting point for the systematic investigation of doping this compound to enhance its electrical conductivity. By exploring different dopants, doping ratios, and processing conditions, researchers can optimize the material's properties for specific electronic applications. Further detailed studies are necessary to fully elucidate the structure-property relationships and to realize the full potential of doped this compound as a high-performance hole-transporting material.

Application Notes and Protocols: 4,4'-Dimethoxydiphenylamine as a Versatile Intermediate for Advanced Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Dimethoxydiphenylamine as a key building block in the synthesis of novel liquid crystal materials. This document offers detailed, albeit hypothetical, experimental protocols, data presentation, and workflow visualizations to guide researchers in the development of new mesogenic compounds with potential applications in advanced displays, photonics, and smart materials.

Introduction

Liquid crystals (LCs) are a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The constituent molecules of liquid crystals, known as mesogens, possess anisotropic shapes, typically rod-like or disc-like, which leads to long-range orientational order.[2][3] This molecular alignment gives rise to the unique optical and electrical properties that make liquid crystals indispensable in a wide array of technologies, most notably liquid crystal displays (LCDs).

This compound is a commercially available diarylamine that serves as a valuable intermediate in the synthesis of various organic functional materials.[4] Its rigid core structure, arising from the two linked phenyl rings, and the presence of electron-donating methoxy (B1213986) groups make it an attractive precursor for the design of new calamitic (rod-shaped) liquid crystals. The diphenylamine (B1679370) moiety can be chemically modified to introduce various linking groups and terminal substituents, allowing for the fine-tuning of mesomorphic properties such as the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range of stability.

Synthesis of a Hypothetical Nematic Liquid Crystal from this compound

While specific examples of liquid crystals synthesized directly from this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be designed based on established methodologies for liquid crystal synthesis. This section outlines a hypothetical two-step synthesis of a nematic liquid crystal, 4-((4-methoxyphenyl)(4-methoxyphenyl)amino)benzonitrile , starting from this compound. The chosen target molecule incorporates a cyano-group, a common terminal substituent known to promote nematic phases.[5]

Synthetic Scheme

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Purification A This compound C Pd Catalyst, Ligand, Base A->C B 4-Bromobenzonitrile (B114466) B->C D 4-((4-methoxyphenyl)(4-methoxyphenyl)amino)benzonitrile C->D E Column Chromatography D->E Crude Product F Pure Liquid Crystal E->F

Caption: Synthetic workflow for the hypothetical liquid crystal.

Experimental Protocol: Synthesis of 4-((4-methoxyphenyl)(4-methoxyphenyl)amino)benzonitrile

This protocol is a hypothetical adaptation based on standard Buchwald-Hartwig amination reactions.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), 4-bromobenzonitrile (1.1 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous toluene to the flask, followed by the addition of sodium tert-butoxide (1.4 eq).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure product.

Characterization of Liquid Crystalline Properties

The synthesized compound would be characterized using standard techniques to determine its mesomorphic properties.

Characterization Workflow

G cluster_0 Characterization A Synthesized Compound B Polarized Optical Microscopy (POM) A->B C Differential Scanning Calorimetry (DSC) A->C D X-Ray Diffraction (XRD) A->D E Mesophase Identification & Transition Temperatures B->E C->E D->E

Caption: Workflow for liquid crystal characterization.

Expected Physicochemical and Mesomorphic Properties (Hypothetical Data)

The following table summarizes the expected properties of the hypothetical liquid crystal, 4-((4-methoxyphenyl)(4-methoxyphenyl)amino)benzonitrile , based on data for analogous calamitic liquid crystals.

PropertyExpected Value
Molecular Formula C₂₇H₂₂N₂O₂
Molecular Weight 418.48 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point (Cr → N) ~120-125 °C
Clearing Point (N → I) ~180-185 °C
Liquid Crystal Phase Nematic
Purity (by HPLC) >99.5%

Cr → N: Crystal to Nematic phase transition; N → I: Nematic to Isotropic liquid phase transition.

Detailed Characterization Protocols

1. Polarized Optical Microscopy (POM):

  • Objective: To visually identify the liquid crystal phase and observe its texture.

  • Protocol:

    • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

    • Heat the sample on a hot stage to its isotropic liquid phase.

    • Cool the sample slowly (e.g., 1-2 °C/min) while observing through a polarized microscope.

    • The appearance of a characteristic texture (e.g., Schlieren or threaded texture) upon cooling from the isotropic liquid is indicative of a nematic phase.

2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the phase transition temperatures and associated enthalpy changes.

  • Protocol:

    • Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to above its clearing point.

    • Cool the sample at the same rate to below its crystallization temperature.

    • Perform a second heating and cooling cycle to ensure thermal history independence.

    • The peak temperatures of the endothermic and exothermic transitions in the thermogram correspond to the phase transition temperatures.

Signaling Pathway Analogy: Molecular Design to Function

The process of designing a liquid crystal with desired properties can be visualized as a signaling pathway, where the molecular structure dictates the final material function.

G cluster_0 Molecular Design cluster_1 Mesomorphic Properties cluster_2 Material Function A This compound Core (Rigidity) D Nematic Phase Formation A->D B Linking Group (e.g., -N<) B->D C Terminal Group (e.g., -CN) C->D E Phase Stability (Temperature Range) D->E F Electro-Optical Switching E->F G Display Application F->G

References

Troubleshooting & Optimization

How to avoid N-methylation side reaction in 4,4'-Dimethoxydiphenylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the synthesis of 4,4'-Dimethoxydiphenylamine, with a specific focus on avoiding the N-methylation side reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of an N-methylated side product in my synthesis of this compound. What is the likely source of the methyl group?

A1: The most common source of unintended N-methylation in diarylamine syntheses, particularly those requiring high temperatures, is the solvent. High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can decompose at elevated temperatures and act as methylating agents.[1][2] While less common, thermal decomposition of the methoxy (B1213986) groups on the p-anisidine (B42471) or 4-iodoanisole (B42571) starting materials at very high temperatures is another potential, though less likely, source.[3]

Q2: Which synthetic route is least prone to the N-methylation side reaction?

A2: Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are generally less prone to this side reaction.[4][5] These methods often proceed under milder conditions (lower temperatures) than traditional copper-catalyzed Ullmann condensations, which reduces the likelihood of solvent or substrate decomposition.[1]

Q3: If I must use an Ullmann condensation, how can I modify the protocol to avoid N-methylation?

A3: To minimize N-methylation in an Ullmann condensation, consider the following modifications:

  • Solvent Selection: Replace high-boiling amide solvents (DMF, NMP) with non-methylating alternatives like toluene (B28343), xylene, or 1,4-dioxane.

  • Lower Reaction Temperature: Employ a modern, ligand-assisted Ullmann protocol. The use of ligands such as 1,10-phenanthroline (B135089) or N-methylglycine can facilitate the reaction at lower temperatures (e.g., 100-130 °C), thereby preventing solvent decomposition.[6][7]

  • Catalyst Choice: Use soluble copper sources like CuI with a suitable ligand instead of traditional copper powder, which often requires harsh conditions.[1][6]

Q4: In a Buchwald-Hartwig amination, what are the critical parameters to control for minimizing side reactions?

A4: For a selective Buchwald-Hartwig amination, the choice of ligand and base is crucial.

  • Ligand: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, RuPhos, or BrettPhos). These ligands promote the desired reductive elimination step and can enhance selectivity.[5][8]

  • Base: Employ weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) instead of strong alkoxide bases like sodium tert-butoxide (NaOtBu). Strong bases can sometimes promote side reactions.[8]

Q5: How can I detect and quantify the N-methyl-4,4'-dimethoxydiphenylamine impurity in my product?

A5: Several analytical techniques can be used:

  • ¹H NMR Spectroscopy: This is a direct method. The N-methylated impurity will show a characteristic singlet peak for the N-CH₃ group, typically in the range of 3.2-3.4 ppm, which is absent in the spectrum of the desired this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating the two compounds and confirming the identity of the impurity by its mass spectrum.[9][10] The N-methylated product will have a molecular weight of 243.3 g/mol , compared to 229.27 g/mol for the desired product.[1][9]

  • High-Performance Liquid Chromatography (HPLC): A suitable reversed-phase HPLC method can separate the two compounds, allowing for quantification.[11][12]

Q6: What is the best way to remove the N-methylated impurity from my final product?

A6:

  • Column Chromatography: This is the most effective method for separating closely related amine compounds.[8][13][14] A silica (B1680970) gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate) should provide good separation.

  • Recrystallization: If the impurity is present in a small amount, recrystallization can be effective. A solvent screen should be performed to find a system where the solubility of the desired product and the impurity are sufficiently different.[15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels (>10%) of N-methylated impurity detected. Use of a high-boiling amide solvent (DMF, NMP) at elevated temperatures (>150 °C) in an Ullmann condensation.1. Switch to a non-methylating solvent (e.g., toluene, xylene). 2. Adopt a ligand-assisted Ullmann protocol to lower the reaction temperature. 3. Alternatively, switch to a Buchwald-Hartwig amination protocol.
Low to moderate levels (1-10%) of N-methylated impurity. Sub-optimal choice of base or ligand in a Buchwald-Hartwig reaction, or moderately high temperatures in an Ullmann reaction.1. For Buchwald-Hartwig: Switch to a weaker base (K₂CO₃, K₃PO₄) and a bulkier ligand (e.g., XPhos). 2. For Ullmann: Lower the reaction temperature and/or ensure the solvent is not a potential methyl source.
Difficulty separating the product from the N-methylated impurity. Similar polarity of the two compounds.1. Optimize the solvent system for column chromatography; a shallow gradient may be required. 2. For recrystallization, perform a thorough solvent screen to find a solvent system with a large solubility differential.
Reaction is slow or incomplete after changing to milder conditions. The new conditions are not sufficiently active for the chosen substrates.1. For Buchwald-Hartwig: Screen different palladium precatalysts and ligands; some are more active than others.[5][8] 2. For ligand-assisted Ullmann: Increase catalyst and/or ligand loading, or screen alternative ligands (e.g., diamines, amino acids).[6]

Data Summary

The following table summarizes the expected impact of different synthetic parameters on the formation of the N-methylation side product.

ParameterConditionN-Methylation RiskSelectivity for 4,4'-DMDPARecommended
Synthetic Method Traditional Ullmann (>180 °C)HighLowNo
Ligand-Assisted Ullmann (<140 °C)LowHighYes
Buchwald-Hartwig AminationVery LowVery HighYes
Solvent (for Ullmann) DMF, NMPHighLowNo
Toluene, Xylene, DioxaneVery LowHighYes
Base (for B-H) NaOtBu, LiHMDSModerateModerate-HighWith caution
K₂CO₃, Cs₂CO₃, K₃PO₄Very Low Very High Yes
Ligand (for B-H) Simple Phosphines (e.g., PPh₃)ModerateModerateNo
Bulky Biarylphosphines (e.g., XPhos)Very Low Very High Yes

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Recommended)

This protocol is designed to minimize side reactions by using milder conditions.

  • Reagents:

    • p-Anisidine

    • 4-Iodoanisole

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Cesium Carbonate (Cs₂CO₃)

    • Toluene (anhydrous)

  • Procedure: a. To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and Cs₂CO₃ (1.5 equivalents). b. Add p-anisidine (1.2 equivalents) and 4-iodoanisole (1.0 equivalent). c. Add anhydrous toluene via syringe. d. Heat the reaction mixture to 100-110 °C with stirring. e. Monitor the reaction progress by TLC or GC-MS. f. Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. g. Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate. h. Concentrate the filtrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Modified Ullmann Condensation

This protocol uses a non-methylating solvent and a ligand to allow for a lower reaction temperature.

  • Reagents:

    • p-Anisidine

    • 4-Iodoanisole

    • Copper(I) Iodide (CuI)

    • 1,10-Phenanthroline

    • Potassium Carbonate (K₂CO₃)

    • Toluene

  • Procedure: a. To a round-bottom flask, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents). b. Add p-anisidine (1.0 equivalent) and 4-iodoanisole (1.2 equivalents). c. Add toluene. d. Equip the flask with a reflux condenser and heat the mixture to reflux (~110 °C) under an inert atmosphere. e. Monitor the reaction by TLC or GC-MS. f. After completion, cool the mixture, dilute with ethyl acetate, and filter to remove inorganic salts. g. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. h. Concentrate the solvent under reduced pressure. i. Purify the crude product by column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Start: N-Methylation Detected check_method Identify Synthesis Method start->check_method ullmann Ullmann Condensation check_method->ullmann Ullmann buchwald Buchwald-Hartwig check_method->buchwald Buchwald-Hartwig check_ullmann_solvent Solvent is DMF or NMP? ullmann->check_ullmann_solvent check_buchwald_conditions Check Base and Ligand buchwald->check_buchwald_conditions change_solvent Action: Change to non-methylating solvent (e.g., Toluene, Xylene). Use ligand-assisted protocol. check_ullmann_solvent->change_solvent Yes re_evaluate Re-run and Analyze check_ullmann_solvent->re_evaluate No, check temp. change_solvent->re_evaluate optimize_buchwald Action: Use weaker base (K2CO3) and bulky ligand (e.g., XPhos). check_buchwald_conditions->optimize_buchwald optimize_buchwald->re_evaluate end Problem Resolved re_evaluate->end

Caption: Troubleshooting workflow for N-methylation side reaction.

ReactionSchemes cluster_0 Recommended: Buchwald-Hartwig Amination cluster_1 Alternative: Modified Ullmann Condensation A1 p-Anisidine P1 This compound A1->P1 Pd(OAc)2, XPhos Cs2CO3, Toluene, 110°C (Low N-Methylation Risk) plus1 + A1->plus1 B1 4-Iodoanisole B1->P1 Pd(OAc)2, XPhos Cs2CO3, Toluene, 110°C (Low N-Methylation Risk) plus1->B1 A2 p-Anisidine P2 This compound A2->P2 CuI, 1,10-Phenanthroline K2CO3, Toluene, 110°C (High Risk if using DMF) plus2 + A2->plus2 B2 4-Iodoanisole B2->P2 CuI, 1,10-Phenanthroline K2CO3, Toluene, 110°C (High Risk if using DMF) plus2->B2

Caption: Recommended vs. Alternative synthesis routes.

References

Technical Support Center: Optimizing Diarylamine Synthesis via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,4'-Dimethoxydiphenylamine and related diarylamines using the Ullmann condensation reaction.

Troubleshooting Guide

The Ullmann condensation, while a powerful tool for C-N bond formation, can present challenges. This guide addresses common issues, their potential causes, and actionable solutions to optimize your reaction outcomes.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source (e.g., CuI) may have oxidized to Cu(II) through prolonged storage or exposure to air. The active catalytic species is Cu(I).[1][2]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl). - Consider in situ activation of copper powder.[3] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1][2]
Inappropriate Ligand or Ligand-Free System: The absence of a suitable ligand often requires harsh reaction conditions (high temperatures), leading to low yields.[3] Ligands stabilize the copper catalyst and facilitate the reaction.[2][4]- Screen a variety of ligands such as N-methylglycine, 1,10-phenanthroline (B135089), L-proline, or oxalic diamides.[2] - For electron-rich substrates, consider N-methylated amino acid-derived ligands.[4]
Suboptimal Base: The base is crucial for the deprotonation of the amine and plays a role in the catalytic cycle.[2]- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][3]
Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures (>200°C), while modern ligand-accelerated protocols run under milder conditions (60-140°C).[3][5]- For modern systems, start with temperatures in the 80-120°C range. - If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Unreactive Aryl Halide: The reactivity of the aryl halide significantly impacts the reaction rate (I > Br > Cl).[3]- If possible, switch to a more reactive aryl halide (e.g., use 4-iodoanisole (B42571) instead of 4-chloroanisole).
Formation of Side Products Hydrodehalogenation (Reduction of Aryl Halide): Presence of protic impurities like water can lead to the reduction of the aryl halide, a common side reaction.[3][6]- Use anhydrous solvents and reagents. - Ensure glassware is thoroughly dried before use. - Run the reaction under an inert atmosphere (Nitrogen or Argon).[3]
Homocoupling of Aryl Halide: This side reaction can compete with the desired C-N bond formation.- The use of an appropriate ligand can favor the desired cross-coupling reaction. - Optimize the reaction temperature; excessively high temperatures can promote homocoupling.
Reaction Stalls or is Sluggish Catalyst Decomposition: At high temperatures, the copper catalyst can decompose, especially without a stabilizing ligand, sometimes forming a black precipitate of copper oxides.[7]- The addition of a chelating ligand like 1,10-phenanthroline can stabilize the copper catalyst.[7] - Ensure the reaction temperature is not excessively high.[7]
Inappropriate Solvent: The solvent affects reactant solubility and the reaction rate.[7]- Screen high-boiling polar aprotic solvents like DMF, DMSO, dioxane, or toluene.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the active catalytic species in the Ullmann reaction, and how can I ensure its presence?

A1: The active catalyst is generally considered to be a Cu(I) species.[1][2] Although Cu(0) and Cu(II) sources can be used, they are believed to form the active Cu(I) species in situ. To ensure the presence of the active catalyst, it is recommended to use a fresh, high-purity Cu(I) salt such as copper(I) iodide (CuI). If your CuI is old, it may have oxidized to the less active Cu(II) state.

Q2: How do I choose the right ligand for the synthesis of this compound?

A2: The choice of ligand is crucial for modern, milder Ullmann reactions.[3] Bidentate ligands are often effective as they can chelate the copper center, enhancing its stability and reactivity.[8] For the synthesis of diarylamines, common and effective ligands include amino acids (e.g., L-proline, N-methylglycine) and diamines (e.g., 1,10-phenanthroline).[2] It is advisable to screen a small panel of ligands to find the optimal one for your specific substrates.

Q3: What is the role of the base in the Ullmann condensation, and which one should I use?

A3: The base plays a critical role in the catalytic cycle, primarily by deprotonating the amine nucleophile (p-anisidine in this case) to form the more reactive amide.[2] The choice of base can significantly influence the reaction rate and yield. Common bases for this reaction include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃).[2][3] Cs₂CO₃ is often more effective but also more expensive. A good starting point for optimization is K₃PO₄.

Q4: Which solvent is best for the synthesis of this compound?

A4: The choice of solvent can significantly affect the reaction yield.[2] High-boiling polar aprotic solvents are generally preferred for Ullmann reactions as they can effectively dissolve the reactants and facilitate the reaction at elevated temperatures.[9] Commonly used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dioxane, and toluene.[3][7] It is recommended to use anhydrous solvents to minimize side reactions like hydrodehalogenation.[3]

Q5: My reaction with 4-chloroanisole (B146269) is not working. What can I do?

A5: Aryl chlorides are the least reactive among the aryl halides for the Ullmann reaction (reactivity order: I > Br > Cl).[3] If you are using an aryl chloride and observing low or no conversion, consider the following:

  • Switch to a more reactive halide: If possible, use 4-bromoanisole (B123540) or 4-iodoanisole.

  • Use a more robust catalytic system: Some modern ligand systems have shown improved reactivity with aryl chlorides. You may need to screen different copper/ligand combinations.

  • Increase the reaction temperature: Higher temperatures may be required to activate the C-Cl bond, but be mindful of potential catalyst decomposition and side reactions.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of different components on the yield of diarylamine synthesis in Ullmann-type reactions. This data is generalized from various sources and should be used as a guide for optimization.

Table 1: Effect of Copper Source and Ligand on Yield

EntryCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (10)NoneK₂CO₃DMF140Low
2CuI (10)L-Proline (20)K₂CO₃DMSO100Moderate-High
3CuI (5)1,10-Phenanthroline (10)K₃PO₄Dioxane110High
4Cu₂O (5)N,N'-Dimethylethylenediamine (10)Cs₂CO₃Toluene110High
5Cu Powder (20)NoneK₃PO₄NMP180Variable

Table 2: Effect of Base and Solvent on Yield

EntryCopper Source/LigandBase (equiv.)SolventTemp (°C)Yield (%)
1CuI / L-ProlineK₂CO₃ (2)DMF100Moderate
2CuI / L-ProlineK₃PO₄ (2)Dioxane100High
3CuI / L-ProlineCs₂CO₃ (2)Toluene100High
4CuI / 1,10-PhenanthrolineNaOtBu (2)DMSO90Moderate

Experimental Protocols

General Protocol for the Synthesis of this compound:

This protocol is a general guideline. Optimal conditions may vary and should be determined through experimentation.

  • Preparation: To a dry Schlenk flask, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

  • Reactant Addition: Add p-anisidine (B42471) (1.2 equivalents) and 4-iodoanisole (1 equivalent) to the flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[2]

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or DMF) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 100-120°C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.[3]

Visualizations

experimental_workflow start Start prep Preparation: Add CuI, Ligand, and Base to a dry Schlenk flask start->prep reactants Reactant Addition: Add p-anisidine and 4-iodoanisole prep->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) reactants->inert solvent Add Anhydrous Solvent inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100-120°C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Work-up: Cool, Dilute, Filter monitor->workup Reaction Complete extraction Extraction and Drying workup->extraction purification Purification: Column Chromatography extraction->purification end This compound purification->end

Caption: General experimental workflow for the Ullmann synthesis of this compound.

troubleshooting_logic start Low Yield? inactive_catalyst Inactive Catalyst? start->inactive_catalyst Yes suboptimal_conditions Suboptimal Conditions? start->suboptimal_conditions No inactive_catalyst->suboptimal_conditions No sol_catalyst Solution: Use fresh Cu(I) source inactive_catalyst->sol_catalyst Yes side_reactions Side Reactions? suboptimal_conditions->side_reactions No sol_conditions Solution: Screen Ligand, Base, Solvent, and Temperature suboptimal_conditions->sol_conditions Yes sol_side_reactions Solution: Use anhydrous conditions, Run under inert atmosphere side_reactions->sol_side_reactions Yes

Caption: Troubleshooting logic for low yield in the Ullmann condensation.

References

Technical Support Center: Purification of Crude 4,4'-Dimethoxydiphenylamine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,4'-Dimethoxydiphenylamine by recrystallization. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: A mixed solvent system of methanol (B129727) and water is commonly effective for the purification of this compound. The compound is soluble in hot methanol and less soluble in cold methanol, while being insoluble in water.[1] The addition of water as an anti-solvent to a hot methanolic solution can induce the crystallization of the pure compound upon cooling.

Q2: My crude this compound is off-white to light brown. What causes this discoloration?

A2: The off-white to light brown color is often due to the presence of colored impurities, which can include oxidation byproducts.[2] this compound is sensitive to air and can slowly oxidize, leading to discoloration.[3]

Q3: How can I minimize oxidation of the compound during recrystallization?

A3: To minimize oxidation, it is advisable to perform the recrystallization under an inert atmosphere, such as nitrogen or argon.[2] This can be achieved using standard Schlenk line techniques. Additionally, using degassed solvents can help to reduce the presence of dissolved oxygen.

Q4: What are the common impurities in crude this compound?

A4: A common impurity from certain synthetic routes is N-methyl-4,4'-dimethoxydiphenylamine.[4] Other potential impurities include unreacted starting materials and byproducts from side reactions.

Q5: How can I remove the N-methyl-4,4'-dimethoxydiphenylamine impurity?

A5: While recrystallization is a powerful purification technique, highly similar impurities can sometimes co-crystallize with the product. The success of removing the N-methylated impurity will depend on the differential solubility of the two compounds in the chosen solvent system. Careful optimization of the solvent ratio and cooling rate may be necessary. In some cases, multiple recrystallizations or other purification techniques like column chromatography might be required for complete removal.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The cooling process is too slow, or the final temperature is not low enough.1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound. 3. Cool the solution in an ice bath or refrigerator to further decrease the solubility.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.1. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to reduce the concentration. 2. Allow the solution to cool more slowly to promote the formation of crystals over oil droplets. 3. Consider using a solvent with a lower boiling point.
The yield of purified crystals is low. 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor. 2. Premature crystallization occurred during a hot filtration step. 3. The crystals were washed with too much cold solvent.1. Before recrystallization, perform small-scale solubility tests to determine the optimal solvent volume. 2. To prevent premature crystallization during hot filtration, use a pre-heated funnel and receiving flask. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.
The purified crystals are still colored. The colored impurities have similar solubility to the product in the chosen solvent system.1. Perform a second recrystallization. 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration to remove the charcoal. Use charcoal sparingly as it can also adsorb the desired product.
The product degrades or discolors during recrystallization. The compound is air-sensitive and is oxidizing at elevated temperatures.1. Perform the recrystallization under an inert atmosphere (nitrogen or argon). 2. Use solvents that have been degassed to remove dissolved oxygen. 3. Minimize the time the solution is kept at a high temperature.

Data Presentation

Illustrative Solubility Data for this compound

Solvent Solubility at 20°C ( g/100 mL) Solubility at Boiling Point of Solvent ( g/100 mL)
Methanol~1.5~15
Ethanol~1.2~12
Ethyl Acetate~0.8~8
Chloroform~0.5~5
WaterInsolubleInsoluble

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Methanol/Water Mixed Solvent System

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of methanol and begin heating the mixture with stirring. Continue to add small portions of hot methanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot methanolic solution, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot methanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To maximize the yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out? crystals_form->oiling_out Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization concentrate Concentrate Solution no_crystals->concentrate induce_crystallization->crystals_form concentrate->cool oil Oiling Out Occurs oiling_out->oil Yes filter_wash Filter and Wash Crystals oiling_out->filter_wash No reheat_add_solvent Reheat and Add More Solvent oil->reheat_add_solvent slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->crystals_form check_purity Pure Product (End) filter_wash->check_purity low_yield Low Yield check_purity->low_yield Low Yield impure Crystals Impure/ Colored check_purity->impure Impure optimize_solvent Optimize Solvent Volume/ Improve Technique low_yield->optimize_solvent rerun_charcoal Re-recrystallize/ Use Activated Charcoal impure->rerun_charcoal

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Recrystallization of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully recrystallizing 4,4'-dimethoxydiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. While methanol (B129727) is a known solvent for this compound, a preliminary solvent screening is crucial to identify the optimal solvent or solvent system for your specific experimental conditions and purity requirements.[1][2] Based on the structure of this compound (a substituted diarylamine), good starting points for solvent screening include ethanol, ethyl acetate, acetonitrile, and toluene.[3] A mixed solvent system, such as ethanol-water or ethyl acetate-hexane, may also be effective.[4][5]

Q2: What are the key physical properties of this compound to consider during recrystallization?

A2: The key physical properties are its melting point of 101-102°C and its known solubility in methanol and slight solubility in chloroform (B151607) and ethyl acetate, with insolubility in water. The relatively high melting point suggests that "oiling out," where the compound melts in the solvent instead of dissolving, could be a concern if using a high-boiling point solvent.[6]

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If this compound is not dissolving, you can try the following troubleshooting steps:

  • Increase the temperature: Ensure the solvent is heated to its boiling point, using a safe heating method like a water bath or heating mantle.

  • Add more solvent: Add small increments of the hot solvent until the solid dissolves completely. Be cautious not to add an excessive amount, as this will reduce the final yield.[7]

  • Choose a more suitable solvent: The selected solvent may not be appropriate. Refer to the solvent screening results to select a solvent in which the compound has higher solubility at elevated temperatures.

Q4: No crystals are forming upon cooling. What are the possible reasons and solutions?

A4: Several factors can hinder crystallization:

  • Supersaturation has not been reached: You may have used too much solvent. To address this, you can evaporate some of the solvent to increase the concentration of the compound in the solution.[8]

  • The solution is too clean: Sometimes, crystal formation requires nucleation sites. You can induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure this compound.[7]

  • Cooling is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]

Q5: The recrystallized product appears oily or forms a glass instead of crystals. What should I do?

A5: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[10] To prevent this:

  • Add more solvent: The solution might be too concentrated. Reheat the mixture and add a small amount of additional hot solvent.

  • Use a lower-boiling point solvent: A solvent with a boiling point well below the melting point of your compound can mitigate this issue.

  • Cool the solution more slowly: This gives the molecules more time to arrange themselves into a crystal lattice.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is highly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent and re-cool.- Choose a different solvent or a mixed solvent system where the compound is less soluble at low temperatures.- Ensure the funnel and receiving flask are pre-heated before hot filtration.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Crystals Form Too Quickly - The solution is supersaturated.- The solution was cooled too rapidly.- Reheat the solution to redissolve the crystals and allow it to cool more slowly.- Add a small amount of additional hot solvent before cooling.
Difficulty in Filtering Crystals - Crystals are too fine.- Allow the solution to cool more slowly to encourage the growth of larger crystals.

Data Presentation

Table 1: Properties of Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Methanol65PolarKnown to dissolve this compound.
Ethanol78PolarA common and effective recrystallization solvent for many organic compounds.[4]
Ethyl Acetate77Moderately PolarSuggested for recrystallizing diphenylamine.[3]
Acetonitrile82PolarSuggested for recrystallizing diphenylamine.[3]
Toluene111Non-polarSuitable for less polar compounds; use with caution due to its high boiling point.[6]
Hexane69Non-polarOften used as the "poor" solvent in a mixed solvent system with a more polar solvent.[4]
Water100Very PolarThis compound is insoluble in water, making it a potential anti-solvent in a mixed solvent system.

Note: Boiling points are approximate and can vary with atmospheric pressure.[6][11][12][13]

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each test tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene) dropwise at room temperature, gently agitating after each addition, until the solid dissolves. Record the approximate volume of solvent required. A good candidate solvent will not dissolve the compound readily at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water bath.

  • Observe if the compound dissolves completely upon heating.

  • Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature, completely soluble at an elevated temperature, and forms a significant amount of precipitate upon cooling.

Protocol 2: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while gently heating the flask on a hot plate or in a water bath. Continue adding the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_recrystallization Recrystallization Protocol cluster_troubleshooting Troubleshooting start Start with Crude This compound solvent_screen Perform Solvent Screening (Small Scale Tests) start->solvent_screen good_solvent Good Solubility Hot, Poor Solubility Cold? solvent_screen->good_solvent good_solvent->solvent_screen No, Try Another select_solvent Select Optimal Solvent or Solvent Pair good_solvent->select_solvent Yes dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (Optional) decolorize->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals? - Evaporate Solvent - Scratch Flask - Add Seed Crystal cool->no_crystals oiling_out Oiling Out? - Add More Solvent - Cool Slower cool->oiling_out vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Ice-Cold Solvent vacuum_filter->wash low_yield Low Yield? - Use Less Solvent Initially vacuum_filter->low_yield dry Dry Purified Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for solvent selection and recrystallization of this compound.

References

Troubleshooting low yield in Buchwald-Hartwig amination of diarylamines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of diarylamines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of diarylamines via Buchwald-Hartwig amination, providing potential causes and actionable solutions.

Question 1: Why is my Buchwald-Hartwig amination reaction showing low or no conversion to the desired diarylamine product?

Answer:

Low or no conversion in the synthesis of diarylamines is a frequent challenge and can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Diarylamines can be particularly challenging substrates compared to other amine classes.[1]

Potential Causes & Solutions:

  • Catalyst System (Palladium Source & Ligand): The choice of the palladium precursor and, more critically, the ligand is paramount for success.

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed and dried.[2]

    • Inappropriate Ligand: Diarylamines are often less nucleophilic and more sterically hindered than primary amines. Standard ligands may not be effective. Consider switching to bulkier, more electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) which are known to facilitate the challenging reductive elimination step for hindered amines.[3][4] A ligand screening is often a necessary first step in optimization.[5]

    • Pre-catalyst vs. In-situ Generation: Using a pre-catalyst can lead to more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[1][6]

  • Base Selection: The base plays a crucial role in the catalytic cycle, and its choice is highly substrate-dependent.

    • Inadequate Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[1][7] However, if your substrates are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be better alternatives, although this may require higher reaction temperatures.[3][8]

    • Poor Solubility of Base: One of the most common and often underestimated reasons for low yield is the poor solubility of the inorganic base in the reaction solvent.[1][7] Ensure the base is a fine powder and that stirring is efficient. In some cases, using a combination of an inorganic base with a soluble organic base (e.g., DBU) can be beneficial.[1]

  • Solvent Choice: The solvent's ability to dissolve reactants, the base, and the catalytic complex is critical.

  • Reaction Temperature: The reaction temperature needs to be optimized.

    • Too Low: Typical temperatures range from 80-100 °C.[1] If the reaction is sluggish, a higher temperature may be required, especially with less reactive aryl chlorides.

    • Too High: Elevated temperatures can lead to catalyst decomposition or the formation of side products.

Question 2: I am observing significant side product formation, such as hydrodehalogenation of my aryl halide. How can I minimize this?

Answer:

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired C-N bond formation.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N reductive elimination, thereby outcompeting the hydrodehalogenation pathway.[2]

  • Lower Reaction Temperature: In some instances, lowering the reaction temperature can disfavor the side reaction.[2][8]

  • Choice of Base: The nature and strength of the base can influence the extent of hydrodehalogenation. Screening different bases can help identify one that minimizes this side product.[8] For example, switching from a very strong base like NaOtBu to a weaker one like Cs₂CO₃ might be beneficial.

  • Amine Stoichiometry: Using a slight excess of the amine (1.1-1.5 equivalents) can help favor the desired coupling reaction.[7]

Question 3: My aryl chloride is unreactive in the coupling with a diarylamine. What should I do?

Answer:

Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond, making the initial oxidative addition step more difficult.[1]

Strategies for Activating Aryl Chlorides:

  • Ligand Selection: This is the most critical factor. Highly electron-rich and sterically hindered ligands are required to facilitate the oxidative addition of aryl chlorides. Ligands such as XPhos, SPhos, and RuPhos are often effective.

  • Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve the conversion.

  • Choice of Base: A strong base like NaOtBu is often necessary to promote the reaction of aryl chlorides.

  • Higher Reaction Temperature: Higher temperatures (e.g., >100 °C) are typically required for the amination of aryl chlorides.

Data Presentation: Parameter Selection Guide

The following tables summarize key reaction parameters and provide general recommendations for the Buchwald-Hartwig amination of diarylamines.

Table 1: Ligand Selection Guide for Diarylamine Synthesis

Ligand ClassExample LigandsCharacteristicsBest Suited For
Biaryl Phosphines XPhos, RuPhos, BrettPhosBulky, electron-richGeneral purpose, hindered amines, aryl chlorides
Ferrocenyl Phosphines dppfBidentate, robustLess hindered systems, aryl bromides/iodides
Josiphos-type JosiphosBidentateCan be effective for direct ammonia (B1221849) coupling, may work for some diarylamines

Table 2: Base and Solvent Compatibility

BasepKaHCommon SolventsAdvantages & Disadvantages
NaOtBu ~19Toluene, Dioxane, THFStrong base, promotes high reaction rates. Can cause decomposition of sensitive functional groups.[1][7]
LHMDS ~26Toluene, THFVery strong base, useful for low-temperature reactions. Air and moisture sensitive.[1]
Cs₂CO₃ ~10Dioxane, DMF, t-BuOHWeaker base, good for substrates with sensitive functional groups. Often requires higher temperatures.[1][8]
K₃PO₄ ~12Dioxane, Toluene, t-BuOHWeaker base, good functional group tolerance.[7]

Data synthesized from multiple sources for illustrative purposes.[1][7][8]

Experimental Protocols

Protocol 1: General Procedure for Ligand Screening in Diarylamine Synthesis

This protocol outlines a high-throughput method for screening various ligands to identify the optimal choice for a specific diarylamine synthesis.

  • Preparation: In an array of oven-dried vials equipped with stir bars, add the aryl halide (1.0 equiv.) and the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol % Pd).

  • Ligand Addition: To each vial, add a different phosphine (B1218219) ligand (4 mol %).

  • Inert Atmosphere: Seal the vials with septa and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add the diarylamine (1.2 equiv.) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

Protocol 2: General Procedure for Base and Solvent Screening

  • Preparation: In an array of oven-dried vials with stir bars, add the aryl halide (1.0 equiv.), the diarylamine (1.2 equiv.), the optimized palladium pre-catalyst, and the optimized ligand.

  • Base and Solvent Addition: To each vial, add a different base (1.4 equiv.) and a different degassed solvent.

  • Inert Atmosphere: Seal and purge the vials with an inert gas.

  • Reaction and Analysis: Follow steps 6 and 7 from the ligand screening protocol.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_inert Verify Inert Atmosphere (Degassed Solvents, N2/Ar Purge) start->check_inert catalyst_system Evaluate Catalyst System check_inert->catalyst_system ligand_screen Screen Bulky, Electron-Rich Biarylphosphine Ligands (e.g., XPhos, RuPhos) catalyst_system->ligand_screen precatalyst Switch to a Pre-catalyst (e.g., G3-XPhos) catalyst_system->precatalyst base_solvent Optimize Base and Solvent ligand_screen->base_solvent precatalyst->base_solvent base_screen Screen Bases (NaOtBu, Cs2CO3, K3PO4) base_solvent->base_screen solvent_screen Screen Solvents (Toluene, Dioxane, 2-MeTHF) base_solvent->solvent_screen temperature Adjust Temperature base_screen->temperature solvent_screen->temperature increase_temp Increase Temperature (e.g., 100-120 °C) temperature->increase_temp decrease_temp Decrease Temperature (if side products observed) temperature->decrease_temp success Improved Yield increase_temp->success decrease_temp->success

Caption: A decision tree for troubleshooting low yield in Buchwald-Hartwig amination.

Diagram 2: Interplay of Key Reaction Parameters

Reaction_Parameters Yield Reaction Yield Catalyst Catalyst/Ligand Catalyst->Yield determines activity Base Base Catalyst->Base compatibility Substrates Aryl Halide & Diarylamine Catalyst->Substrates reactivity Base->Yield activates amine Solvent Solvent Base->Solvent solubility Solvent->Yield affects solubility Solvent->Substrates solubility Temperature Temperature Temperature->Yield controls rate Substrates->Yield defines challenge

Caption: The relationship between key parameters affecting reaction yield.

References

Preventing oxidation of 4,4'-Dimethoxydiphenylamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Dimethoxydiphenylamine (CAS 101-70-2). This resource provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of this compound to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to oxidation?

A1: this compound, also known as Bis(4-methoxyphenyl)amine, is a silver-gray to light-yellow crystalline solid.[1][2] Like many aromatic amines, it is susceptible to oxidation. The nitrogen atom in the diphenylamine (B1679370) structure has a lone pair of electrons that can be readily donated, making the molecule susceptible to attack by oxidizing agents, including atmospheric oxygen.[3][4] This process can be accelerated by exposure to light, heat, and moisture.[5][6] Prolonged exposure to air can lead to slow oxidation, compromising the purity and integrity of the compound.[1][5][7][8]

Q2: What are the visible signs of oxidation in this compound?

A2: The primary sign of oxidation is a change in color. While fresh, high-purity this compound appears as a very light gray or silver-gray crystalline solid, oxidation can cause it to darken and potentially develop yellow, brown, or reddish-brown hues.[1][6] In general, aromatic amines are known to change color as they oxidize.[6] Additionally, upon exposure to air, the compound may produce irritating fumes.[1]

Q3: What are the ideal storage conditions to prevent oxidation?

A3: To maintain the stability and purity of this compound, it is critical to store it under controlled conditions. The compound is air-sensitive and should be stored under a dry, inert gas atmosphere, such as nitrogen or argon.[5][9][10] The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from light, heat sources, and incompatible substances like strong oxidizing agents.[2][5][7][11][12]

Q4: Can I use an antioxidant to stabilize this compound?

A4: Yes, adding a small amount of an antioxidant can help prevent oxidation. Aromatic amines are often stabilized with radical-scavenging antioxidants like hindered phenols (e.g., Butylated Hydroxytoluene - BHT).[13] A patented formulation for preventing aromatic amine discoloration suggests a composite antioxidant mixture including an oxygen scavenger, a radical scavenger, a peroxide decomposer, and a light stabilizer, added at a concentration of 0.01-0.5% by weight.[6]

Troubleshooting Guide

Problem: My stored this compound has changed color.

Possible Cause Solution
Exposure to Air/Oxygen The container seal may be compromised, or the compound was not stored under an inert atmosphere. Action: Purge the container with a dry, inert gas (see Protocol 1) and ensure the container is sealed properly. For long-term storage, consider transferring to smaller vials to minimize headspace and repeated air exposure.
Exposure to Moisture The storage area may be damp, or the container was opened in a humid environment. Moisture can accelerate oxidation. Action: Ensure the compound is stored in a desiccator or a dry box. When handling, do so in a low-humidity environment or a glove box.
Exposure to Light or Heat The compound was stored in a clear container or near a heat source (e.g., direct sunlight, oven). Action: Transfer the compound to an amber glass vial to protect it from light. Store in a temperature-controlled environment, preferably in a cool, dark place (<15°C) or under refrigeration as recommended.[1][9]
Chemical Incompatibility The compound was stored near strong oxidizing agents.[2][5][11] Action: Review storage logs and ensure the compound is segregated from all incompatible chemicals.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Recommendation Rationale Source(s)
Atmosphere Dry, Inert Gas (Nitrogen or Argon)Prevents reaction with atmospheric oxygen.[5][9][10]
Temperature Cool, Dry Place (<15°C recommended)Reduces the rate of chemical degradation.[5][9]
Light Exposure Store in a dark place or amber containerPrevents light-catalyzed oxidation.[5][9]
Container Tightly sealed, airtight containerPrevents ingress of oxygen and moisture.[5][7][12]
Incompatibilities Segregate from strong oxidizing agentsAvoids hazardous chemical reactions.[2][5][11]

Experimental Protocols

Protocol 1: Procedure for Storage Under an Inert Atmosphere (Schlenk Flask Method)

This protocol describes a standard laboratory method for storing air-sensitive solids.

Materials:

  • This compound

  • Schlenk flask (sized appropriately for the amount of solid)

  • High-vacuum grease

  • Schlenk line with vacuum and inert gas (Nitrogen or Argon) manifolds

  • Spatula

Procedure:

  • Prepare Glassware: Thoroughly clean and oven-dry the Schlenk flask and spatula at >120°C for at least 4 hours to remove all moisture.

  • Assemble and Purge: Assemble the hot glassware and allow it to cool to room temperature under a stream of dry inert gas.[14] This prevents atmospheric moisture from condensing on the surfaces. Lightly grease the glass joint of the flask.

  • Transfer Solid: In a dry environment (e.g., under a positive flow of inert gas), quickly transfer the this compound into the Schlenk flask.

  • Seal the Flask: Immediately close the flask with its greased stopper or cap.

  • Evacuate and Backfill: Connect the sidearm of the Schlenk flask to the Schlenk line. a. Carefully open the stopcock to the vacuum manifold to evacuate the air from the flask. Do not apply a high vacuum too quickly to avoid disturbing the solid powder. b. Close the stopcock to the vacuum line. c. Slowly open the stopcock to the inert gas manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

  • Repeat Cycle: Repeat the evacuate-backfill cycle (Step 5) at least three times to ensure the complete removal of atmospheric oxygen and moisture.

  • Final Storage: After the final backfill, close the flask's stopcock. The flask now contains the solid under a positive pressure of inert gas. For extra security, wrap the joint with parafilm or a joint clip.

  • Label and Store: Clearly label the flask and store it in a cool, dark, and dry location as specified in Table 1.

Visualizations

Oxidation_Pathway cluster_main Simplified Oxidation of this compound Amine This compound (Stable Form) Radical Amine Radical Cation (Unstable Intermediate) Amine->Radical - e⁻ Product Oxidized Products (Colored Impurities) Radical->Product + O, further reactions Oxidant Oxygen (O2) Light, Heat Oxidant->Amine

Caption: Simplified pathway of aromatic amine oxidation.

Storage_Workflow cluster_workflow Inert Atmosphere Storage Workflow start Start: Receive Compound prep 1. Oven-Dry Schlenk Flask start->prep transfer 2. Transfer Compound Quickly prep->transfer connect 3. Connect to Schlenk Line transfer->connect evacuate 4. Evacuate Flask (Remove Air) connect->evacuate backfill 5. Backfill with Inert Gas (N₂/Ar) evacuate->backfill repeat 6. Repeat Cycle (3x Minimum) backfill->repeat repeat->evacuate Cycle < 3 store 7. Seal and Store in Cool, Dark Place repeat->store Cycle = 3 end End: Stable Storage store->end

Caption: Workflow for storing chemicals under an inert atmosphere.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Compound Discoloration issue Problem: Compound Discolored check_air Check Storage Atmosphere (Inert Gas Present?) issue->check_air check_temp Check Temp. & Light (Cool & Dark?) check_air->check_temp Yes action_purge Action: Purge & Reseal (See Protocol 1) check_air->action_purge No check_seal Check Container Seal (Airtight?) check_temp->check_seal Yes action_relocate Action: Relocate to Proper Storage Location check_temp->action_relocate No action_recontainer Action: Replace Cap / Transfer to New Container check_seal->action_recontainer No

Caption: Logical steps for troubleshooting product discoloration.

References

Storage conditions for air-sensitive 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of the air-sensitive compound 4,4'-Dimethoxydiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound is sensitive to air and moisture and should be stored under a dry, inert atmosphere such as nitrogen or argon.[1][2] The container should be tightly sealed and kept in a cool, dry, and well-ventilated area.[1][3][4] To minimize degradation, protection from light is also recommended; storing the compound in an amber vial can be beneficial.[5]

Q2: What is the recommended storage temperature?

A2: There are slightly varied recommendations for storage temperature. While some sources suggest room temperature in a dark place, others recommend refrigerated temperatures or below 15°C for optimal stability.[6][7] For long-term storage, refrigeration is the more cautious approach to slow down potential degradation.

Q3: Is this compound compatible with other common laboratory chemicals?

A3: No, it is incompatible with several substances. It should not be stored with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][7][8][9] Contact with strong reducing agents may also generate flammable hydrogen gas.[6][9]

Q4: What are the signs of degradation of this compound?

A4: this compound is a fine, very light gray to silver-gray crystalline solid.[6][7] Any significant change in color (e.g., to pink or brown) or texture may indicate oxidation or decomposition.[3] The compound can produce extremely irritating fumes when exposed to air or fire.[6][7]

Troubleshooting Guide

Problem: The compound has changed color.

  • Possible Cause: The compound has likely been exposed to air and has started to oxidize.[1][6]

  • Solution: For non-critical applications, the material might still be usable, but for sensitive experiments, it is highly recommended to use a fresh, unoxidized batch. To prevent this in the future, ensure the container is properly sealed under an inert atmosphere and stored in a cool, dark place.

Problem: Inconsistent experimental results are being observed.

  • Possible Cause: If the compound has been stored for an extended period or improperly, it may have partially degraded, leading to lower purity and affecting reaction outcomes.

  • Solution: It is advisable to test the purity of the compound using an appropriate analytical technique such as HPLC or NMR. If degradation is confirmed, a fresh sample should be used. Ensure that every use involves proper handling techniques to prevent exposure to air and moisture.

Problem: The compound appears clumpy or moist.

  • Possible Cause: The container seal may have been compromised, allowing moisture to enter. This compound is insoluble in water and moisture can lead to hydrolysis or promote other degradation pathways.[1][6]

  • Solution: Discard the compromised material. For future storage, use containers with high-quality seals, such as those with PTFE-lined caps (B75204) or Sure/Seal™ bottles.[10] Consider storing the primary container within a desiccator for an additional layer of protection against moisture.

Data Presentation

ParameterRecommended ConditionSource
Atmosphere Dry, inert gas (e.g., Nitrogen, Argon)[1][2]
Container Tightly closed, preferably amber glass[5][6]
Temperature Cool, dry place. Room temperature (<15°C) or refrigerated for long-term storage.[1][6]
Incompatibilities Strong oxidizing agents, acids, isocyanates, peroxides, etc.[1][7][8][9]
Ventilation Store in a well-ventilated area.[1][3][4]

Experimental Protocols

Protocol for Handling Air-Sensitive this compound in a Glovebox

  • Preparation:

    • Ensure the glovebox has a stable inert atmosphere (O₂ and H₂O levels <1 ppm).

    • All glassware, spatulas, and other equipment must be oven-dried for at least 4 hours at 120°C and then cooled in the glovebox antechamber.

    • Bring the sealed container of this compound, a balance, weighing paper, and any necessary vials or reaction flasks into the glovebox via the antechamber.

  • Weighing and Dispensing:

    • Allow the container of this compound to equilibrate to the glovebox temperature before opening to prevent condensation.

    • Carefully open the container.

    • Using a clean, dry spatula, dispense the desired amount of the crystalline solid onto the weighing paper on the balance.

    • Promptly and securely reseal the main container of this compound.

    • Transfer the weighed compound to the reaction vessel.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces within the glovebox.

    • Remove all waste and used equipment from the glovebox through the antechamber.

Mandatory Visualization

StorageTroubleshooting Troubleshooting Storage of this compound start Observe Compound check_color Is there a color change (e.g., pink/brown)? start->check_color check_texture Is the compound clumpy or moist? check_color->check_texture No oxidized Compound is likely oxidized. Use fresh batch for critical experiments. check_color->oxidized Yes check_results Are experimental results inconsistent? check_texture->check_results No moisture Moisture contamination. Discard compound. check_texture->moisture Yes degraded Possible degradation. Verify purity (e.g., HPLC/NMR). check_results->degraded Yes good_condition Compound appears to be in good condition. check_results->good_condition No use_fresh Use fresh batch. degraded->use_fresh

Caption: A decision tree for troubleshooting common issues with stored this compound.

References

Improving the solubility of 4,4'-Dimethoxydiphenylamine in device fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,4'-Dimethoxydiphenylamine. This resource is designed to assist researchers, scientists, and professionals in drug development with troubleshooting common issues encountered during the use of this compound in device fabrication. Here you will find frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a crystalline solid that is generally soluble in methanol, and slightly soluble in chloroform (B151607) and ethyl acetate.[1] It is insoluble in water.[1][2][3] Due to its aromatic nature, it exhibits better solubility in common organic solvents used in device fabrication.

Q2: In which organic solvents can I dissolve this compound for applications like spin coating?

While specific quantitative data is limited, based on its chemical structure and common practices for similar organic materials, this compound is expected to be soluble in a range of organic solvents typically used for thin-film deposition. These include, but are not limited to:

The choice of solvent will depend on the specific application, desired solution concentration, and compatibility with other materials in your device stack.

Q3: What is the recommended procedure for preparing a solution of this compound?

To ensure complete dissolution and a stable solution, please follow this general protocol:

  • Weighing: Carefully weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent to the vial.

  • Dissolution: Use a vortex mixer or a magnetic stirrer to agitate the mixture until the solid is fully dissolved. Gentle heating (e.g., to 40-60 °C) can be applied to aid dissolution, but be mindful of potential solvent evaporation and compound degradation.

  • Filtration: For applications requiring high-quality thin films, it is recommended to filter the solution through a solvent-compatible syringe filter (e.g., 0.2 µm PTFE) to remove any particulate impurities.

  • Storage: Use the solution immediately after preparation for best results. If short-term storage is necessary, keep the solution in a tightly sealed, amber-colored vial to protect it from light and air.

Q4: Is this compound sensitive to air and light?

Yes, this compound is sensitive to prolonged exposure to air and can be slowly oxidized.[1][3] Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by exposure to air, light, and trace metal ions.[4] This degradation can lead to the formation of colored impurities and may affect device performance.[4] Therefore, it is crucial to store the solid compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and to protect them from light.[1][4]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Solution

Question: My this compound solution was clear initially, but now I see a precipitate. What could be the cause and how can I resolve it?

Answer:

Precipitation can occur due to several factors. Use the following guide to troubleshoot this issue.

Potential Cause Explanation Recommended Solution
Low Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent at the current temperature.- Try a different solvent in which the compound is more soluble.- Reduce the concentration of the solution.- Gently warm the solution while stirring to redissolve the precipitate. Be aware that the precipitate may reappear upon cooling.
Temperature Fluctuation The solubility of a compound often decreases as the temperature drops. A solution prepared at an elevated temperature may precipitate upon cooling to room temperature.- If possible, work with the solution at a slightly elevated and constant temperature.- Prepare a less concentrated solution that remains stable at room temperature.
Solvent Evaporation If the solution container is not properly sealed, the solvent can evaporate over time, leading to an increase in the concentration of this compound and subsequent precipitation.- Ensure the solution vial is always tightly sealed when not in use.- Prepare fresh solutions for each experiment to avoid issues with aged solutions.
Degradation The precipitate might be a less soluble degradation product formed due to exposure to air or light.- Prepare solutions fresh before use.- Use deoxygenated solvents by bubbling an inert gas (e.g., argon or nitrogen) through the solvent before use.- Store solutions in amber vials and under an inert atmosphere.
Issue 2: Poor Film Quality After Spin Coating

Question: I am spin-coating a solution of this compound, but the resulting film is not uniform (e.g., contains streaks, spots, or is hazy). How can I improve the film quality?

Answer:

Achieving a high-quality thin film depends on several factors related to the solution, the substrate, and the spin coating parameters.

Potential Cause Explanation Recommended Solution
Particulates in Solution Undissolved particles or dust in the solution can be dragged across the substrate during spin coating, causing streaks.- Filter the solution through a 0.2 µm syringe filter immediately before use.- Ensure that the solvent and the this compound powder are of high purity.
Substrate Contamination The substrate surface may have dust particles, organic residues, or an uneven surface energy, leading to poor wetting and film adhesion.- Implement a thorough substrate cleaning procedure (e.g., sonication in a sequence of detergents, deionized water, acetone, and isopropanol).- A final surface treatment with UV-ozone or oxygen plasma can improve wetting.
Inappropriate Spin Speed or Acceleration The spin speed and acceleration rate significantly influence the film thickness and uniformity.- Optimize the spin speed and duration. Higher speeds generally result in thinner films.- A two-step spin program with an initial low-speed step to spread the solution followed by a high-speed step for thinning can improve uniformity.
Solution Viscosity and Concentration The viscosity of the solution affects how it spreads on the substrate. A solution that is too dilute or too concentrated can lead to non-uniform films.- Adjust the concentration of this compound in the solution. This will also affect the final film thickness.- The choice of solvent also influences viscosity.
Poor Wetting The solution may not wet the substrate surface evenly, leading to dewetting and the formation of islands or holes in the film.- Ensure the substrate is properly cleaned and has a suitable surface energy.- Consider using a different solvent that has a lower surface tension.
"Coffee Ring" Effect Faster evaporation at the edge of the deposited droplet can lead to a thicker ring of material at the perimeter.- Try a dynamic dispense, where the solution is dispensed while the substrate is already rotating at a low speed.- Use a solvent with a lower vapor pressure to slow down evaporation.

Data Presentation

Solubility of this compound in Common Organic Solvents

SolventSolubilityRemarks
MethanolSoluble[1]
ChloroformSlightly Soluble[1]
Ethyl AcetateSlightly Soluble[1]
WaterInsoluble[1][2][3]
ChlorobenzeneExpected to be solubleCommonly used for organic electronics.
TolueneExpected to be solubleCommonly used for organic electronics.
Tetrahydrofuran (THF)Expected to be solubleA common polar aprotic solvent.
Dimethylformamide (DMF)Expected to be solubleA common polar aprotic solvent.
Dimethyl sulfoxide (DMSO)Expected to be solubleA common polar aprotic solvent.

Note: "Expected to be soluble" is based on the chemical properties of this compound and its similarity to other organic semiconductor materials. Experimental verification is recommended for specific concentrations.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Solution of this compound in Chlorobenzene

Objective: To prepare a stock solution for spin coating of a hole transport layer.

Materials:

  • This compound powder

  • Anhydrous chlorobenzene (high purity)

  • 20 mL amber glass vial with a PTFE-lined cap

  • Magnetic stir bar

  • Magnetic stir plate with heating capability

  • Analytical balance

  • 0.2 µm PTFE syringe filter

Procedure:

  • Place the 20 mL amber vial on the analytical balance and tare it.

  • Carefully weigh 100 mg of this compound into the vial.

  • Remove the vial from the balance and add a small magnetic stir bar.

  • In a fume hood, add 10 mL of anhydrous chlorobenzene to the vial.

  • Tightly cap the vial and place it on the magnetic stir plate.

  • Stir the solution at room temperature until all the solid has dissolved.

  • If dissolution is slow, gently heat the solution to 40-50 °C while stirring. Do not exceed 60 °C to minimize solvent evaporation.

  • Once the solution is clear and all solid has dissolved, turn off the heat and allow the solution to cool to room temperature.

  • Immediately before use, draw the solution into a syringe and attach the 0.2 µm PTFE filter. Filter the solution into a clean vial or directly onto the substrate for spin coating.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_fab Device Fabrication weigh 1. Weigh this compound add_solvent 2. Add Anhydrous Solvent weigh->add_solvent dissolve 3. Dissolve with Stirring/Heating add_solvent->dissolve cool 4. Cool to Room Temperature dissolve->cool filter 5. Filter with 0.2 µm Syringe Filter cool->filter spin_coat 6. Spin Coat on Substrate filter->spin_coat anneal 7. Anneal the Film spin_coat->anneal

Caption: Experimental workflow for solution preparation and device fabrication.

troubleshooting_precipitation start Precipitate Observed in Solution cause1 Low Solubility / Supersaturation start->cause1 cause2 Temperature Drop start->cause2 cause3 Solvent Evaporation start->cause3 cause4 Degradation start->cause4 solution1 Reduce Concentration / Change Solvent / Gentle Heating cause1->solution1 solution2 Maintain Constant Temperature / Use Lower Concentration cause2->solution2 solution3 Ensure Proper Sealing / Prepare Fresh Solution cause3->solution3 solution4 Use Inert Atmosphere / Protect from Light / Prepare Fresh cause cause -4 -4 -4->solution4

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Degradation of 4,4'-Dimethoxydiphenylamine in Electronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development and materials science who are utilizing 4,4'-Dimethoxydiphenylamine (DMDPA) in electronic devices. The content addresses potential degradation pathways and experimental challenges.

Disclaimer: Specific degradation pathways for this compound in electronic devices are not extensively documented in publicly available literature. The information provided is based on the general understanding of the degradation of amine-based organic semiconductor materials, particularly those used as hole transport layers (HTLs) in Organic Light Emitting Diodes (OLEDs).

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound in an electronic device?

A1: The primary environmental factors leading to the degradation of amine-based materials like this compound are exposure to oxygen and moisture, elevated temperatures, and high-energy light (photodegradation).[1] These factors can lead to chemical and physical changes in the material, ultimately affecting device performance and lifetime.[1]

Q2: What are the likely chemical degradation pathways for this compound under operational stress in an OLED?

A2: Under electrical stress, diarylamine compounds can undergo oxidation to form radical cations.[2] These reactive species can then participate in further reactions, such as dimerization or reactions with other components in the device stack. The presence of oxygen can lead to the formation of quinone-imine type structures and other oxidation products. Thermal stress can cause bond cleavage, potentially at the C-N or C-O bonds of the methoxy (B1213986) groups.

Q3: How can I detect the degradation of the this compound layer in my device?

A3: Degradation can be inferred from changes in device performance, such as a decrease in luminance, an increase in operating voltage, or a change in the color of the emission.[1] For direct detection, analytical techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) can be used to identify degradation products within the device layers.[3][4][5][6]

Q4: Can the degradation of the this compound layer affect other layers in the device?

A4: Yes, the degradation of the hole transport layer can have a cascading effect. Degradation byproducts can migrate into adjacent layers, such as the emissive layer, where they can act as luminescence quenchers.[1] Furthermore, changes in the morphology or electronic properties of the DMDPA layer can lead to poor charge injection or transport, affecting the overall device efficiency and stability.

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Rapid decrease in device luminance - Oxidative degradation of the DMDPA layer: Presence of residual oxygen or moisture in the fabrication environment or permeation through the encapsulation. - Thermal degradation: High operating temperatures leading to molecular decomposition. - Photochemical degradation: Exposure to high-energy photons, especially in blue or UV-emitting devices.- Ensure all fabrication and testing are conducted in a high-purity inert atmosphere (e.g., nitrogen or argon glovebox). - Improve the device encapsulation to minimize oxygen and moisture ingress. - Monitor the device temperature during operation and implement heat sinking if necessary. - Incorporate UV filtering layers if applicable.
Increase in operating voltage - Formation of charge traps: Degradation products can act as charge traps, impeding charge transport. - Interface degradation: Chemical reactions at the interface between the DMDPA layer and the adjacent layers (e.g., anode or emissive layer) can create an energy barrier for charge injection.- Purify the this compound material to remove any impurities that could act as initial degradation sites. - Optimize the deposition parameters to ensure a smooth and uniform film morphology. - Consider introducing a thin interlayer to improve the stability of the interface.
Color shift in emission - Formation of emissive degradation products: Some degradation byproducts may have their own emissive properties at different wavelengths. - Quenching of the primary emitter: Degradation products can selectively quench the intended emission, leading to a change in the perceived color.- Use spectroscopic techniques (e.g., photoluminescence, electroluminescence) to analyze the emission spectrum over time and identify any new emission peaks. - Employ analytical techniques like mass spectrometry to identify the chemical structure of potential emissive byproducts.[4][6]
Formation of dark spots or shorts - Localized degradation: Inhomogeneous degradation can lead to the formation of non-emissive areas or conductive pathways that short the device. - Electrochemical reactions: Irreversible electrochemical oxidation of the diarylamine can lead to the formation of insoluble or conductive species.[2]- Improve the uniformity of the deposited films to avoid localized hotspots. - Use microscopy techniques (e.g., SEM, AFM) to inspect the morphology of the degraded areas. - Perform cyclic voltammetry on the material to understand its electrochemical stability.

Experimental Protocols

Protocol 1: Accelerated Aging Test

This protocol is a general guideline for performing accelerated aging tests to evaluate the stability of this compound under thermal stress.[7][8][9]

  • Sample Preparation: Fabricate the electronic devices incorporating the this compound layer under controlled inert conditions. Ensure proper encapsulation of the devices.

  • Initial Characterization: Measure the initial performance metrics of the devices, such as current-voltage-luminance (IVL) characteristics and electroluminescence spectra.

  • Aging Conditions:

    • Select a range of elevated temperatures for the aging test (e.g., 50 °C, 65 °C, 85 °C). The chosen temperatures should be below the glass transition temperature of the material to avoid phase changes.

    • Place the devices in a temperature-controlled oven or chamber with a controlled atmosphere (e.g., nitrogen).

  • In-situ Monitoring (if possible): Continuously monitor the device performance metrics during the aging process.

  • Periodic Characterization: At regular intervals, remove a subset of devices from the oven and cool them to room temperature. Re-measure their performance metrics.

  • Data Analysis: Plot the change in performance (e.g., normalized luminance) as a function of aging time for each temperature. Use this data to extrapolate the device lifetime at room temperature using models like the Arrhenius equation.

Protocol 2: Cyclic Voltammetry for Electrochemical Stability

Cyclic voltammetry (CV) is a useful technique to assess the electrochemical stability of this compound and its propensity for oxidation.[10][11]

  • Electrolyte Preparation: Prepare a solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).

  • Analyte Solution: Dissolve a small amount of this compound in the electrolyte solution to a known concentration (e.g., 1 mM).

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).

    • Purge the electrochemical cell with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the measurement and maintain an inert atmosphere during the experiment.

  • CV Measurement:

    • Scan the potential from an initial value where no reaction occurs towards a more positive potential to observe the oxidation peak.

    • Reverse the scan direction to observe the corresponding reduction peak.

    • Perform multiple cycles to check for the reversibility of the redox process. An irreversible or quasi-reversible process suggests that the oxidized species is unstable and undergoes chemical reactions.

  • Data Analysis:

    • Determine the oxidation potential of this compound.

    • Analyze the shape of the voltammogram and the peak separation to assess the reversibility of the oxidation process.

Visualizations

General Degradation Pathways of Diarylamine-based HTLs cluster_stressors Stress Factors DMDPA This compound (Pristine) Oxidized_DMDPA Oxidized DMDPA (Radical Cation) DMDPA->Oxidized_DMDPA Oxidation Degradation_Products Degradation Products (e.g., Dimers, Quinone-imines) Oxidized_DMDPA->Degradation_Products Further Reactions Device_Failure Device Failure (Reduced Luminance, Increased Voltage) Degradation_Products->Device_Failure Electrical_Stress Electrical Bias Electrical_Stress->Oxidized_DMDPA Thermal_Stress Heat Thermal_Stress->Degradation_Products Photo_Stress Light Photo_Stress->Degradation_Products Environmental_Stress Oxygen / Moisture Environmental_Stress->Degradation_Products Troubleshooting Workflow for Device Instability Start Device Instability Observed (e.g., Luminance Decay) Check_Environmental Check for Environmental Contamination (O₂, H₂O) Start->Check_Environmental Improve_Encapsulation Improve Encapsulation / Glovebox Purity Check_Environmental->Improve_Encapsulation Yes Check_Thermal Evaluate Thermal Stress Check_Environmental->Check_Thermal No Improve_Encapsulation->Check_Thermal Reduce_Temp Reduce Operating Temperature / Improve Heat Sinking Check_Thermal->Reduce_Temp Yes Check_Material Analyze Material Purity Check_Thermal->Check_Material No Reduce_Temp->Check_Material Purify_Material Purify this compound Check_Material->Purify_Material Impure Check_Interfaces Investigate Layer Interfaces Check_Material->Check_Interfaces Pure Purify_Material->Check_Interfaces Optimize_Deposition Optimize Deposition Parameters / Add Interlayer Check_Interfaces->Optimize_Deposition Poor End Improved Device Stability Check_Interfaces->End Good Optimize_Deposition->End

References

Technical Support Center: Purification of 4,4'-Dimethoxydiphenylamine for OLED Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in 4,4'-dimethoxydiphenylamine for high-purity OLED applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: The most prevalent impurities depend on the synthetic route. A common and particularly challenging impurity is N-methyl-4,4'-dimethoxydiphenylamine, which can form as a byproduct during the methylation step of the synthesis.[1] Other potential impurities include unreacted starting materials, byproducts from side reactions, and residual solvents. Due to its amine functionality, this compound is also susceptible to slow oxidation upon prolonged exposure to air, leading to colored degradation products.[2][3] For OLED-grade materials, metallic and halogenated impurities are also of significant concern as they can negatively impact device performance and lifetime.[4]

Q2: Why is the purity of this compound so critical for OLED applications?

A2: The purity of organic materials used in OLEDs is paramount for optimal device performance, efficiency, and longevity. Impurities can act as charge traps, leading to increased operating voltage and reduced quantum efficiency. They can also serve as quenching sites for excitons, diminishing the light output of the device. Furthermore, certain impurities can participate in electrochemical reactions that degrade the organic materials, leading to a shorter device lifetime.[4] Halogenated impurities, in particular, have been shown to have a significant detrimental effect on device performance.[4]

Q3: What are the primary methods for purifying this compound?

A3: The primary methods for purifying this compound to OLED-grade purity are recrystallization, column chromatography, and vacuum sublimation. Recrystallization is a common and effective technique for removing many impurities. Column chromatography can be used to separate the desired compound from impurities with different polarities. Vacuum sublimation is a widely used industrial method for achieving the high purity required for organic electronic materials, as it effectively removes non-volatile impurities.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound.[2][5] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is suitable for this purpose.[6] The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak shape. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Troubleshooting Guides

Issue 1: Persistent Impurity After Recrystallization

Symptom: HPLC analysis shows a persistent impurity peak even after multiple recrystallization attempts. This is often the case with the N-methyl-4,4'-dimethoxydiphenylamine byproduct.[1]

Possible Causes & Solutions:

Possible CauseSuggested Solution
Co-crystallization of the impurity The impurity has a very similar solubility profile to the product.
Solution 1: Change the solvent system. Experiment with different solvent pairs. If you are using a polar solvent like methanol (B129727), try a less polar system.
Solution 2: Column Chromatography. If changing the solvent is ineffective, column chromatography is recommended for separating compounds with different polarities.
Solution 3: Preparative HPLC. For achieving the highest purity and for separating very similar compounds, preparative HPLC can be employed.[7][8]
Inefficient recrystallization technique The cooling process is too rapid, trapping impurities in the crystal lattice.
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.
Issue 2: Low Yield After Purification

Symptom: The amount of purified this compound recovered is significantly lower than expected.

Possible Causes & Solutions:

Purification MethodPossible CauseSuggested Solution
Recrystallization The chosen solvent is too good a solvent, even at low temperatures.Solution: Select a solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a solvent mixture and adjust the ratio to decrease solubility upon cooling.
Too much solvent was used to wash the crystals.Solution: Wash the filtered crystals with a minimal amount of ice-cold solvent.
Column Chromatography The compound is highly retained on the column.Solution: Gradually increase the polarity of the mobile phase to ensure the compound elutes completely.
The compound is spread across too many fractions.Solution: Monitor the elution closely using TLC or a UV detector to collect the fractions containing the product more effectively.
Sublimation The sublimation temperature is too high, causing decomposition.Solution: Lower the sublimation temperature and adjust the vacuum to find the optimal conditions where the compound sublimes without significant degradation.
The collection surface (cold finger) is not cold enough.Solution: Ensure a sufficient temperature gradient between the heating source and the cold finger for efficient deposition of the sublimed product.
Issue 3: Discoloration of the Purified Product

Symptom: The purified this compound has a yellowish or brownish tint, indicating the presence of colored impurities.

Possible Causes & Solutions:

Possible CauseSuggested Solution
Oxidation of the amine The compound has been exposed to air for a prolonged period.
Solution 1: Charcoal Treatment. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal.
Solution 2: Storage. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent further oxidation.[2]
Presence of colored byproducts The synthesis produced colored side products that were not fully removed.
Solution: Column chromatography is often effective at separating colored impurities from the desired product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Starting PurityExpected Final PurityAdvantagesDisadvantages
Recrystallization 95-98%>99% (with optimized solvent)Simple, cost-effective, scalable.May not remove impurities with similar solubility profiles (e.g., N-methyl byproduct).
Column Chromatography 95-98%>99.5%High resolution for separating a wide range of impurities.Time-consuming, requires larger volumes of solvent, less scalable than recrystallization.
Vacuum Sublimation >98%>99.9%Can achieve very high purity, solvent-free.[9]Requires specialized equipment, may not be suitable for thermally unstable compounds.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot methanol required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot deionized water dropwise to the hot methanol solution until the solution becomes slightly cloudy. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture with a low percentage of ethyl acetate).

  • Fraction Collection: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the this compound. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Sublimation (General Procedure)
  • Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system.

  • Cooling: Circulate a coolant (e.g., cold water) through the cold finger of the apparatus.

  • Heating: Gently heat the bottom of the apparatus containing the crude material using a heating mantle or oil bath. The temperature should be high enough for the compound to sublime but below its decomposition temperature. The optimal temperature and pressure should be determined empirically, starting with a low temperature and gradually increasing it while monitoring for sublimation.

  • Deposition: The sublimed this compound will deposit as pure crystals on the cold finger.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature. Carefully break the vacuum and collect the purified crystals from the cold finger.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude Product dissolve Dissolve in Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Drying wash->dry recrys_end Purified Product dry->recrys_end

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude Product dissolve_col Dissolve and Adsorb on Silica col_start->dissolve_col load_sample Load Sample dissolve_col->load_sample pack_col Pack Column with Silica Gel pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor with TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Solvent Evaporation combine_fractions->evaporate col_end Purified Product evaporate->col_end

Caption: Workflow for the purification of this compound by column chromatography.

sublimation_workflow cluster_sublimation Vacuum Sublimation Workflow sub_start Crude Product load_apparatus Load into Apparatus sub_start->load_apparatus apply_vacuum Apply High Vacuum load_apparatus->apply_vacuum cool_finger Cool Cold Finger apply_vacuum->cool_finger heat_sample Gently Heat cool_finger->heat_sample deposition Deposition on Cold Finger heat_sample->deposition cool_down Cool to RT deposition->cool_down collect_product Collect Purified Product cool_down->collect_product sub_end Purified Product collect_product->sub_end

Caption: General workflow for the purification of this compound by vacuum sublimation.

References

Technical Support Center: Scaling Up the Synthesis of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4,4'-Dimethoxydiphenylamine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during laboratory and pilot-scale production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via two common methods: Buchwald-Hartwig Amination and Ullmann Condensation.

Buchwald-Hartwig Amination Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active catalyst is sensitive to air.[1] 2. Inappropriate Ligand: The choice of phosphine (B1218219) ligand is critical for reaction efficiency.[2] 3. Incorrect Base: The base plays a crucial role in the catalytic cycle; its strength and solubility are key factors.[1][3] 4. Low Reaction Temperature: Typical temperatures for this reaction are between 80-100°C.[1][2]1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all reagents and solvents are anhydrous. Consider using a pre-catalyst that is more air-stable. 2. For diarylamine synthesis, bulky, electron-rich phosphine ligands like XPhos or tBuXPhos often give good results.[4] Screen a variety of ligands to find the optimal one for your specific substrate combination.[2] 3. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be necessary, potentially requiring higher temperatures.[1][2] The particle size and agitation rate can also impact reactions with inorganic bases.[2] 4. Gradually increase the reaction temperature, monitoring for potential side reactions or decomposition.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Presence of Water: Trace amounts of water can lead to the formation of the dehalogenated starting material. 2. Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation or side reactions.1. Use anhydrous solvents and reagents. 2. Optimize the ligand-to-palladium ratio; typically, a slight excess of the ligand is used.
Difficulty in Product Purification 1. Removal of Palladium Catalyst: Residual palladium can contaminate the final product. 2. Separation from Ligand and Byproducts: The phosphine ligand and its oxide can be difficult to separate from the desired product.1. After the reaction, the mixture can be filtered through celite to remove the catalyst.[5] Several methods for palladium removal on a larger scale have been reported.[5] 2. Purification is typically achieved by silica (B1680970) gel column chromatography.[5]
Ullmann Condensation Troubleshooting
Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive Copper Catalyst: The surface of the copper catalyst can be oxidized. 2. High Reaction Temperature Required: Traditional Ullmann reactions often require temperatures exceeding 200°C.[6] 3. Inappropriate Solvent: High-boiling polar solvents are typically required.[6]1. Use freshly activated copper powder or a high-purity copper salt like CuI.[6] 2. Modern protocols with the addition of ligands can lower the required reaction temperature.[7] 3. Solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are commonly used.[6]
Formation of Side Products (e.g., Homocoupling) 1. Reaction Conditions Favoring Self-Coupling: The reaction conditions may promote the coupling of two molecules of the aryl halide.1. Optimize the stoichiometry of the reactants. Using a slight excess of the amine component can sometimes favor the desired cross-coupling reaction.
Difficulty in Product Purification 1. Removal of Copper Catalyst: Residual copper can be challenging to remove from the product. 2. Separation from Starting Materials and Byproducts: Overlapping polarities can make chromatographic separation difficult.1. After the reaction, dilute the mixture with a suitable solvent and filter to remove insoluble copper species. An aqueous workup with an ammonia (B1221849) solution can help to complex and remove copper salts. 2. Column chromatography is often necessary for purification.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for scaling up the synthesis of this compound: Buchwald-Hartwig amination or Ullmann condensation?

A1: Both methods have been successfully used for the synthesis of diarylamines on a larger scale. The Buchwald-Hartwig amination generally offers milder reaction conditions and a broader substrate scope. However, the cost of the palladium catalyst and phosphine ligands can be a significant factor in large-scale production. The Ullmann condensation is a more classical approach that uses a less expensive copper catalyst, but it often requires higher reaction temperatures and can have lower functional group tolerance.[6] The choice will depend on factors such as cost, available equipment, and the specific requirements for product purity.

Q2: What are the most critical parameters to control during the scale-up of a Buchwald-Hartwig amination?

A2: Key parameters to control include:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent catalyst deactivation.[1]

  • Purity of Reagents and Solvents: Water and other impurities can lead to side reactions and lower yields. Using high-purity, anhydrous reagents and solvents is essential.

  • Temperature Control: Exothermic reactions can occur, and maintaining a consistent temperature is important for reproducibility and to minimize side reactions.

  • Mixing: Efficient mixing is critical, especially when using solid bases, to ensure a homogeneous reaction mixture.[2]

Q3: How can I minimize the formation of the hydrodehalogenated byproduct in my Buchwald-Hartwig reaction?

A3: The formation of the hydrodehalogenated byproduct is often due to the presence of trace amounts of water. Ensure that all your solvents and reagents are scrupulously dried. Using a glovebox or Schlenk techniques can help to exclude moisture and air.

Q4: What is the best way to remove the copper catalyst after an Ullmann condensation?

A4: After the reaction is complete, the reaction mixture can be diluted with an organic solvent and filtered through a pad of celite to remove the insoluble copper catalyst and salts. Washing the organic layer with an aqueous solution of ammonia can also help to remove residual copper by forming a soluble copper-ammonia complex.

Q5: Are there any "greener" alternatives for the synthesis of this compound?

A5: Research into greener synthetic methods is ongoing. For Ullmann-type reactions, the use of recyclable heterogeneous catalysts and performing reactions in more environmentally friendly solvents or even under solvent-free conditions are being explored.[8] For Buchwald-Hartwig reactions, catalyst systems with very low loadings and the use of more benign solvents are areas of active research.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of diarylamines, providing a basis for comparison and optimization of reaction conditions.

Table 1: Buchwald-Hartwig Amination - Effect of Ligand and Base on Yield

Entry Aryl Halide Amine Pd Source Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-Bromoanisole (B123540)4-MethoxyanilinePd(OAc)₂XPhosK₃PO₄Toluene (B28343)1101672[This is an illustrative example based on similar reactions]
2Aryl BromideAnilinePd(OAc)₂BINAPCs₂CO₃Toluene1108High[5]
3Aryl BromideAnilinePd₂(dba)₃tBuXPhosNaOtBuToluene1002477[4]
4Aryl BromideAnilinePd₂(dba)₃XPhosNaOtBuToluene10024>99[4]

Table 2: Ullmann Condensation - Effect of Copper Source and Ligand on Yield

Entry Aryl Halide Amine Copper Source Ligand Base Solvent Temp (°C) Yield (%) Reference
14-Iodoanisole (B42571)Acetyl-p-anisidineCopper BronzeNoneNa₂CO₃Not SpecifiedHighNot Specified (hydrolysis step required)[This is a classic method]
2Aryl IodideAnilineCuI1,10-Phenanthroline (B135089)K₂CO₃NMP12085-95[Illustrative modern protocol]
3Aryl BromideAnilineCuINoneK₂CO₃DMF12065-92[Illustrative modern protocol]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of diarylamines.

Materials:

  • 4-Bromoanisole

  • 4-Methoxyaniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 4-bromoanisole (1.0 mmol, 1.0 equiv) and 4-methoxyaniline (1.2 mmol, 1.2 equiv).

  • Add finely ground potassium phosphate (2.1 mmol, 2.1 equiv).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Ullmann Condensation Synthesis of this compound (Modern Approach)

This protocol is a representative modern procedure for the Ullmann condensation.

Materials:

  • 4-Iodoanisole

  • 4-Methoxyaniline

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (e.g., 0.1 mmol, 10 mol%) and 1,10-phenanthroline (e.g., 0.2 mmol, 20 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 4-iodoanisole (1.0 mmol, 1.0 equiv) and 4-methoxyaniline (1.2 mmol, 1.2 equiv).

  • Add finely ground potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add anhydrous DMF (e.g., 5 mL) via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine. To remove residual copper, the organic layer can be washed with an aqueous ammonia solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep1 Weigh Reactants: - 4-Bromoanisole - 4-Methoxyaniline - K3PO4 prep2 Prepare Catalyst System: - Pd(OAc)2 - XPhos prep1->prep2 prep3 Add Anhydrous Toluene prep2->prep3 react1 Inert Atmosphere (N2 or Ar) prep3->react1 react2 Heating (110°C) & Stirring react1->react2 react3 Monitor Progress (TLC/GC-MS) react2->react3 workup1 Cool & Dilute react3->workup1 workup2 Filter (Celite) workup1->workup2 workup3 Aqueous Wash workup2->workup3 workup4 Dry & Concentrate workup3->workup4 workup5 Column Chromatography workup4->workup5 analysis1 Characterization (NMR, MS, etc.) workup5->analysis1

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Yield or Incomplete Reaction catalyst Is the catalyst active and handled under inert conditions? start->catalyst reagents Are reagents and solvents pure and anhydrous? catalyst->reagents Yes catalyst_no Action: - Use fresh catalyst/pre-catalyst. - Ensure inert atmosphere. catalyst->catalyst_no No conditions Are temperature and reaction time optimized? reagents->conditions Yes reagents_no Action: - Purify/dry reagents and solvents. reagents->reagents_no No base_ligand Is the base/ligand combination appropriate for the substrates? conditions->base_ligand Yes conditions_no Action: - Increase temperature/time incrementally. - Monitor reaction progress. conditions->conditions_no No base_ligand_no Action: - Screen different bases/ligands. base_ligand->base_ligand_no No end_node Yield Improved base_ligand->end_node Yes

Caption: Troubleshooting logic for low reaction yield.

References

Catalyst selection for efficient synthesis of 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the efficient synthesis of 4,4'-Dimethoxydiphenylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound and other diarylamines are transition metal-catalyzed cross-coupling reactions. The two most common approaches are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming carbon-nitrogen (C-N) bonds. It involves the coupling of an aryl halide or triflate with an amine.[1][2]

  • Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an amine, alcohol, or thiol.[3] While historically requiring harsh conditions, modern protocols have improved its applicability.[3][4]

Other notable methods include the Chan-Evans-Lam reaction and newer approaches like nitrosonium-initiated C-N bond formation.[5][6]

Q2: How do I select the appropriate catalyst system for the Buchwald-Hartwig amination of this compound?

A2: Catalyst selection is critical for a successful Buchwald-Hartwig amination. The choice of both the palladium precursor and the ligand is crucial.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and preformed palladium(I) dimer precatalysts.[7][8]

  • Ligand: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For the synthesis of diarylamines, sterically hindered and electron-rich phosphine (B1218219) ligands are often highly effective.[9] Examples of successful ligands include:

    • Biaryl monophosphine ligands: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is known to promote the formation of the active monoligated Pd(0) species.[9]

    • Bidentate phosphine ligands: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) have been shown to be effective, particularly for coupling primary amines.[1]

The optimal ligand can depend on the specific substrates and reaction conditions. It is often necessary to screen a few ligands to find the best performer for your system.

Q3: What are the typical reaction conditions for an Ullmann condensation to synthesize this compound?

A3: Traditional Ullmann reactions often required high temperatures (frequently over 210°C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF).[3] Stoichiometric amounts of copper, often activated copper powder, were also common.[3]

Modern Ullmann-type reactions have been developed with improved conditions, including the use of soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which can allow for lower reaction temperatures.[3] For instance, a copper(I) iodide and phenanthroline catalyst system can be used.[3]

Q4: What role does the solvent play in the synthesis of this compound?

A4: The solvent can significantly influence the reaction rate, selectivity, and catalyst stability in cross-coupling reactions.[10][11] In palladium-catalyzed aminations, polar aprotic solvents are often used.[12] The solvent can affect the solubility of reagents and intermediates, and polar solvents can stabilize charged intermediates in the catalytic cycle.[12][13] The choice of solvent can be critical and may need to be optimized for a specific catalyst system and substrates.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound
Possible Cause Troubleshooting Step
Inactive Catalyst For palladium-catalyzed reactions, ensure the Pd(0) active species is being generated. If using a Pd(II) precatalyst, the reduction to Pd(0) may be inefficient. Consider using a different palladium source or ligand. For Ullmann reactions, ensure the copper catalyst is active; in situ activation may be necessary.[3]
Poor Ligand Choice The chosen ligand may not be optimal for the specific substrates. Screen a variety of ligands, particularly bulky, electron-rich phosphine ligands for Buchwald-Hartwig reactions.[1][9]
Incorrect Base The base plays a crucial role in the catalytic cycle. Common bases for Buchwald-Hartwig include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[7] The strength and solubility of the base can impact the reaction outcome.
Inappropriate Solvent The solvent may not be suitable for the reaction. Try different solvents, such as toluene, dioxane, or THF for Buchwald-Hartwig reactions.[14] The polarity of the solvent can significantly affect the reaction.[12][13]
Reaction Temperature Too Low Some coupling reactions require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress.
Reagent Purity Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and the solvent are pure and dry.
Problem 2: Formation of Side Products
Possible Cause Troubleshooting Step
Hydrodehalogenation of Aryl Halide This side reaction can compete with the desired amination. It can be influenced by the ligand, base, and solvent. Optimizing these parameters can minimize this side product.
Formation of Aryl Alcohol or Diarylether In palladium-catalyzed reactions, especially with hydroxide (B78521) bases, the formation of these byproducts can occur.[15] Careful selection of the base and reaction conditions is necessary to suppress these side reactions.
Homocoupling of Starting Materials The formation of biaryl compounds from the aryl halide can occur. This is often a sign of a non-optimal catalyst system or reaction conditions.
Di-arylation of the Amine In the case of primary amines, double arylation can be a problem. The choice of ligand and the stoichiometry of the reactants can influence the selectivity for mono-arylation.[15]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time (typically 2-24 hours).

  • Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Data Summary

Catalyst System Performance in Diarylamine Synthesis
Catalyst SystemReactantsBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosAryl halide, AmineNaOtBuToluene1001895Based on typical Buchwald-Hartwig conditions
CuI / PhenanthrolineAryl halide, AnilineK₂CO₃DMF1202485Based on typical Ullmann conditions
NOBF₄ / FeNitrosoarene, Anisole-CH₂Cl₂50366[5][6]

Note: The yields are representative and can vary based on the specific substrates and precise reaction conditions.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_catalyst 1. Check Catalyst Activity - Is the Pd(0) species forming? - Is the copper catalyst activated? start->check_catalyst check_ligand 2. Evaluate Ligand - Is the ligand appropriate for the reaction? - Screen alternative ligands. check_catalyst->check_ligand No Improvement success Yield Improved check_catalyst->success Improvement check_base 3. Assess Base - Is the base strength and solubility optimal? check_ligand->check_base No Improvement check_ligand->success Improvement check_solvent 4. Re-evaluate Solvent - Is the solvent appropriate for the catalyst system? check_base->check_solvent No Improvement check_base->success Improvement check_temp 5. Adjust Temperature - Is the reaction temperature sufficient? check_solvent->check_temp No Improvement check_solvent->success Improvement check_purity 6. Verify Reagent Purity - Are starting materials and solvent pure and dry? check_temp->check_purity No Improvement check_temp->success Improvement check_purity->start No Improvement Re-evaluate entire protocol check_purity->success Improvement

Caption: A step-by-step troubleshooting guide for addressing low product yield.

Catalyst Selection Logic

Catalyst_Selection start Starting Synthesis of This compound method Choose Primary Synthetic Route start->method buchwald Buchwald-Hartwig Amination (Palladium-Catalyzed) method->buchwald High Versatility & Mild Conditions ullmann Ullmann Condensation (Copper-Catalyzed) method->ullmann Cost-Effective & Traditional Route buchwald_catalyst Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) buchwald->buchwald_catalyst ullmann_catalyst Select Cu Source (e.g., CuI, Cu powder) ullmann->ullmann_catalyst buchwald_ligand Select Ligand (e.g., XPhos, BINAP, DPPF) buchwald_catalyst->buchwald_ligand optimize Optimize Reaction Conditions (Base, Solvent, Temperature) buchwald_ligand->optimize ullmann_ligand Consider Ligand (e.g., Phenanthroline, Diamine) ullmann_catalyst->ullmann_ligand ullmann_ligand->optimize product Synthesized Product optimize->product

Caption: Decision tree for selecting a catalytic method and system.

References

Validation & Comparative

A Comparative Guide to Hole Transporting Materials: 4,4'-Dimethoxydiphenylamine vs. Spiro-OMeTAD

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the hole transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold standard HTM. However, its complex synthesis and high cost have driven researchers to explore simpler, more cost-effective alternatives. One such alternative that has garnered interest is 4,4'-Dimethoxydiphenylamine, a simpler triphenylamine (B166846) derivative.

This guide provides a comparative analysis of this compound and spiro-OMeTAD as hole transporting materials for perovskite solar cells, drawing upon available experimental data. While direct, head-to-head comparative studies using this compound as a standalone HTM are limited in the current literature, this guide will leverage data on spiro-OMeTAD and related triphenylamine-based HTMs to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Performance Comparison

Spiro-OMeTAD has been instrumental in achieving high power conversion efficiencies in PSCs, often exceeding 20%.[1] Its performance is well-documented and serves as a benchmark for new HTMs. The key photovoltaic parameters for a typical spiro-OMeTAD-based perovskite solar cell are summarized in the table below.

Hole Transporting MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Short-Circuit Current Density (JSC) (mA/cm2)Fill Factor (FF) (%)
spiro-OMeTAD >20[1]~1.1>23>75
This compound Not availableNot availableNot availableNot available

Note: The performance of spiro-OMeTAD can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

While specific data for this compound is absent, research on other simple triphenylamine derivatives suggests that they can be promising HTMs. For instance, new triphenylamine-based enamines have been synthesized and have shown performances comparable to spiro-OMeTAD, with one derivative achieving a power conversion efficiency of 18.4%.[1]

Physicochemical Properties

The efficacy of a hole transporting material is intrinsically linked to its physicochemical properties, including its energy levels (HOMO and LUMO), hole mobility, and conductivity.

Propertyspiro-OMeTADThis compound
HOMO Energy Level (eV) -5.1 to -5.2Not experimentally determined for PSC applications
LUMO Energy Level (eV) -2.0 to -2.2Not experimentally determined for PSC applications
Hole Mobility (cm2V-1s-1) 10-5 to 10-4[1]Not experimentally determined for PSC applications
Conductivity Low (requires dopants)Not experimentally determined for PSC applications

Note: The energy levels of spiro-OMeTAD can be influenced by the choice of dopants and additives.

For efficient hole extraction, the HOMO level of the HTM should be well-aligned with the valence band of the perovskite absorber. The relatively low hole mobility of spiro-OMeTAD is a known drawback, often necessitating the use of additives to improve conductivity.[1] While the hole mobility of this compound as a standalone HTM has not been reported in the context of PSCs, some of its derivatives have exhibited higher hole mobilities than spiro-OMeTAD.[1]

Experimental Protocols

The fabrication of efficient perovskite solar cells is a multi-step process requiring precise control over each layer's deposition. Below is a representative experimental protocol for the fabrication of a perovskite solar cell using a spiro-OMeTAD hole transporting layer. A similar procedure could be adapted for testing this compound, with adjustments to the solution concentration and spin coating parameters as needed.

Representative Fabrication Protocol for a Perovskite Solar Cell with Spiro-OMeTAD HTL
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • The cleaned substrates are then treated with UV-ozone for 15 minutes to enhance wettability.

  • Electron Transport Layer (ETL) Deposition:

    • A compact layer of TiO2 is deposited on the FTO substrate by spin coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) followed by annealing at high temperatures (e.g., 500 °C).

    • A mesoporous TiO2 layer is then deposited by spin coating a paste of TiO2 nanoparticles and sintered.

  • Perovskite Absorber Layer Deposition:

    • A perovskite precursor solution (e.g., a mixture of FAI, PbI2, MABr, and PbBr2 in a DMF:DMSO solvent mixture) is spin-coated onto the TiO2 layer in a nitrogen-filled glovebox.

    • An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite structure.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of spiro-OMeTAD is prepared in a solvent like chlorobenzene.

    • Additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are typically added to the spiro-OMeTAD solution to improve its conductivity and performance.

    • The spiro-OMeTAD solution is then spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition:

    • Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation through a shadow mask to define the active area of the solar cell.

Molecular Structures and Energy Level Diagram

The chemical structures of this compound and spiro-OMeTAD are depicted below, highlighting the simpler nature of the former.

G cluster_dma This compound cluster_spiro spiro-OMeTAD dma_img spiro_img

Caption: Chemical structures of this compound and spiro-OMeTAD.

An energy level diagram illustrates the alignment of the different layers in a typical perovskite solar cell, which is crucial for efficient charge extraction.

cluster_device Perovskite Solar Cell Energy Levels cluster_levels FTO FTO ETL ETL (e.g., TiO2) Perovskite Perovskite HTM HTM Metal Metal (e.g., Au) LUMO_ETL LUMO ~ -4.0 eV CB_Perovskite CB ~ -3.9 eV LUMO_ETL->CB_Perovskite Electron Transfer LUMO_HTM LUMO (spiro) ~ -2.1 eV HOMO_ETL VB_Perovskite VB ~ -5.4 eV HOMO_HTM HOMO (spiro) ~ -5.1 eV VB_Perovskite->HOMO_HTM Hole Transfer Work_Function_FTO WF ~ -4.4 eV Work_Function_Metal WF ~ -5.1 eV

Caption: Energy level diagram of a typical perovskite solar cell.

Conclusion

Spiro-OMeTAD remains the benchmark hole transporting material in perovskite solar cells due to its well-established high performance. However, its high cost and complex synthesis are significant hurdles for commercialization. This compound, as a simpler and potentially more cost-effective molecule, represents an interesting starting point for the design of new HTMs. While direct comparative data for this compound as a standalone HTM is currently lacking, the promising performance of its derivatives and other simple triphenylamine-based materials suggests that this class of compounds warrants further investigation. Future research focusing on the direct evaluation of this compound and its optimized derivatives in perovskite solar cells is crucial to fully assess their potential as viable alternatives to spiro-OMeTAD.

References

A Comparative Guide to the Performance of Diphenylamine Derivatives as Rubber Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various diphenylamine (B1679370) derivatives as antioxidants in rubber formulations. The information presented is collated from scientific literature and is intended to assist researchers in selecting the appropriate antioxidant for their specific application.

Mechanism of Action: A Brief Overview

Diphenylamine (DPA) and its derivatives are secondary antioxidants that function by interrupting the free-radical chain reactions that lead to the degradation of rubber.[1] The amine group in DPA derivatives can donate a hydrogen atom to reactive peroxy radicals, neutralizing them and forming a stable radical that does not propagate the oxidation chain.[1] This process significantly slows down the aging of rubber, which can be caused by exposure to heat, oxygen, and ozone.[1]

Quantitative Performance Data

The following table summarizes the performance of several common diphenylamine and related p-phenylenediamine (B122844) derivatives in various rubber formulations. It is important to note that the performance of an antioxidant can be influenced by the type of rubber, the curing system, and the presence of other additives.[1] Therefore, the data presented here should be considered as a comparative guide.

AntioxidantRubber TypeScorch Time (ts2, min)Cure Time (t90, min)Tensile Strength (MPa)Elongation at Break (%)Property Retention after Aging (%)Reference
Control (No Antioxidant) NBR2.512.518.5450(Baseline)[2]
4010NA (IPPD) NBR2.211.820.1520~85% (Tensile Strength)[2]
MC (N-(4-anilino phenyl) maleic imide) NBR2.412.119.8500~80% (Tensile Strength)[2]
TMPPD (2,4,6-Tris-(N-1,4-dimethylpentyl-p-phenylenediamino)-1,3,5-triazine) NBR2.312.020.5530>90% (Tensile Strength)[2]
Octylated Diphenylamine (ODPA) SBRNot ReportedNot ReportedNot ReportedNot ReportedImproved thermal stability[3]
4,4'-bis(α,α-dimethylbenzyl)diphenylamine General PurposeNot ReportedNot ReportedNot ReportedNot ReportedGood heat resistance[4]

Note: The data above is synthesized from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data.

Rubber Compounding

A typical rubber formulation is prepared on a two-roll mill. The general procedure is as follows:

  • The base rubber (e.g., Natural Rubber, SBR, NBR) is masticated on the mill until a band is formed.

  • Activators (e.g., Zinc Oxide, Stearic Acid) are added and mixed until fully dispersed.

  • The diphenylamine derivative antioxidant is then incorporated into the rubber matrix.

  • Fillers (e.g., Carbon Black, Silica) are added in portions, ensuring uniform dispersion.

  • Processing aids and other additives are introduced.

  • Finally, the curing agents (e.g., Sulfur, Accelerators) are added at a lower temperature to prevent premature vulcanization (scorch).

  • The compounded rubber is then sheeted out to a uniform thickness.

Determination of Curing Characteristics

The curing characteristics of the rubber compounds are determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D2084 .[5][6]

  • A small, uncured sample of the rubber compound is placed in the rheometer's die cavity.[6]

  • The instrument is set to the desired vulcanization temperature (e.g., 170°C).[2]

  • The torque required to oscillate the die is measured as a function of time.[7]

  • The resulting cure curve is used to determine the following parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.[7]

    • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.[7]

    • Scorch Time (ts2): The time at which vulcanization begins.[3]

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.[3]

Tensile Property Testing

The tensile properties of the vulcanized rubber are measured according to ASTM D412 .[8][9]

  • Dumbbell-shaped specimens are cut from the vulcanized rubber sheets.[10]

  • The thickness and width of the narrow section of the specimen are measured.

  • The specimen is placed in the grips of a tensile testing machine.

  • The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.[8]

  • The force and elongation are recorded throughout the test.

  • Tensile strength and elongation at break are calculated from the recorded data.[10]

Accelerated Aging

To evaluate the long-term performance of the antioxidants, accelerated aging tests are conducted according to ASTM D573 .[11][12]

  • The vulcanized rubber specimens are placed in a hot air oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 72 hours).[2]

  • After the aging period, the specimens are removed and allowed to cool to room temperature.

  • The tensile properties of the aged specimens are then measured as described in the protocol above.

  • The retention of tensile strength and elongation at break is calculated by comparing the values before and after aging.

Visualizing the Workflow

The following diagram illustrates the general workflow for the comparative evaluation of diphenylamine derivatives as rubber antioxidants.

G cluster_0 Preparation cluster_1 Initial Property Testing cluster_2 Durability Assessment cluster_3 Analysis A Rubber Compounding (Base Rubber, Fillers, Activators, Antioxidant) B Vulcanization (Curing Press) A->B C Curing Characteristics (ASTM D2084) - Scorch Time (ts2) - Cure Time (t90) B->C D Tensile Properties (ASTM D412) - Tensile Strength - Elongation at Break B->D E Accelerated Aging (ASTM D573) (Hot Air Oven) B->E G Comparative Performance Analysis - Property Retention (%) D->G F Post-Aging Tensile Properties (ASTM D412) E->F F->G

Caption: Workflow for Evaluating Rubber Antioxidant Performance.

References

A Comparative Guide to Purity Validation of 4,4'-Dimethoxydiphenylamine: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the validation of product quality and safety. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 4,4'-Dimethoxydiphenylamine. The information presented herein is supported by established analytical principles and experimental data for similar aromatic amines, offering a comprehensive resource for method selection and development.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1][2] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[1] A reversed-phase HPLC method is typically employed for this analysis.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterSpecification
Column Newcrom R1, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724), water, and phosphoric acid.[3] For MS compatibility, formic acid can be used instead of phosphoric acid.[3]
Gradient Isocratic or gradient elution can be optimized to achieve the best separation of impurities.
Flow Rate Typically 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at a wavelength that provides a strong signal for the analyte.
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).

  • Prepare a stock solution with a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration suitable for HPLC analysis.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

HPLC Purity Analysis Workflow

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a robust method, other techniques can offer complementary information or advantages in specific scenarios. The primary alternatives for the purity analysis of aromatic amines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureHPLC-UVGC-MSLC-MS/MS
Analyte Compatibility Excellent for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization is often required for polar amines.[4]Broad applicability, including non-volatile and thermally labile compounds.
Sensitivity GoodHighExcellent, often considered the 'gold standard' for quantification.[5]
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, provides mass-to-charge ratio for identification.Very high, combines chromatographic separation with two stages of mass analysis.[5]
Impurity Identification Limited to comparison with reference standards.Good, fragmentation patterns can help identify unknown impurities.Excellent, provides structural information for unknown impurity identification.[6][7]
Sample Preparation Relatively simple, involves dissolution and filtration.Can be more complex, may require derivatization to improve volatility.[4]Similar to HPLC, but may require more rigorous cleanup to avoid matrix effects.
Speed ModerateCan be faster for simple mixtures.Similar to HPLC.
Cost Relatively low initial and operational cost.Moderate initial cost, lower operational cost than LC-MS/MS.High initial and operational cost.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For aromatic amines like this compound, derivatization is often necessary to increase their volatility and thermal stability, which adds a step to the sample preparation process.

Hypothetical Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Autosampler.

Chromatographic Conditions:

ParameterSpecification
Column Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas Helium at a constant flow rate.
Injector Temperature 250 °C
Oven Temperature Program A temperature gradient is used to separate the analytes effectively.
MS Ionization Mode Electron Ionization (EI)
MS Detector Quadrupole or Ion Trap

Sample Preparation and Derivatization:

  • Dissolve the sample in a suitable organic solvent.

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the amine to a more volatile silyl (B83357) derivative.

  • Heat the mixture to complete the derivatization reaction.

  • Inject the derivatized sample into the GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample derivatize Derivatization dissolve->derivatize inject Inject into GC-MS derivatize->inject separate Separation in GC Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Peaks (Mass Spectra) detect->identify quantify Quantify Impurities identify->quantify

GC-MS Purity Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[9] This technique is particularly valuable for detecting and identifying impurities at very low levels and in complex matrices.

Hypothetical Experimental Protocol: LC-MS/MS

Instrumentation:

  • HPLC or UHPLC system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

  • Similar to the HPLC protocol described above, but with a mobile phase that is compatible with mass spectrometry (e.g., using formic acid or ammonium (B1175870) formate (B1220265) instead of non-volatile buffers like phosphate).

Mass Spectrometry Conditions:

ParameterSpecification
Ionization Source Electrospray Ionization (ESI) in positive ion mode.
Scan Mode Multiple Reaction Monitoring (MRM) for targeted impurity quantification or full scan for unknown impurity identification.
Collision Gas Argon or Nitrogen

Sample Preparation:

  • Similar to the HPLC protocol, ensuring the final sample is free of non-volatile buffers and salts that can interfere with the MS ionization source.

Conclusion

The choice of analytical technique for validating the purity of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a reliable, cost-effective, and robust method for routine purity assessments and is often the primary choice for quality control.

  • GC-MS is a valuable tool for identifying and quantifying volatile impurities, though it may require a more involved sample preparation process due to the need for derivatization.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for trace-level impurity analysis and for the definitive identification of unknown impurities, which is crucial during drug development and for regulatory submissions.

For comprehensive purity profiling, a combination of these techniques can be employed to provide orthogonal data, ensuring a thorough and accurate assessment of the material's quality.

References

Benchmarking the Nonlinear Optical (NLO) Properties of 4,4'-Dimethoxydiphenylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the third-order nonlinear optical (NLO) properties of 4,4'-dimethoxydiphenylamine derivatives. By examining the influence of various electron-donating and electron-withdrawing substituents, this document aims to elucidate structure-property relationships and benchmark these compounds against established NLO materials. The data presented is compiled from various scientific sources to offer a broad perspective for the design of novel optical materials.

Introduction to this compound Derivatives in NLO

Donor-π-acceptor (D-π-A) and related molecular architectures are fundamental to the design of organic NLO materials. The this compound core serves as an excellent electron-donating (D) unit. The introduction of various substituent groups allows for the fine-tuning of the intramolecular charge transfer (ICT) characteristics, which in turn governs the magnitude of the NLO response. This guide focuses on the third-order NLO properties, which are crucial for applications such as optical switching, data storage, and optical limiting.

Comparative Data of NLO Properties

The following table summarizes the third-order NLO properties of selected this compound derivatives and benchmark materials. The data has been aggregated from various experimental and computational studies. It is important to note that direct comparison should be made with caution, as experimental conditions can vary between different studies.

CompoundSubstituent (R)Second Hyperpolarizability (γ) (esu)Third-Order Susceptibility (χ(3)) (esu)Measurement Technique
This compound Derivatives
Derivative A-NO₂Data not available in searched resultsEstimated to be highZ-scan
Derivative B-CNData not available in searched resultsEstimated to be moderate to highZ-scan
Derivative C-CH₃Data not available in searched resultsEstimated to be moderateZ-scan
Derivative D-NH₂Data not available in searched resultsEstimated to be highZ-scan
Benchmark Materials
p-Nitroaniline (p-NA)-~9.3 x 10⁻³⁶ (theoretical)~1.6 x 10⁻¹³ (in solution)EFISH, Z-scan
Disperse Red 1 (DR1)-~4.8 x 10⁻³⁴ (theoretical)~2.5 x 10⁻¹² (in polymer film)THG, Z-scan

Note: Specific experimental values for the second hyperpolarizability (γ) and third-order susceptibility (χ(3)) of a systematically varied series of this compound derivatives were not available in the searched results. The expected trends are based on established principles of NLO material design, where strong electron-withdrawing groups (like -NO₂) and strong electron-donating groups (like -NH₂) attached to a π-conjugated system generally lead to enhanced NLO properties.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and characterization of NLO materials. Below are generalized procedures for the synthesis of this compound derivatives and the measurement of their third-order NLO properties using the Z-scan technique.

Synthesis of Substituted this compound Derivatives (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, suitable for synthesizing the target derivatives.[1][2][3][4]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromonitrobenzene for -NO₂ substituent)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine (B1218219) ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

  • Add the aryl halide and this compound to the flask.

  • Add the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Third-Order NLO Property Measurement (Z-scan Technique)

The Z-scan technique is a widely used method to determine the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), from which the real and imaginary parts of the third-order susceptibility (χ(3)) and the second hyperpolarizability (γ) can be calculated.[5][6][7][8][9][10][11][12]

Experimental Setup:

  • A high-power, pulsed laser (e.g., Nd:YAG laser at 532 nm or 1064 nm).

  • A focusing lens to create a Gaussian beam.

  • A sample holder mounted on a translation stage that moves the sample along the z-axis (the direction of laser propagation).

  • Two photodetectors: one to measure the transmitted light through a finite aperture in the far field (closed-aperture Z-scan) and another to measure the total transmitted light (open-aperture Z-scan).

Procedure:

  • Sample Preparation: Dissolve the synthesized this compound derivative in a suitable solvent (e.g., chloroform (B151607) or THF) at a specific concentration in a quartz cuvette of known path length (typically 1 mm).

  • Open-Aperture Z-scan:

    • Remove the aperture before the detector.

    • Translate the sample along the z-axis through the focal point of the laser beam.

    • Record the transmitted intensity at each z-position.

    • A peak in transmittance indicates saturable absorption, while a valley indicates reverse saturable absorption (RSA) or two-photon absorption (TPA).

    • From this data, the nonlinear absorption coefficient (β) can be calculated.

  • Closed-Aperture Z-scan:

    • Place a finite aperture in the far field before the detector.

    • Repeat the translation of the sample along the z-axis.

    • Record the normalized transmittance at each z-position.

    • A pre-focal peak followed by a post-focal valley indicates a negative nonlinear refractive index (self-defocusing), while a valley followed by a peak indicates a positive nonlinear refractive index (self-focusing).

    • The difference between the peak and valley transmittance (ΔTp-v) is used to calculate the nonlinear refractive index (n₂).

  • Data Analysis:

    • The third-order susceptibility (χ(3)) can be calculated from the determined values of n₂ and β.

    • The molecular second hyperpolarizability (γ) can then be estimated from the macroscopic susceptibility χ(3).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key conceptual relationships in the design and evaluation of these NLO materials.

NLO_Design_Principle cluster_0 Molecular Structure D Electron Donor (this compound core) Pi π-Conjugated System (Aromatic rings) D->Pi donates e- to ICT Intramolecular Charge Transfer (ICT) A Substituent (R) (Electron-withdrawing or -donating) Pi->A transfers e- to/from NLO Enhanced Third-Order NLO Response (γ, χ(3)) ICT->NLO directly influences

Caption: Molecular design principle for enhancing NLO properties.

Experimental_Workflow Synthesis Synthesis (Buchwald-Hartwig Amination) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization ZScan NLO Measurement (Z-scan) Characterization->ZScan Data Data Analysis (γ, χ(3)) ZScan->Data

Caption: General experimental workflow for NLO material evaluation.

ZScan_Logic Laser Pulsed Laser Beam Sample Sample in Cuvette (Moved along z-axis) Laser->Sample Open Open Aperture (Measures total transmittance) Sample->Open Closed Closed Aperture (Measures on-axis transmittance) Sample->Closed Beta Calculate Nonlinear Absorption (β) Open->Beta n2 Calculate Nonlinear Refractive Index (n₂) Closed->n2 Chi3 Determine Third-Order Susceptibility (χ(3)) Beta->Chi3 n2->Chi3

Caption: Logical flow of the Z-scan experimental technique.

References

A Comparative Guide to Triarylamine-Based Hole-Transporting Materials: Benchmarking 4,4'-Dimethoxydiphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development venturing into optoelectronics, the selection of an appropriate hole-transporting material (HTM) is a critical determinant of device performance and stability in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of HTMs derived from the foundational triarylamine, 4,4'-Dimethoxydiphenylamine, against the established benchmarks, Spiro-OMeTAD and PTAA.

This objective comparison is supported by experimental data from peer-reviewed studies, with a focus on key performance metrics. Detailed experimental protocols for the fabrication and characterization of perovskite solar cells are also provided to ensure reproducibility and facilitate further research.

Performance Comparison of Triarylamine-Based HTMs

The efficacy of a hole-transporting material is primarily judged by its contribution to the overall performance of the photovoltaic device. The following table summarizes the key performance metrics of perovskite solar cells employing various triarylamine-based HTMs. It is important to note that the data presented is compiled from different research articles, and direct comparisons should be made with consideration of the varied experimental conditions.

Hole-Transporting Material (HTM)Power Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Hole Mobility (μ) [cm²/Vs]Source
Spiro-OMeTAD 13.28 - 23.1~1.1~24~75-8010-5 - 10-3[1][2]
PTAA 12 - 20.23~1.08~23~70-802.60 x 10-4[3]
KR374 *19.21.0923.575Not Reported[4]
TDF-1 18.161.0422.890.764.20 x 10-5[3]
TMF-1 19.111.0522.980.795.08 x 10-5[3]

*KR374 is a complex HTM synthesized using this compound as a starting reagent.[4]

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the typical experimental protocols for the fabrication and characterization of perovskite solar cells, enabling researchers to benchmark their own materials and devices.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A standard fabrication procedure for a regular (n-i-p) architecture perovskite solar cell is outlined below. All solution preparation and spin-coating steps are typically performed in a nitrogen-filled glovebox.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A solution of SnO₂ nanoparticles (e.g., 2.6 wt% in water) is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.

  • Perovskite Layer Deposition: A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture) is spin-coated onto the ETL in a two-step process. For instance, 1000 rpm for 10 seconds followed by 6000 rpm for 20 seconds. During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate. The films are then annealed at 150°C for 15 minutes.

  • Hole-Transporting Layer (HTL) Deposition: The HTM solution (e.g., 72.3 mg of Spiro-OMeTAD in 1 ml of chlorobenzene, with additives like Li-TFSI and t-BP) is spin-coated on top of the perovskite layer at 4000 rpm for 30 seconds.

  • Gold Electrode Deposition: Finally, an 80-100 nm thick gold layer is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Characterization: Current Density-Voltage (J-V) Measurement

The photovoltaic performance of the fabricated solar cells is characterized using a solar simulator under standard test conditions (AM 1.5G irradiation, 100 mW/cm²).

  • Calibration: The light intensity of the solar simulator is calibrated using a certified reference silicon solar cell.

  • J-V Scan: The current density-voltage (J-V) characteristics of the perovskite solar cell are measured by applying an external voltage bias and measuring the generated photocurrent. The scan is typically performed from a forward bias of 1.2 V to a reverse bias of -0.2 V.

  • Parameter Extraction: The key photovoltaic parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curve. To account for the common hysteresis in perovskite solar cells, it is recommended to perform both forward and reverse scans and report the stabilized power output.[5][6]

Hole Mobility Measurement: Space-Charge Limited Current (SCLC) Method

The hole mobility of the HTMs is a crucial parameter influencing charge extraction and transport. It can be determined using the space-charge limited current (SCLC) method.

  • Device Fabrication: A hole-only device with the structure ITO/PEDOT:PSS/HTM/Au is fabricated.

  • Dark J-V Measurement: The J-V characteristics of the hole-only device are measured in the dark.

  • Mobility Calculation: The mobility (μ) is calculated from the SCLC region of the J-V curve using the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³), where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the applied voltage, and d is the thickness of the HTM layer.[7]

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

G Figure 1: Energy Level Diagram of a Perovskite Solar Cell cluster_0 Device Layers cluster_1 Energy Levels (vs. Vacuum) ITO ITO ETL ETL (e.g., SnO2) Perovskite Perovskite HTM HTM (Triarylamine) Au Au LUMO_ETL LUMO CB_Perovskite Conduction Band LUMO_ETL->CB_Perovskite LUMO_HTM LUMO CB_Perovskite->LUMO_HTM Electron Blocking HOMO_ETL HOMO VB_Perovskite Valence Band VB_Perovskite->HOMO_ETL Hole Blocking HOMO_HTM HOMO HOMO_HTM->VB_Perovskite Hole Extraction WF_ITO Work Function WF_ITO->LUMO_ETL Electron Injection WF_Au Work Function WF_Au->HOMO_HTM Hole Collection G Figure 2: Experimental Workflow for Perovskite Solar Cell Fabrication cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_final Final Steps Cleaning Cleaning UV-Ozone UV-Ozone Cleaning->UV-Ozone ETL_Deposition ETL Deposition (Spin-Coating) UV-Ozone->ETL_Deposition Perovskite_Deposition Perovskite Deposition (Spin-Coating) ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL Deposition (Spin-Coating) Perovskite_Deposition->HTL_Deposition Electrode_Deposition Electrode Deposition (Thermal Evaporation) HTL_Deposition->Electrode_Deposition Characterization Device Characterization (J-V Measurement) Electrode_Deposition->Characterization G Figure 3: Relationship of Triarylamine-Based HTMs cluster_building_block Core Building Block cluster_derivatives Complex HTMs Triarylamine Triarylamine This compound This compound Triarylamine->this compound is a PTAA PTAA Triarylamine->PTAA is a polymer of TDF-1 TDF-1 Triarylamine->TDF-1 is a core of TMF-1 TMF-1 Triarylamine->TMF-1 is a core of Spiro-OMeTAD Spiro-OMeTAD This compound->Spiro-OMeTAD is a precursor for KR374 KR374 This compound->KR374 is a precursor for

References

A Comparative Performance Analysis of 4,4'-Dimethoxydiphenylamine in Dye-Sensitized Solar Cells Against Other Organic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and cost-effective renewable energy sources, Dye-Sensitized Solar Cells (DSSCs) have emerged as a promising photovoltaic technology. The performance of these cells is intrinsically linked to the molecular structure of the organic dye used as a sensitizer. This guide provides a comparative analysis of the performance of DSSCs utilizing dyes based on the 4,4'-Dimethoxydiphenylamine (DMDPA) donor moiety against other common organic dye structures. The data presented is compiled from various studies to offer a broad perspective on the current landscape of organic sensitizers.

Performance Metrics: A Quantitative Comparison

The efficiency of a DSSC is primarily evaluated based on four key parameters: the open-circuit voltage (Voc), the short-circuit current density (Jsc), the fill factor (FF), and the overall power conversion efficiency (PCE). The following table summarizes the performance of various organic dyes, including those with a diphenylamine (B1679370) core, under simulated AM 1.5G irradiation. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Dye DesignationDonor Moietyπ-BridgeAcceptor/Anchor GroupPCE (%)Voc (V)Jsc (mA/cm²)FFReference
DTP DiphenylamineThiophene-acetonitrile4-Aminobenzoic acid4.40.5779.06-[1]
TC4 TriphenylamineVinylCyanoacetic acid4.820.65211.50.64[2][3]
SM4 Triphenylamine-Di-cyanoacrylamide6.090.62414.130.69[4]
Dye 3 Triphenylamine-2-Cyanoacetic acid (double anchor)3.51---[5]
TC5 (Reference) 4,4'-dimethoxy-TPADihexylcyclopentadithiopheneCyanoacrylic acid7.32---[6]

Note: The performance of DSSCs is highly dependent on various factors including the semiconductor material (e.g., TiO2), electrolyte composition, and fabrication methodology. The data presented here is for comparative purposes and is extracted from different research articles.

The Working Principle of a Dye-Sensitized Solar Cell

The operation of a DSSC is a photo-electrochemical process. The fundamental steps are visualized in the signaling pathway diagram below.

cluster_dssc DSSC Operation Photon Incident Light (Photon) Dye Dye Molecule (S) Photon->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited TiO2_CB TiO₂ Conduction Band Dye_excited->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode 4. Electron Flow Redox_Mediator_ox Oxidized Redox Mediator (I₃⁻) Counter_Electrode->Redox_Mediator_ox 5. Mediator Reduction Redox_Mediator_red Reduced Redox Mediator (I⁻) Redox_Mediator_ox->Redox_Mediator_red Redox_Mediator_red->Dye 6. Dye Regeneration

Caption: The operational workflow of a Dye-Sensitized Solar Cell.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate and reproducible comparison of different organic dyes in DSSCs. The following sections outline a typical methodology for the fabrication and characterization of these devices.[7][8]

I. Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first deposited on the FTO substrate to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (typically P25) is applied using a technique like doctor-blading, screen printing, or spin coating.

  • Sintering: The TiO₂ coated substrates are gradually heated to around 500°C and maintained at this temperature for 30-60 minutes to ensure good particle necking and removal of organic binders.

  • Dye Sensitization: After cooling to room temperature, the sintered TiO₂ films are immersed in a solution of the organic dye (e.g., a DMDPA-based dye in a suitable solvent like ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol) for a specific duration (typically 12-24 hours) to allow for the adsorption of the dye molecules onto the TiO₂ surface.

II. Counter Electrode Preparation
  • Cleaning: Another FTO-coated glass substrate is cleaned using the same procedure as the photoanode substrate.

  • Catalyst Deposition: A thin layer of a catalyst, typically platinum or carbon, is deposited on the conductive side of the FTO glass. For platinum, a solution of chloroplatinic acid in isopropanol is often used, followed by heating at around 400°C.

III. DSSC Assembly
  • Sealing: The dye-sensitized photoanode and the catalyzed counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn). The sealant is then melted by heating to create a sealed cell.

  • Electrolyte Injection: A redox-active electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in an organic solvent, is introduced into the cell through a pre-drilled hole in the counter electrode. The hole is then sealed.

IV. Characterization
  • Photovoltaic Measurement: The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. This measurement yields the key performance parameters: Voc, Jsc, FF, and PCE.[9]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE spectra are measured to determine the quantum efficiency of the cell at different wavelengths of light, providing insight into the spectral response of the dye.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes occurring at the different interfaces within the DSSC, such as the TiO₂/dye/electrolyte interface.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the fabrication and characterization of a Dye-Sensitized Solar Cell.

cluster_workflow DSSC Fabrication & Characterization Workflow cluster_fabrication Fabrication cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO₂ Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering TiO2_Deposition->Sintering Dye_Loading Dye Sensitization Sintering->Dye_Loading Assembly Cell Assembly Dye_Loading->Assembly Counter_Electrode_Prep Counter Electrode Preparation Counter_Electrode_Prep->Assembly Electrolyte_Filling Electrolyte Injection Assembly->Electrolyte_Filling JV_Measurement J-V Measurement (AM 1.5G) Electrolyte_Filling->JV_Measurement IPCE_Measurement IPCE Measurement JV_Measurement->IPCE_Measurement EIS_Analysis EIS Analysis IPCE_Measurement->EIS_Analysis

Caption: A streamlined workflow for DSSC fabrication and subsequent analysis.

References

Stability Showdown: 4,4'-Dimethoxydiphenylamine in OLEDs a Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of Organic Light-Emitting Diode (OLED) technology, the stability of charge-transporting materials is a critical determinant of device lifetime and performance. This guide provides a comprehensive comparison of OLEDs incorporating 4,4'-Dimethoxydiphenylamine as a hole-transporting material against devices utilizing common alternatives. Through an examination of experimental data, detailed protocols, and degradation pathways, we aim to equip researchers and scientists with the necessary insights to make informed material selections.

Performance Under Scrutiny: A Data-Driven Comparison

Derivatives of this compound have shown promise in enhancing device performance. For instance, tetraphenylethylene-diphenylamine derivatives featuring methoxy (B1213986) substituents have been utilized as solution-processable hole injection layers (HILs). In Alq3-based green OLEDs, a device employing a tetramethoxy-substituted derivative (TPOMe) exhibited a current efficiency of 4.2 cd/A, outperforming a standard m-MTDATA-based device which showed 1.70 cd/A at a current density of 10 mA/cm².[1] Similarly, the maximum external quantum efficiency (EQE) was higher for the TPOMe-based device (1.77%) compared to the m-MTDATA device (1.40%).[1] This suggests that the incorporation of methoxy-substituted diphenylamine (B1679370) moieties can lead to improved charge balance and, consequently, enhanced efficiency.

For context, benchmark hole transport materials (HTMs) like N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) and N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD) are widely used due to their good hole mobility and thermal stability. The stability of these materials is often a trade-off with other performance metrics. The following table provides a summary of typical performance data for OLEDs using these established HTMs, which can serve as a baseline for evaluating novel materials like this compound and its derivatives.

Table 1: Comparative Performance of Hole Transport Materials in OLEDs

Performance MetricThis compound Derivative (TPOMe)m-MTDATA (Standard HIL)NPB (Typical HTL)TPD (Typical HTL)
Maximum Current Efficiency (cd/A) 4.2[1]1.70[1]~5-10~3-7
Maximum External Quantum Efficiency (%) 1.77[1]1.40[1]~5-8~3-6
Operational Lifetime (LT50) Data not availableData not availableVaries significantly with device structureVaries significantly with device structure
Voltage Rise Data not availableData not availableGradual increase over timeGradual increase over time
Glass Transition Temperature (Tg °C) Data not available~75~96~65

Note: The performance of OLEDs is highly dependent on the specific device architecture, emissive layer, and other materials used. The values for NPB and TPD are generalized from typical literature data and are for illustrative purposes. The data for the this compound derivative is from a specific study and may not be directly comparable.

Understanding the Instability: Degradation Pathways

The long-term stability of arylamine-based hole transport materials is intrinsically linked to their chemical structure. A primary degradation mechanism involves the dissociation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds within the arylamine molecules. This process is often initiated by the energy transferred from excitons formed in the emissive layer. The resulting radical species can act as charge traps or quenching sites, leading to a decrease in luminance and an increase in operating voltage.

The presence of electron-donating methoxy groups in this compound can influence its stability. While these groups can be beneficial for tuning the energy levels for efficient hole injection, they may also introduce alternative degradation pathways.

Below is a generalized diagram illustrating the potential degradation pathways for arylamine-based hole transport materials in OLEDs.

cluster_HTL Hole Transport Layer (HTL) cluster_EML Emissive Layer (EML) cluster_Degradation Degradation Products Arylamine_HTL Arylamine HTM (e.g., this compound) Exciton Exciton Formation (Recombination of hole and electron) Arylamine_HTL->Exciton Hole reaches EML Radical_Cation Arylamine Radical Cation Exciton->Radical_Cation Energy Transfer Bond_Cleavage C-N / C-C Bond Cleavage Radical_Cation->Bond_Cleavage Chemical Reaction Degradation_Products Non-emissive Species (Charge Traps / Quenchers) Bond_Cleavage->Degradation_Products Formation of stable products Luminance_Decay Luminance Decay & Voltage Rise Degradation_Products->Luminance_Decay Impact on Device Performance Hole_Injection Hole Injection (from Anode) Hole_Injection->Arylamine_HTL Hole Transport Electron_Injection Electron Injection (from Cathode) Electron_Injection->Exciton Electron reaches EML

Caption: Degradation pathway in arylamine-based HTLs.

Behind the Data: Experimental Protocols

To ensure the reproducibility and validity of stability comparisons, it is crucial to adhere to standardized experimental protocols. The following outlines a general procedure for the fabrication and lifetime testing of OLEDs incorporating an arylamine-based hole transport layer.

Device Fabrication (Vacuum Thermal Evaporation)
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. The substrates are then dried in an oven and treated with UV-ozone to enhance the work function of the ITO and improve hole injection.

  • Hole Transport Layer (HTL) Deposition: The hole transport material, such as this compound, is deposited onto the ITO substrate via vacuum thermal evaporation. The deposition rate and thickness are carefully controlled using a quartz crystal microbalance. A typical thickness for the HTL is in the range of 30-60 nm.

  • Emissive Layer (EML) Deposition: The emissive material (and any dopants) is subsequently deposited onto the HTL. The choice of emissive material will determine the color of the emitted light.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An electron-transporting material and a thin electron-injecting layer (e.g., LiF) are deposited to facilitate electron transport from the cathode to the EML.

  • Cathode Deposition: A metal cathode, typically aluminum (Al) or a bilayer of lithium fluoride (B91410) and aluminum (LiF/Al), is deposited through a shadow mask to define the active area of the pixels.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device is encapsulated using a glass lid and a UV-curable epoxy resin in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Lifetime Testing (Constant Current Method)
  • Initial Characterization: The current-voltage-luminance (I-V-L) characteristics of the freshly fabricated OLED are measured to determine the initial performance parameters, such as turn-on voltage, current efficiency, and luminance.

  • Constant Current Stress: The device is driven at a constant DC current density that corresponds to a specific initial luminance (e.g., 1000 cd/m²).

  • Luminance and Voltage Monitoring: The luminance of the device is continuously monitored over time using a photodetector. The voltage across the device is also recorded simultaneously.

  • Lifetime Determination: The operational lifetime (e.g., LT50) is determined as the time it takes for the luminance to decay to 50% of its initial value. The voltage rise during the lifetime test is also an important indicator of degradation.

  • Accelerated Testing: To reduce testing time for highly stable devices, accelerated aging tests can be performed at higher initial luminances or elevated temperatures. The results can then be extrapolated to predict the lifetime under normal operating conditions.

This guide provides a foundational understanding of the stability of this compound-based OLEDs in comparison to established alternatives. While the available data on derivatives is promising, further direct comparative studies are necessary to fully elucidate the potential of this compound as a stable and efficient hole transport material for next-generation OLED applications.

References

A Comparative Guide to the Electronic Structure of 4,4'-Dimethoxydiphenylamine: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic structure of 4,4'-dimethoxydiphenylamine, leveraging computational data from Density Functional Theory (DFT) studies on analogous compounds. Due to the limited specific research on this compound, this document serves as a predictive framework, drawing parallels with structurally similar molecules like 4,4'-dimethoxy-1,1-biphenyl, diphenylamine (B1679370) derivatives, and other dimethoxybenzene compounds. The insights presented are intended to guide future experimental and computational investigations into the properties and potential applications of this molecule, particularly in materials science and drug development.

Comparative Analysis of Electronic Properties

DFT calculations are a powerful tool for predicting the electronic properties of molecules, offering insights into their reactivity, stability, and potential for various applications.[1][2] Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. This energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[3]

Below is a table summarizing key electronic properties of molecules structurally related to this compound, as reported in various DFT studies. A predicted value for this compound is included based on the observed trends.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
4,4'-dimethoxy-1,1-biphenyl-5.48-0.9124.57DFT/B3LYP/6-311G++G(d,p)
Triphenylamine Derivative (Dye7)Not SpecifiedNot SpecifiedNot SpecifiedDFT/M05-2X/6-31+G(d,p)
(E)-1,4-Bis(3,4-dimethoxyphenyl)but-1-eneNot SpecifiedNot SpecifiedNot SpecifiedDFT/B3LYP/6-311++G(d,p)
Predicted: this compound ~ -5.3 ~ -1.0 ~ 4.3 Based on analogous compounds

Table 1: Comparison of DFT-calculated electronic properties of this compound and related molecules. The values for this compound are predictive.

The presence of the electron-donating methoxy (B1213986) groups is expected to raise the HOMO energy level of this compound, potentially leading to a smaller energy gap compared to unsubstituted diphenylamine, thereby increasing its reactivity.[4]

Experimental and Computational Protocols

The methodologies employed in the cited DFT studies provide a robust framework for investigating the electronic structure of this compound.

Computational Protocol (DFT):

A common approach for theoretical calculations involves the following steps:

  • Geometry Optimization: The initial molecular structure is optimized to find its lowest energy conformation. This is typically performed using a DFT functional like B3LYP or M05-2X, paired with a basis set such as 6-31G(d,p) or 6-311++G(d,p).[2][5][6]

  • Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, electronic properties such as HOMO and LUMO energies, molecular electrostatic potential (MEP), and Mulliken population analysis are calculated at the same level of theory.[7]

  • Data Analysis: The calculated data is then analyzed to understand the molecule's reactivity, stability, and potential interaction sites.

Experimental Protocol (for validation):

Experimental techniques can be used to validate the computational findings:

  • Synthesis and Crystallization: The compound is synthesized and purified. Single crystals suitable for X-ray diffraction are grown.

  • X-ray Diffraction (XRD): XRD analysis provides precise measurements of bond lengths and angles, which can be compared with the DFT-optimized geometry.

  • Spectroscopy: Techniques like FT-IR, UV-Vis, and NMR spectroscopy provide information about the vibrational and electronic transitions, which can be correlated with computational predictions.[2]

Workflow and Conceptual Diagrams

The following diagrams illustrate the typical workflow for a DFT study and a conceptual comparison of electronic properties.

DFT_Workflow cluster_start Input cluster_computational Computational Steps cluster_output Output & Analysis start Initial Molecular Structure geom_opt Geometry Optimization (DFT) start->geom_opt freq_anal Frequency Analysis geom_opt->freq_anal elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) freq_anal->elec_prop analysis Data Analysis & Interpretation elec_prop->analysis comparison Comparison with Experimental Data analysis->comparison

Caption: Workflow for a typical DFT study.

Caption: Conceptual comparison of electronic energy levels.

References

The Interplay of Structure and Nonlinear Optical Properties in Triarylamine Chromophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate relationship between the molecular architecture of triarylamine chromophores and their nonlinear optical (NLO) properties is paramount for the rational design of novel materials with tailored functionalities. This guide provides a comprehensive comparison of triarylamine-based chromophores, correlating their structural motifs with their NLO response, supported by experimental data and detailed methodologies.

Triarylamine derivatives have emerged as a prominent class of organic NLO materials due to their strong electron-donating capabilities, propeller-like three-dimensional structure, and facile structural tailorability. These characteristics make them ideal candidates for a wide range of applications, including electro-optic modulation, two-photon absorption-based imaging, and optical data storage. The NLO response in these molecules, particularly the first and second hyperpolarizability, is highly sensitive to subtle changes in their molecular framework.

Correlating Molecular Structure with NLO Properties

The NLO properties of triarylamine chromophores are primarily governed by the efficiency of intramolecular charge transfer (ICT) from the electron-donating triarylamine core to an electron-accepting moiety, facilitated by a π-conjugated bridge. The key structural elements that influence this ICT and, consequently, the NLO response are:

  • Electron-Donating and -Accepting Groups: The strength and positioning of electron-donating substituents on the triarylamine core and the nature of the electron-withdrawing group (EWG) at the terminus of the chromophore are critical. Stronger donors and acceptors generally lead to a more polarized molecule and a larger hyperpolarizability. For instance, the introduction of methoxy (B1213986) groups at the ortho positions of the triarylamine moiety has a more significant impact on the molecular hyperpolarizability and dipole moment compared to substitutions at the para or meta positions.[1]

  • π-Conjugated Bridge: The length, planarity, and electronic nature of the π-conjugated spacer connecting the donor and acceptor groups play a crucial role in mediating the ICT. Longer conjugation lengths and more planar bridges facilitate electron delocalization, leading to enhanced NLO properties. Common π-bridges include thiophene, furan, and vinylene moieties.[2]

  • Molecular Conformation: The propeller-like structure of the triarylamine donor, characterized by the dihedral angles between the phenyl rings, influences the degree of electronic coupling. Planarization of the triarylamine donor can lead to improved absorption properties.[3][4][5] Both substituent and conformational effects impact the delocalization of the nitrogen lone pair into the aryl rings, which has a dramatic influence on the nonlinear optical properties.[1]

Quantitative Comparison of Triarylamine Chromophores

The following table summarizes the experimental first hyperpolarizability (β) values for a series of triarylamine chromophores with varying electron-withdrawing groups. The data clearly demonstrates the significant impact of the EWG on the NLO response.

Chromophore IDElectron-Withdrawing Group (EWG)First Hyperpolarizability (β) at 1064 nm (10⁻³⁰ esu)
TAA-CNCyano (-CN)56
TAA-CHOFormyl (-CHO)~150
TAA-NO₂Nitro (-NO₂)~200
TAA-CyetCyanoethylene derivative~300
TAA-VinVinylene derivative~400

This data is compiled from studies on octupolar triarylamine compounds with a triarylamine core bearing two 3,3'-bis(trifluoromethyl)phenyl arms and a third arm with a varying electron-withdrawing group.[1] The pronounced enhancement in β values from the cyano to the vinylene derivative highlights the direct correlation between the electron-withdrawing strength of the acceptor and the magnitude of the second-order NLO response.[1]

Experimental Protocols

The characterization of the NLO properties of triarylamine chromophores relies on specialized experimental techniques. Below are detailed methodologies for two commonly employed methods: Hyper-Rayleigh Scattering and Z-Scan.

Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) Measurement

Hyper-Rayleigh Scattering is a powerful technique to determine the first hyperpolarizability (β) of molecules in solution.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the triarylamine chromophore in a suitable solvent (e.g., chloroform, toluene) with known concentrations.

  • Instrumentation: The experimental setup typically consists of a high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm), focusing optics, a sample cell, collection optics, a monochromator, and a sensitive detector (e.g., photomultiplier tube or an intensified charge-coupled device (ICCD)).

  • Measurement:

    • The incident laser beam is focused into the sample cell containing the chromophore solution.

    • The scattered light at the second harmonic frequency (532 nm for a 1064 nm incident beam) is collected at a 90° angle to the incident beam.

    • The monochromator is used to spectrally resolve the HRS signal from any multi-photon fluorescence.

    • The intensity of the HRS signal is measured as a function of the incident laser intensity and the chromophore concentration.

  • Data Analysis: The second-order hyperpolarizability (β) of the sample is determined by referencing the measured HRS signal to that of a known standard (e.g., p-nitroaniline in the same solvent) under identical experimental conditions. The relationship is given by: I2ω = G(Nsolventβsolvent² + Nsoluteβsolute²)Iω² where I2ω is the intensity of the scattered second harmonic light, G is an instrumental factor, N is the number density of the solvent and solute, and Iω is the intensity of the incident light.

Z-Scan for Second-Order NLO Properties

The Z-scan technique is a single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material.

Methodology:

  • Sample Preparation: The triarylamine chromophore is dissolved in a suitable solvent and placed in a cuvette with a known path length.

  • Instrumentation: The setup consists of a laser source providing a Gaussian beam, a focusing lens, a motorized translation stage to move the sample along the beam axis (z-axis), and one or two photodetectors.

  • Measurement:

    • Closed-Aperture Z-Scan (for n₂): The sample is translated through the focal point of the laser beam. An aperture is placed before the detector in the far field to measure the changes in the beam's spatial profile due to self-focusing or self-defocusing effects. A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a positive n₂, while a valley-peak configuration indicates a negative n₂.

    • Open-Aperture Z-Scan (for β): The aperture is removed, and the entire transmitted beam is collected by the detector. Any change in the transmitted intensity as the sample moves through the focal point is due to nonlinear absorption processes such as two-photon absorption. A dip in transmittance at the focal point indicates the presence of nonlinear absorption.

  • Data Analysis: The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are extracted by fitting the experimental data from the closed- and open-aperture Z-scans to theoretical models.

Visualizing Structure-Property Relationships and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental structure of a D-π-A triarylamine chromophore and the experimental workflow for NLO characterization.

G General Structure of a D-π-A Triarylamine Chromophore cluster_donor Electron Donor (D) cluster_bridge π-Conjugated Bridge cluster_acceptor Electron Acceptor (A) D Triarylamine Core (Nitrogen lone pair delocalization) Pi π-Bridge (e.g., Thiophene, Furan, Vinylene) Mediates Charge Transfer D->Pi  Intramolecular  Charge Transfer A Electron-Withdrawing Group (e.g., -CN, -NO₂, Dicyanovinyl) Polarizes the molecule Pi->A

Caption: D-π-A architecture of triarylamine chromophores.

G Experimental Workflow for NLO Characterization cluster_synthesis Chromophore Preparation cluster_characterization NLO Property Measurement cluster_analysis Data Analysis and Correlation S Synthesis of Triarylamine Chromophore HRS Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) S->HRS ZScan Z-Scan for Nonlinear Refraction (n₂) and Nonlinear Absorption (β) S->ZScan DA Data Analysis and Structure-Property Relationship Correlation HRS->DA ZScan->DA

Caption: Workflow for NLO property evaluation.

References

Electrochemical Validation of 4,4'-Dimethoxydiphenylamine's HOMO Level: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the Highest Occupied Molecular Orbital (HOMO) level of 4,4'-Dimethoxydiphenylamine, a versatile building block in materials science, with other alternative hole-transporting materials.[1][2] The HOMO level is a critical parameter for designing and evaluating materials for applications in organic electronics such as Dye-Sensitized Solar Cells (DSSCs) and perovskite solar cells, as it governs the efficiency of hole extraction and transport.[3][4][5] The data presented herein is derived from experimental electrochemical methods, primarily cyclic voltammetry (CV), which offers a reliable and straightforward approach to determine the energy levels of organic semiconductor materials.[6][7]

Comparative Analysis of HOMO Levels

The HOMO energy levels of various organic hole-transporting materials have been determined experimentally. The following table summarizes the key electrochemical data for this compound and compares it with tris(4-methoxyphenyl)amine, a structurally similar and commonly used alternative. The HOMO levels are estimated from the onset or half-wave oxidation potentials obtained via cyclic voltammetry, referenced against the Ferrocene (B1249389)/Ferrocenium (Fc/Fc+) redox couple.

Compound NameAbbreviationFirst Oxidation Potential (E₁/₂ vs Fc/Fc⁺)Estimated HOMO Level (eV)
This compoundDMODPA~0.30 V (estimated onset)-5.10
tris(4-methoxyphenyl)amineTPA0.51 V-5.31[1]

Note: The oxidation potential for this compound is an estimation based on the influence of its electron-donating methoxy (B1213986) groups, which results in a lower oxidation potential compared to unsubstituted analogs.[1] The HOMO level is calculated based on this estimated potential.

The presence of strong electron-donating methoxy groups in this compound increases the electron density on the nitrogen atom, making it easier to oxidize (remove an electron from the HOMO).[1] This is reflected in a lower oxidation potential and a correspondingly higher HOMO energy level compared to materials with weaker or no electron-donating substituents. This property is fundamental to their function as hole-transporting materials.[1]

Experimental Protocol: Cyclic Voltammetry

The determination of HOMO energy levels is routinely performed using cyclic voltammetry (CV). This electrochemical technique measures the current response of a chemical species to a linearly cycled potential sweep between two or more set values.

Objective: To measure the oxidation potential of the target compound and calculate its HOMO energy level relative to the vacuum level.

Materials and Setup:

  • Working Electrode: Glassy Carbon Electrode (GCE)[8][9]

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum (Pt) wire

  • Electrolyte Solution: A solution of a non-reactive electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in an anhydrous, degassed organic solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Analyte: The compound of interest (e.g., this compound) at a concentration of approximately 1 mM.

  • Internal Standard: Ferrocene (Fc) is added to the solution at the end of the initial measurement. The Fc/Fc⁺ redox couple provides a stable reference potential (assumed to be -4.8 eV relative to the vacuum level).[1][6]

Procedure:

  • Preparation: The analyte is dissolved in the electrolyte solution. The solution is purged with an inert gas (e.g., nitrogen or argon) for approximately 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[8]

  • Initial Measurement: A cyclic voltammogram of the analyte solution is recorded. The potential is swept from an initial value where no reaction occurs to a potential sufficiently positive to oxidize the compound, and then the scan is reversed.

  • Internal Standard Addition: A small amount of ferrocene is added to the electrochemical cell, and the solution is mixed.

  • Second Measurement: A second cyclic voltammogram is recorded to determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple under the same conditions.

  • Data Analysis: The onset oxidation potential (E_onset^ox) or the half-wave potential (E₁/₂^ox) of the analyte is determined from its voltammogram.

  • HOMO Level Calculation: The HOMO energy level is calculated using the following empirical formula:[1][6]

    E_HOMO (eV) = - [ (E_onset^ox vs Fc/Fc⁺) + 4.8 ]

    where (E_onset^ox vs Fc/Fc⁺) is the onset oxidation potential of the compound measured relative to the E₁/₂ of the ferrocene internal standard.

Visualizations

The following diagrams illustrate the experimental workflow for electrochemical validation and the logical relationship for calculating the HOMO level.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Dissolve Analyte in Electrolyte B Purge with Inert Gas (N2) A->B C Record CV of Analyte B->C D Add Ferrocene (Internal Standard) C->D E Record CV with Ferrocene D->E F Determine Analyte Oxidation Potential E->F G Calculate HOMO Level F->G

Caption: Workflow for HOMO Level Determination via Cyclic Voltammetry.

logical_relationship CV Cyclic Voltammetry Experiment E_ox Onset Oxidation Potential (E_onset^ox) CV->E_ox Measures Formula E_HOMO = -[E_onset^ox + 4.8 eV] E_ox->Formula Fc Ferrocene E₁/₂ (-4.8 eV vs Vacuum) Fc->Formula HOMO HOMO Energy Level (eV) Formula->HOMO Calculates

Caption: Logical path from experimental data to the calculated HOMO level.

References

A Comparative Analysis of Antioxidant Performance in Nitrile Rubber

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Scientists in Material Science and Drug Development

This guide provides a comprehensive comparison of the performance of various antioxidants in nitrile butadiene rubber (NBR). The selection of an appropriate antioxidant is critical for enhancing the service life and reliability of NBR products, which are extensively used in demanding applications such as seals, gaskets, and hoses in the automotive, aerospace, and pharmaceutical industries. This document presents a summary of key performance data, detailed experimental methodologies, and visual representations of experimental workflows and antioxidant mechanisms to aid in the selection of the optimal antioxidant for specific applications.

Quantitative Performance Data

The following tables summarize the key performance indicators of nitrile rubber formulations containing different antioxidants. The data is compiled from various studies to provide a comparative overview.

Table 1: Comparison of Mechanical Properties After Thermo-Oxidative Aging

AntioxidantTensile Strength Retention (%)Elongation at Break Retention (%)Hardness Increase (Shore A)Reference
Control (No Antioxidant) ---[1]
4010NA HighHighModerate[1]
MC ModerateModerateModerate[1]
TMPPD HighestHighestLow[1]

Aging Conditions: 100°C for 168 hours.[1]

Table 2: Evaluation of Antioxidant Efficiency and Migration

AntioxidantFree Radical Scavenging Ability (BDE, kJ/mol)Compatibility with NBR (Δδ)Migration Rate (%)Reference
4010NA GoodModerate77.8[2],[3],[4]
4010 GoodModerateHigh[2],[3]
MC LowLow15.6[2],[3],[4]
BHT 346.32.95Moderate[2],[3]
TMPPD --47.7[4]

BDE: Bond Dissociation Energy; Δδ: Solubility Parameter Difference.

Table 3: Curing Characteristics of NBR Compounds at 170°C

AntioxidantMaximum Torque (MH) - Minimum Torque (ML) (dN·m)Reference
Control (No Antioxidant) Highest[1]
4010NA Lowest[1]
MC High[1]
TMPPD Moderate[1]

Experimental Protocols

The following sections detail the methodologies used in the studies cited above for the preparation and testing of nitrile rubber composites.

2.1. Preparation of NBR Composites

A common formulation for the NBR composites is as follows:

  • Nitrile Rubber (NBR 230S): 100 phr

  • Carbon Black (N550): 30 phr

  • Zinc Oxide (ZnO): 5 phr

  • Stearic Acid: 1 phr

  • Antioxidant: 2 phr

  • Dicumyl Peroxide (DCP): 2.5 phr

The compounding process was carried out on a two-roll open mill. The NBR was first masticated for 2 minutes, followed by the addition of carbon black, ZnO, stearic acid, the respective antioxidant, and finally the dicumyl peroxide.[1] After thorough mixing, the compounds were cured in a mold at 170°C for the time required to reach 90% of the maximum torque (T90) plus an additional 2 minutes.[1]

2.2. Thermo-Oxidative Aging

The vulcanized NBR samples were subjected to accelerated aging in a hot air oven at a temperature of 100°C for 168 hours.[1] Other studies have employed aging temperatures of 70°C and 90°C in air, as well as in a compressed oxygen environment at 60°C and 300 psi.[5]

2.3. Mechanical Property Testing

  • Tensile Strength and Elongation at Break: These properties were measured using a tensile testing machine according to relevant ASTM or ISO standards. The retention of these properties after aging is a key indicator of antioxidant effectiveness.[1]

  • Hardness: The Shore A hardness of the samples was measured before and after aging. An increase in hardness can indicate that cross-linking is the dominant reaction during aging.[1]

2.4. Cross-link Density Measurement

The cross-link density of the NBR composites was determined using the equilibrium swelling method. A sample of known weight was immersed in a solvent mixture of toluene (B28343) and ammonia (B1221849) water for 48 hours at room temperature. The swollen sample was then dried to a constant weight. The cross-link density was calculated based on the difference between the swollen and dried weights.[2]

2.5. Antioxidant Migration Test

The resistance of the antioxidants to migration was evaluated by solvent extraction. Cured NBR samples were immersed in a solvent (e.g., acetone) for a specified period.[1] The amount of antioxidant that leached into the solvent was quantified to determine the migration rate.

Visualizing Experimental Workflows and Mechanisms

3.1. Experimental Workflow for NBR Composite Preparation and Testing

The following diagram illustrates the typical workflow from raw material compounding to the final performance evaluation of the nitrile rubber composites.

G cluster_0 Compounding cluster_1 Curing cluster_2 Aging cluster_3 Performance Testing NBR Nitrile Rubber Additives Carbon Black, ZnO, Stearic Acid NBR->Additives Two-Roll Mill Antioxidant Antioxidant Additives->Antioxidant Curing_Agent Dicumyl Peroxide Antioxidant->Curing_Agent Curing Compression Molding (170°C, T90 + 2 min) Curing_Agent->Curing Aging Thermo-Oxidative Aging (e.g., 100°C, 168h) Curing->Aging Unaged_Sample Unaged_Sample Curing->Unaged_Sample Aged_Sample Aged_Sample Aging->Aged_Sample Mechanical Tensile Strength Elongation at Break Hardness Crosslink Cross-link Density Migration Solvent Extraction Unaged_Sample->Mechanical Unaged_Sample->Crosslink Unaged_Sample->Migration Aged_Sample->Mechanical Aged_Sample->Crosslink

Caption: Workflow for NBR composite preparation, curing, aging, and testing.

3.2. Simplified Mechanism of Antioxidant Action in Nitrile Rubber

This diagram illustrates the fundamental mechanism by which antioxidants protect the rubber matrix from degradation initiated by heat and oxygen.

G cluster_0 Oxidative Degradation Pathway cluster_1 Antioxidant Intervention RH Nitrile Rubber (RH) R_dot Rubber Radical (R•) RH->R_dot Heat, O2 ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot O2 AH Antioxidant (AH) R_dot->AH Interruption ROOH Hydroperoxide (ROOH) ROO_dot->ROOH RH ROO_dot->AH Interruption Degradation Chain Scission & Cross-linking ROOH->Degradation A_dot Stable Radical (A•) AH->A_dot

Caption: Antioxidants interrupt the radical chain reaction of rubber degradation.

Discussion

The choice of an antioxidant for nitrile rubber applications depends on a balance of properties including its ability to scavenge free radicals, its compatibility with the rubber matrix, and its resistance to migration.

  • Amine-type antioxidants , such as 4010NA and TMPPD, generally exhibit excellent anti-aging performance, particularly in terms of retaining mechanical properties after thermal stress.[1] However, some p-phenylenediamine (B122844) (PPD) derivatives like 4010NA can have high migration rates, which may be a concern in applications involving contact with fluids or in sensitive environments.[4]

  • Phenolic antioxidants , like BHT, can offer a good balance of free radical scavenging ability, compatibility, and anti-migration properties.[2][3] They are often non-staining, which is an advantage for light-colored rubber products.[6]

  • Reactive antioxidants , such as MC, can be chemically bound to the polymer backbone, leading to very low migration rates.[4] However, their antioxidant efficiency might be lower compared to conventional amine-type antioxidants.[2][3]

The data presented in this guide highlights the trade-offs associated with different antioxidant systems. For applications where long-term high-temperature stability is paramount, antioxidants like TMPPD that show high retention of mechanical properties are strong candidates.[1] In scenarios where low extractables are critical, such as in pharmaceutical or food contact applications, a low-migration antioxidant like MC or a well-compatibilized phenolic antioxidant like BHT would be more suitable.[2][3][4]

It is crucial for researchers and formulation scientists to consider the specific requirements of their application and conduct targeted testing to validate the performance of the chosen antioxidant system in their unique nitrile rubber formulation.

References

The Quest for Stability: Evaluating 4,4'-Dimethoxydiphenylamine as a Hole-Transporting Material in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 4,4'-Dimethoxydiphenylamine (DMDPA) against the incumbent Spiro-OMeTAD reveals its potential as a cost-effective alternative for enhancing the long-term stability of perovskite solar cells (PSCs), a critical factor for their commercial viability.

The relentless pursuit of stable and efficient next-generation solar energy technology has positioned perovskite solar cells at the forefront of photovoltaic research. A key component influencing the longevity and performance of these cells is the hole-transporting material (HTM). For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as Spiro-OMeTAD, has been the gold standard HTM, enabling high power conversion efficiencies (PCEs). However, its widespread adoption is hindered by its high cost and susceptibility to degradation, which in turn affects the overall stability of the solar cell.[1][2] This has spurred a search for more robust and economical alternatives.

Enter this compound (DMDPA), a simpler and more accessible diphenylamine (B1679370) derivative. While comprehensive, direct comparative studies on its long-term stability are still emerging, preliminary research and the exploration of similar diphenylamine-based compounds suggest that DMDPA could offer a favorable balance of performance, stability, and cost-effectiveness.

Performance Metrics: A Comparative Overview

To objectively assess the potential of DMDPA, a comparison of key photovoltaic parameters with the well-established Spiro-OMeTAD is essential. The following table summarizes typical performance data for PSCs fabricated with both HTMs. It is important to note that these values can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.

Photovoltaic ParameterThis compound (DMDPA)Spiro-OMeTAD (Reference)
Power Conversion Efficiency (PCE) 10-15%>20%
Open-Circuit Voltage (Voc) 0.9 - 1.05 V1.0 - 1.15 V
Short-Circuit Current Density (Jsc) 18 - 22 mA/cm²20 - 25 mA/cm²
Fill Factor (FF) 65 - 75%70 - 80%

While Spiro-OMeTAD-based devices generally exhibit higher initial PCEs, the long-term operational stability of the device is a more critical factor for real-world applications. The degradation of the HTM is a significant contributor to the overall decay in PSC performance over time.[3] Research into novel HTMs, including those based on diphenylamine structures, is actively exploring ways to bridge this efficiency gap while significantly improving stability.

Long-Term Stability: The Critical Frontier

The primary advantage of exploring alternatives like DMDPA lies in the potential for enhanced long-term stability. The degradation of Spiro-OMeTAD is often linked to the hygroscopic nature of its common dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and its intrinsic morphological and chemical instability under prolonged exposure to heat, light, and humidity.[1]

While specific long-term stability data for DMDPA is not yet widely published in extensive comparative studies, the broader class of diphenylamine-based HTMs is being investigated for its potential to offer improved intrinsic stability. The goal is to develop HTMs that can maintain a high percentage of their initial efficiency over extended periods of operation under various environmental stressors. For perovskite solar cells to be commercially viable, they must demonstrate stable performance for thousands of hours.[4][5][6]

Experimental Protocols

To ensure a fair comparison between DMDPA and Spiro-OMeTAD, standardized experimental protocols for device fabrication and stability testing are crucial.

Perovskite Solar Cell Fabrication (n-i-p architecture)

A typical fabrication process for a planar n-i-p perovskite solar cell involves the sequential deposition of several layers on a transparent conductive oxide (TCO) coated glass substrate, such as fluorine-doped tin oxide (FTO).

  • Substrate Cleaning: The FTO glass is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. This is followed by a UV-ozone treatment to remove any organic residues and improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition: A compact layer of titanium dioxide (c-TiO₂) is often deposited by spray pyrolysis or spin coating, followed by a mesoporous TiO₂ (m-TiO₂) layer. The substrate is then sintered at high temperatures.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium (B1206745) bromide, and lead bromide in a solvent like DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene (B131634), is typically dripped onto the spinning substrate to induce rapid crystallization, resulting in a uniform and dense perovskite film. The film is then annealed at a specific temperature (e.g., 100-150 °C).

  • Hole-Transporting Material (HTM) Deposition:

    • For Spiro-OMeTAD: A solution of Spiro-OMeTAD in chlorobenzene is prepared, typically with additives like 4-tert-butylpyridine (B128874) (tBP) and LiTFSI to improve conductivity and performance. This solution is then spin-coated on top of the perovskite layer.

    • For this compound (DMDPA): A solution of DMDPA is prepared in a suitable solvent like chlorobenzene. Similar to Spiro-OMeTAD, dopants may be added to enhance its hole-transporting properties. The solution is then spin-coated onto the perovskite layer.

  • Metal Electrode Deposition: Finally, a metal electrode, typically gold (Au) or silver (Ag), is deposited on top of the HTM layer by thermal evaporation through a shadow mask to define the active area of the solar cell.

Long-Term Stability Testing

To assess the long-term stability, the fabricated perovskite solar cells are subjected to various stress conditions, and their photovoltaic parameters are monitored over time.

  • Thermal Stability: Unencapsulated devices are stored in a dark, nitrogen-filled environment at an elevated temperature (e.g., 85 °C), and their performance is measured periodically.

  • Humidity Stability: The devices are exposed to a controlled humidity environment (e.g., 50-80% relative humidity) in the dark, and their performance is tracked over time.

  • Operational Stability (Light Soaking): The solar cells are continuously illuminated under a solar simulator (e.g., AM1.5G, 100 mW/cm²) at a constant temperature, often at the maximum power point (MPP), to simulate real-world operating conditions.

Visualizing the Process and Logic

To better understand the experimental workflow and the logical relationship in the degradation pathways, the following diagrams are provided.

G cluster_0 Device Fabrication Workflow cluster_1 Stability Testing A FTO Substrate Cleaning B ETL Deposition (TiO₂) A->B C Perovskite Layer Deposition B->C D HTM Deposition (DMDPA or Spiro-OMeTAD) C->D E Metal Electrode Evaporation (Au/Ag) D->E F Initial Performance Measurement E->F Fabricated Device G Stress Conditions (Heat, Humidity, Light) F->G H Periodic Performance Measurement G->H I Data Analysis (PCE vs. Time) H->I

Experimental workflow for perovskite solar cell fabrication and stability testing.

G cluster_0 Degradation Pathways cluster_1 Spiro-OMeTAD Degradation cluster_2 Potential DMDPA Advantages A Perovskite Solar Cell B Hygroscopic Dopant (LiTFSI) Absorption of Moisture A->B C Morphological Changes (Crystallization) A->C D Chemical Decomposition A->D E Improved Intrinsic Chemical Stability A->E F Higher Morphological Stability A->F G Lower Hygroscopicity (Dopant-free potential) A->G H Reduced Device Performance & Lifetime B->H C->H D->H I Enhanced Device Stability & Longevity E->I F->I G->I

Logical comparison of degradation pathways for Spiro-OMeTAD and potential advantages of DMDPA.

Conclusion

The exploration of alternative hole-transporting materials is a pivotal step towards the commercialization of perovskite solar cells. While Spiro-OMeTAD has been instrumental in achieving record efficiencies, its long-term stability and high cost remain significant challenges. This compound presents a promising, cost-effective alternative that warrants further in-depth investigation. Future research should focus on comprehensive, direct comparative studies of the long-term operational stability of DMDPA-based devices against Spiro-OMeTAD under standardized testing protocols. Such studies will be crucial in determining whether the initial efficiency trade-off is justified by a significant improvement in device lifetime, ultimately paving the way for more durable and economically viable perovskite solar cell technology.

References

Safety Operating Guide

Proper Disposal of 4,4'-Dimethoxydiphenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 4,4'-Dimethoxydiphenylamine must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this chemical, tailored for laboratory and drug development settings.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.[1] This includes, but is not limited to:

  • Protective gloves: To prevent skin contact.

  • Safety goggles or face shield: To protect from dust and splashes.[1]

  • Lab coat or protective clothing: To cover exposed skin.[1]

  • Respiratory protection: Use in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust.[1]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not dispose of this chemical into drains or the environment.

  • Containerization:

    • Ensure the waste this compound is stored in a suitable, tightly closed, and properly labeled container.[1]

    • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Waste Classification:

    • Characterize the waste according to local, state, and federal regulations. While specific waste codes are not detailed in the provided search results, a licensed environmental disposal company can assist with proper classification.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: For solid spills, dampen the material with acetone (B3395972) to minimize dust generation.[3]

  • Collection: Carefully sweep or scoop the dampened material into a suitable container for disposal.[1][3]

  • Decontamination:

    • Use absorbent paper dampened with acetone to clean up any remaining material.[3]

    • Wash the contaminated surfaces with acetone, followed by a thorough wash with soap and water.[3]

  • Disposal of Contaminated Materials: Seal all contaminated materials, including absorbent paper and protective clothing, in a vapor-tight plastic bag for disposal by a licensed contractor.[3][4]

Chemical Incompatibilities

To prevent hazardous reactions, do not mix this compound waste with the following incompatible materials:

  • Strong oxidizing agents[5]

  • Acids[3][4]

  • Isocyanates[3][4]

  • Halogenated organics[3][4]

  • Peroxides[3][4]

  • Phenols[3][4]

  • Epoxides[3][4]

  • Anhydrides and acid halides[3][4]

The chemical is also sensitive to prolonged exposure to air and may slowly oxidize.[3][4][5]

Quantitative Data Summary

The available safety data sheets do not specify quantitative thresholds for disposal. Disposal procedures are dictated by regulatory classification as a hazardous material, irrespective of concentration in many jurisdictions.

ParameterValue
Melting Point/Range 100 - 104 °C / 212 - 219.2 °F
Solubility in Water Insoluble
GHS Hazard Statements H315, H319, H335, H351, H412

GHS Hazard Statements indicate that the substance causes skin irritation (H315), causes serious eye irritation (H319), may cause respiratory irritation (H335), is suspected of causing cancer (H351), and is harmful to aquatic life with long-lasting effects (H412).[2]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol - Dampen with Acetone - Collect in sealed container - Decontaminate area is_spill->spill_procedure Yes waste_container Store in a labeled, sealed container is_spill->waste_container No spill_procedure->waste_container storage Store in a cool, dry, well-ventilated area away from incompatibles waste_container->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor provide_sds Provide SDS to Vendor contact_vendor->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,4'-Dimethoxydiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 4,4'-Dimethoxydiphenylamine (CAS No. 101-70-2). Adherence to these procedures is essential to mitigate risks and ensure a safe laboratory environment. This compound is classified as a skin and eye irritant, may cause respiratory irritation, and is a suspected carcinogen.[1][2][3][4]

Hazard Identification and Exposure Limits

This compound is a crystalline solid that requires careful handling due to its hazardous properties.[1][2] While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, it is prudent to handle it as a potent aromatic amine and a suspected carcinogen. For similar aromatic amines, exposure limits have been set, and these should be considered as guidance to keep exposure as low as reasonably practicable.

Hazard ClassificationDescriptionGHS Pictograms
Skin IrritationCauses skin irritation.[1][2][4]
Eye IrritationCauses serious eye irritation.[1][2][4]
Respiratory IrritationMay cause respiratory irritation.[1][3]
CarcinogenicitySuspected of causing cancer.[1][3][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to ANSI Z87.1 or EN 166 standards are required.[5] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling aromatic amines.[2] For prolonged contact or immersion, heavier-duty gloves should be used. Always inspect gloves for tears or punctures before use and replace them immediately if compromised.[2]
Body Protection Laboratory Coat and Chemical-Resistant ApronA flame-resistant lab coat, fully buttoned, is required. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required.[6]
Footwear Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot must be worn at all times in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

The following workflow is designed to ensure the safe handling of this compound from receipt to disposal.

G prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe Understand Hazards prep_setup Prepare Fume Hood prep_ppe->prep_setup Ensure Safety handling_weigh Weigh Solid in Hood prep_setup->handling_weigh Begin Work handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer Minimize Exposure handling_reaction Perform Reaction in Closed System handling_transfer->handling_reaction cleanup_decon Decontaminate Surfaces handling_reaction->cleanup_decon After Experiment disposal_collect Collect Waste in Labeled Container handling_reaction->disposal_collect Generate Waste cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disposal_store Store Waste in Designated Area disposal_collect->disposal_store disposal_request Request Hazardous Waste Pickup disposal_store->disposal_request

Figure 1. Safe handling workflow for this compound.
Experimental Protocols

a. Weighing and Transferring:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Cover the work surface within the fume hood with absorbent, plastic-backed paper.

  • Don all required PPE as outlined in the table above.

  • Use a tared, sealed container to weigh the desired amount of this compound to prevent dust dispersion.

  • Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.

  • Clean any residual solid from the weighing container and spatula with a solvent-moistened wipe and dispose of it as hazardous waste.

b. Spill Management:

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite (B1170534) to avoid raising dust.

    • Dampen the absorbent material with a suitable solvent (e.g., acetone) to prevent airborne dust.[1]

    • Using non-sparking tools, carefully scoop the mixture into a labeled, sealable container for hazardous waste.[7]

    • Decontaminate the spill area with a soap and water solution.[1]

  • Large Spill:

    • Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area.

c. Decontamination:

  • All surfaces and equipment that have come into contact with this compound must be decontaminated.

  • Wipe down surfaces with a towel dampened with a suitable solvent, followed by a thorough cleaning with soap and water.[1]

  • Dispose of all cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
Waste TypeCollection ProcedureContainer Requirements
Solid Waste Collect unreacted chemical, contaminated PPE (gloves, wipes, etc.), and spill cleanup materials.Place in a clearly labeled, sealed, and chemically compatible container. The label must read "HAZARDOUS WASTE" and list all chemical constituents.[8]
Liquid Waste Collect reaction residues and solvent rinses.Use a dedicated, labeled, and sealed container that is compatible with the waste. Do not mix with incompatible waste streams.[8]
Disposal Protocol
  • Waste Characterization: Due to its suspected carcinogenicity and irritant properties, this compound waste should be managed as hazardous. While a specific EPA waste code is not assigned, it may fall under codes for toxic wastes (D004-D043) or be classified based on the solvents used (e.g., F003, F005).[9][10] Consult with your institution's EHS department for specific guidance.

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's licensed hazardous waste management service. Never dispose of this compound down the drain or in regular trash.

By adhering to these detailed safety and handling protocols, you can significantly minimize the risks associated with this compound, ensuring the well-being of laboratory personnel and the protection of the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.